3-Mercapto-2-methylpentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-sulfanylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAGSGCELJTQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945425 | |
| Record name | 2-Methyl-3-sulfanylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous oil; sharp, penetrating aroma reminiscent of onion | |
| Record name | 3-Mercapto-2-methylpentanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
98.00 to 100.00 °C. @ 10.00 mm Hg | |
| Record name | 3-Mercapto-2-methylpentanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | 3-Mercapto-2-methylpentanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.103 | |
| Record name | 3-Mercapto-2-methylpentanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
227456-28-2 | |
| Record name | 3-Mercapto-2-methylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-2-methylpentanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 227456-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-2-METHYLPENTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04LG18GGDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-2-methylpentanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and First Identification of 3-Mercapto-2-methylpentanal: A Technical Guide
Introduction: The Enigmatic Role of Sulfur Compounds in Flavor Chemistry
Volatile sulfur compounds (VSCs) represent a class of molecules that wield a disproportionately large influence on the sensory profiles of foods and beverages.[1][2] Despite often being present at trace concentrations (in the parts per billion or even parts per trillion range), their exceptionally low odor thresholds make them pivotal to the characteristic aromas of a vast array of products, from the pungent notes of garlic and onion to the roasted character of coffee and meat.[1][2] The analytical challenge in elucidating these compounds is significant due to their volatility, reactivity, and low concentrations in complex food matrices.[1][2] This guide provides an in-depth technical exploration of the discovery and initial identification of a key sulfur-containing flavor compound, 3-Mercapto-2-methylpentanal, a molecule that contributes significantly to the savory and meaty notes found in certain foods.
The Genesis of Discovery: Unraveling the Aroma Profile of Allium cepa
The first identification of this compound is intrinsically linked to the study of its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol. In a seminal study by Widder et al. (2000), researchers at DRAGOCO Gerberding & Company AG were investigating the potent aroma compounds in both thermally processed flavors and raw onions (Allium cepa).[3][4] Their work led to the isolation and identification of 3-mercapto-2-methylpentan-1-ol, a novel and powerful aroma compound with a complex sensory profile described as "meat broth, sweaty, onion, and leek-like" at low concentrations.[3][4]
During their investigation into the formation pathway of this potent alcohol from precursors present in raw onions, Widder and his team proposed this compound as a crucial intermediate.[3][4] This hypothesis was subsequently confirmed through the synthesis of the aldehyde and a comparison of its mass spectrometry (MS) and chromatographic data with the volatile fraction isolated from raw onions.[3][4] This marked the first official identification of this compound in a natural product.
Methodologies for Identification: A Multi-faceted Analytical Approach
The identification of a trace volatile compound like this compound requires a sophisticated analytical workflow designed to isolate, concentrate, separate, and identify the molecule from a complex matrix. The original discovery, and subsequent characterizations, relied on a combination of classic and advanced techniques.
Isolation of Volatile Compounds: Simultaneous Distillation-Extraction (SDE)
A common and powerful technique for the isolation of volatile and semi-volatile compounds from aqueous food matrices during the time of the discovery was Simultaneous Distillation-Extraction (SDE). This method combines steam distillation with solvent extraction, allowing for the efficient capture of aroma compounds.
Experimental Protocol: Simultaneous Distillation-Extraction (SDE) of Onion Volatiles
-
Sample Preparation: A homogenized slurry of fresh onions is prepared.
-
Apparatus Setup: A Likens-Nickerson SDE apparatus is assembled, with the sample flask containing the onion slurry and a boiling flask containing an appropriate organic solvent (e.g., dichloromethane or a pentane/ether mixture).
-
Extraction Process: Both the sample slurry and the solvent are heated to boiling. The resulting vapors co-condense in a condenser, and the immiscible liquids are returned to their respective flasks, allowing for continuous extraction of the volatile compounds into the organic solvent over several hours.
-
Concentration: After the extraction period, the organic solvent, now enriched with the onion volatiles, is carefully concentrated to a small volume to prepare it for chromatographic analysis.
Caption: Workflow for the isolation and analysis of onion volatiles.
Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is the cornerstone for separating complex mixtures of volatile compounds. When coupled with mass spectrometry, it provides a powerful tool for structural elucidation and identification.
Experimental Protocol: GC-MS Analysis
-
Injection: A small volume of the concentrated extract is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a non-polar DB-5 or a more polar FFAP column).
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a molecular fingerprint, is compared to libraries of known compounds and the spectrum of a synthesized reference standard to confirm the identity of this compound.
| Parameter | Typical Value |
| GC Column | DB-5 or equivalent (non-polar) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 40°C, ramp to 250°C |
| MS Ionization | Electron Impact (EI) at 70 eV |
Table 1: Typical GC-MS parameters for the analysis of volatile sulfur compounds.
Sensory-Guided Analysis: Gas Chromatography-Olfactometry (GC-O)
To pinpoint the odor-active compounds in a complex extract, Gas Chromatography-Olfactometry (GC-O) is employed. This technique splits the effluent from the GC column, sending it simultaneously to a mass spectrometer and a sniffing port, where a trained sensory panelist can describe the odor of each eluting compound. This allows for the direct correlation of a specific aroma with a chemical structure.
Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.
Sensory Properties of this compound
This compound possesses a potent and complex aroma profile that is highly dependent on its concentration. At low levels (around 5 ppb), it is characterized by pleasant meaty and roasty notes. However, at higher concentrations (1 ppm), its aroma becomes more sulfidic and pungent, while still retaining a meaty character. The odor threshold for this compound has been reported to be as low as 0.95 ppb.
| Concentration | Sensory Descriptors |
| Low (ppb range) | Meaty, roasty, savory |
| High (ppm range) | Sulfuric, pungent, meaty |
Table 2: Concentration-dependent sensory profile of this compound.
Confirmation through Synthesis
A critical step in the unequivocal identification of a newly discovered natural product is its total synthesis and the comparison of the synthetic standard's properties with those of the isolated compound. The synthesis of this compound is typically achieved through a Michael addition of a thiol to an α,β-unsaturated aldehyde.
Experimental Protocol: Synthesis of this compound
-
Michael Addition: Thioacetic acid is added to 2-methyl-2-pentenal in the presence of a base catalyst. The sulfur atom of the thioacetic acid acts as a nucleophile, attacking the β-carbon of the enal.
-
Hydrolysis: The resulting thioacetate is then hydrolyzed under acidic or basic conditions to yield the free thiol, this compound.
-
Purification: The final product is purified, typically by distillation or chromatography.
Caption: Synthetic pathway for this compound.
Conclusion: Significance and Further Research
The discovery and identification of this compound by Widder et al. (2000) was a significant contribution to the field of flavor chemistry. It highlighted the importance of sulfur-containing aldehydes in the development of savory and meaty flavors, particularly in the context of the Maillard reaction and the chemistry of Allium species. This foundational work has paved the way for further research into the formation pathways, sensory properties, and applications of this potent aroma compound in the food and flavor industry. The methodologies employed in its discovery serve as a classic example of the rigorous analytical chemistry required to elucidate the complex world of food flavors.
References
-
Vermeulen, C., & Collin, S. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659. [Link]
-
Mottram, D. S. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 1-13). American Chemical Society. [Link]
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Mestres, M., Busto, O., & Guasch, J. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1152(1-2), 293-301. [Link]
-
Widder, S., Sabater Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423. [Link]
-
Sabater Lüntzel, C., Widder, S., Vössing, T., & Pickenhagen, W. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427. [Link]
-
Granvogl, M., Christlbauer, M., & Schieberle, P. (2004). Quantitation of the Intense Aroma Compound 3-Mercapto-2-methylpentan-1-ol in Raw and Processed Onions (Allium cepa) of Different Origins and in Other Allium Varieties Using a Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry, 52(10), 2797–2802. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 527435, this compound. Retrieved from [Link]
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FooDB (n.d.). Showing Compound this compound (FDB013816). Retrieved from [Link]
Sources
- 1. Analysis of Volatile Flavour of Onions by Simultaneous Distillation and Extraction and Solid-Phase Microextraction Combined with GC-MS [xdspkj.ijournals.cn]
- 2. 3-mercapto-2-methyl pentanal, 227456-28-2 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 3-Mercapto-2-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Mercapto-2-methylpentanal, a potent sulfur-containing flavor compound, presents a complex profile of interest for chemical and sensory research. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical methodologies. As a key aroma constituent in various foodstuffs, particularly those of the Allium genus, its distinct sulfurous, meaty, and onion-like notes are of significant interest to the flavor and fragrance industry. This document consolidates available data on its chemical identity, spectroscopic characteristics, and safety evaluations to serve as a foundational resource for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Structure
This compound is a chiral aldehyde containing a thiol group. It is systematically known as 2-methyl-3-sulfanylpentanal according to IUPAC nomenclature.[1] The presence of two stereocenters at positions 2 and 3 of the pentanal backbone results in the existence of four distinct diastereoisomers.[2] Commercially, it is typically available as a racemic mixture of these four isomers.[2]
The fundamental chemical identifiers and properties are summarized below:
| Identifier | Value | Source(s) |
| CAS Number | 227456-28-2 | [1] |
| Molecular Formula | C₆H₁₂OS | [1] |
| Molecular Weight | 132.23 g/mol | [1] |
| IUPAC Name | 2-methyl-3-sulfanylpentanal | [1] |
| Synonyms | This compound, Pentanal, 3-mercapto-2-methyl-, FEMA 3994 | [1] |
| InChI | InChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3 | [1] |
| InChIKey | FSAGSGCELJTQFN-UHFFFAOYSA-N | [1] |
| SMILES | CCC(C(C)C=O)S | [1] |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} केंद Figure 1: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless to yellow, clear viscous liquid with a characteristic potent, sulfurous odor.[2] Its aroma profile is complex, with descriptors including meaty, pungent, and reminiscent of onion.[3]
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to yellow clear viscous liquid | Ambient | [2] |
| Odor | Sulfurous, meaty, pungent, onion-like | - | [2][3] |
| Boiling Point | 98-100 °C | @ 10 mmHg | [1] |
| Specific Gravity | 1.095 - 1.103 | @ 25 °C | [1] |
| Refractive Index | 1.523 - 1.529 | @ 20 °C | [1] |
| Flash Point | 143.00 °F (61.67 °C) | Closed Cup | [2] |
| Vapor Pressure | 0.98 mmHg | @ 25 °C (estimated) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol) | - | [1] |
| pKa | 10.18 ± 0.10 | Predicted | [3] |
| logP | 1.673 | Estimated | [2] |
Synthesis and Reactivity
Synthesis
dot graph "Synthesis_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Figure 2: Plausible synthetic pathway for this compound.
Reactivity
The reactivity of this compound is governed by the two functional groups present: the aldehyde and the thiol.
-
Aldehyde Group: The aldehyde functionality is susceptible to a variety of nucleophilic addition reactions. It can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, 3-mercapto-2-methylpentan-1-ol.[6] Aldehydes are generally more reactive electrophiles than ketones.[7]
-
Thiol Group: The thiol (mercaptan) group is weakly acidic and can be deprotonated to form a thiolate anion, which is a strong nucleophile. Thiols are prone to oxidation, which can lead to the formation of disulfides. This dimerization can be a significant pathway for degradation, particularly in the presence of oxidizing agents or upon exposure to air and light.
-
Intramolecular Interactions: The proximity of the thiol and aldehyde groups may lead to intramolecular cyclization, forming a stable five-membered heterocyclic ring (a hemi-thioacetal). The extent of this cyclization is dependent on factors such as solvent and pH.
Analytical Methods
The analysis of this compound, particularly in complex matrices like food, typically relies on chromatographic techniques coupled with selective detectors.
Gas Chromatography (GC)
Gas chromatography is the primary method for the separation and analysis of volatile sulfur compounds. Due to the reactive nature of the thiol group, special care must be taken during sample preparation and analysis to prevent degradation or loss of the analyte.
-
Column Selection: A non-polar capillary column, such as one with a CP Sil 5 CB stationary phase, has been used for the separation of this compound.[4]
-
Detection:
-
Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and quantification. While a detailed experimental mass spectrum is not widely published, a predicted spectrum is available, and key fragmentation patterns would involve the loss of the thiol group, the aldehyde group, and cleavage of the alkyl chain.[3]
-
Sulfur-Selective Detectors: For trace analysis in complex matrices, sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) offer enhanced sensitivity and selectivity, overcoming interferences from co-eluting non-sulfur compounds.
-
A known Kovats retention index on a standard non-polar column is between 991 and 995.[1]
Sample Preparation
Given its presence in food matrices, extraction and concentration are often necessary prior to analysis. Techniques such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) can be employed, with the caveat that care must be taken to avoid thermal degradation and oxidation of the labile thiol group.
Occurrence and Applications
This compound has been identified as a naturally occurring volatile compound in onions (Allium cepa).[6] It is considered an important intermediate in the formation of 3-mercapto-2-methylpentan-1-ol, another potent aroma compound found in both raw and processed onions.[6]
Its primary commercial application is as a flavoring agent in a variety of food products.[2] It imparts savory, meaty, and brothy notes, making it suitable for use in soups, gravies, and other savory applications.[2] It is recognized as a flavoring substance by FEMA (FEMA number 3994) and JECFA (JECFA number 1292).[1]
Safety and Toxicology
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
As a chemical substance, it should be handled with appropriate care in a laboratory or industrial setting. It is classified as a flammable liquid. General precautions for handling aldehydes and thiols should be observed. Aldehydes, as a class, can be toxic and are known to be reactive with biological molecules.[8][9][10]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended.
Stereoisomerism
As a molecule with two chiral centers, this compound exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). It is well-established in flavor chemistry that different stereoisomers of a chiral compound can exhibit significantly different sensory properties. For the related compound, 3-mercapto-2-methylpentan-1-ol, the individual stereoisomers have been synthesized and their distinct sensory properties characterized.[11] While specific studies on the sensory attributes of the individual stereoisomers of this compound are not widely reported, it is highly probable that they also possess unique and differing aroma profiles and odor thresholds. Further research in this area could provide valuable insights for the targeted use of specific isomers in flavor creation.
References
- Widder, S., Sabater Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423.
-
The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527435, this compound. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB013816). Retrieved from [Link]
- Vermeulen, C., & Collin, S. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659.
-
ACS Publications. (n.d.). Synthesis and Sensorial Properties of Mercaptoaldehydes. Retrieved from [Link]
- Lin, J., et al. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. Chemical Senses, 47.
- Sabater-Lüntzel, C., et al. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427.
-
The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanol. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (3964-4023). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Alpha-carbon Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Sensorial Properties of Mercaptoaldehydes. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Aldehydes and Ketones. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 23. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PMC. Retrieved from [Link]
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mediaTUM. (2023). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). Flavor Library. Retrieved from [Link]
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MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 28. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). 2-Mercaptoaldehyde dimers and 2,5-dihydrothiophenes from 1,3-oxathiolan-5-ones. Retrieved from [Link]
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Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
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Regulations.gov. (2016). Flavoring Compounds Dominate Toxic Aldehyde Production during E-Cigarette Vaping. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of aldehydes (1) with 2-mercaptoethanol (2) for oxathiacetalization. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Retrieved from [Link]
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Spectroscopic data (NMR, MS, IR) for 3-Mercapto-2-methylpentanal characterization.
Introduction: The Aromatic & Reactive Nature of 3-Mercapto-2-methylpentanal
This compound (C₆H₁₂OS) is a volatile, sulfur-containing aldehyde recognized for its potent and complex aroma profile. Initially identified as a key flavor compound in onions, its sensory characteristics are highly concentration-dependent, ranging from a desirable meaty and roasted flavor at low concentrations (parts per billion) to a more pungent, sulfuric note at higher levels.[1][2] Its significance extends beyond flavor science into potential applications in drug development, where the reactive thiol and aldehyde functionalities present opportunities for targeted covalent modification of biological macromolecules.
This technical guide provides an in-depth overview of the essential spectroscopic data required for the unambiguous characterization of this compound. We will delve into the interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) data. The methodologies presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for identifying and characterizing this and similar reactive volatile compounds.
Molecular Structure and Properties
A foundational understanding of the molecule's structure is paramount before delving into its spectroscopic characterization.
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.5!"]; C4 [label="C", pos="4,1.5!"]; C5 [label="C", pos="1.5,-1.5!"]; O6 [label="O", pos="0,-1.5!"]; S7 [label="S", pos="2.5,3!"]; H_aldehyde [label="H", pos="-0.75, -0.75!"]; H_C2 [label="H", pos="1.5, 0.75!"]; H_C3 [label="H", pos="1.75, 1.75!"]; H_SH [label="H", pos="1.75, 3.25!"];
// Invisible nodes for methyl and ethyl groups for positioning hydrogens H_C5_1 [label="H", pos="0.75, -2!"]; H_C5_2 [label="H", pos="2, -2.25!"]; H_C5_3 [label="H", pos="2.25, -1.5!"];
H_C4_1 [label="H", pos="4.5, 0.75!"]; H_C4_2 [label="H", pos="4.75, 2!"];
C_ethyl_end [label="C", pos="5, 2.25!"]; H_ethyl_1 [label="H", pos="5.5, 1.5!"]; H_ethyl_2 [label="H", pos="4.5, 3!"]; H_ethyl_3 [label="H", pos="5.75, 2.75!"];
// Edges C1 -- C2; C1 -- O6 [style=double]; C1 -- H_aldehyde; C2 -- C3; C2 -- C5; C2 -- H_C2; C3 -- C4; C3 -- S7; C3 -- H_C3; S7 -- H_SH;
// Methyl group hydrogens C5 -- H_C5_1; C5 -- H_C5_2; C5 -- H_C5_3;
// Ethyl group hydrogens C4 -- H_C4_1; C4 -- H_C4_2; C4 -- C_ethyl_end; C_ethyl_end -- H_ethyl_1; C_ethyl_end -- H_ethyl_2; C_ethyl_end -- H_ethyl_3; } DOT Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂OS | PubChem[3] |
| Molecular Weight | 132.23 g/mol | PubChem[3] |
| IUPAC Name | 2-methyl-3-sulfanylpentanal | PubChem[3] |
| CAS Number | 227456-28-2 | PubChem[3] |
| Appearance | Colorless to yellow viscous liquid | The Good Scents Company[4] |
| Odor | Sharp, penetrating, reminiscent of onion; meaty | The Good Scents Company[4] |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, as well as deducing its structure through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a discernible molecular ion peak (M⁺˙) and several key fragment ions that are diagnostic of its structure.
-
Molecular Ion (M⁺˙) at m/z 132: The presence of a peak at m/z 132 confirms the molecular weight of the compound (132.23 g/mol ).[3][5]
-
Loss of H₂S (m/z 98): A common fragmentation pathway for thiols is the elimination of a neutral hydrogen sulfide molecule, leading to a significant peak at M-34.
-
Loss of the Aldehyde Group (m/z 103): Cleavage of the formyl radical (•CHO) results in a fragment at M-29.
-
Alpha-Cleavage: Fission of the bond adjacent to the sulfur atom or the carbonyl group is also expected. For instance, cleavage of the ethyl group (•CH₂CH₃) would yield a fragment at m/z 103.
-
McLafferty Rearrangement: Aldehydes with a sufficiently long alkyl chain can undergo this characteristic rearrangement, though its prominence can vary.
Experimental Protocol: GC-MS Analysis
This protocol is based on established methods for the analysis of volatile sulfur compounds.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a high-purity volatile solvent such as dichloromethane or methanol.
-
GC System Configuration:
-
Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity. Injector temperature: 250°C.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 4 minutes, then ramp at 2°C/min to 132°C, followed by a ramp of 10°C/min to 250°C, and hold for 5 minutes.[5] This program is designed to separate volatile components effectively.
-
-
MS System Configuration:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 30-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Integrate the chromatogram to determine the retention time. Analyze the mass spectrum of the corresponding peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the scarcity of published experimental NMR data for this compound, the following sections are based on predicted values and established principles of NMR spectroscopy. These predictions are highly useful for guiding spectral assignment.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their splitting patterns (indicating adjacent protons).
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (Aldehyde) | 9.6 - 9.8 | Doublet (d) | 1H |
| H-3 (CH-SH) | 3.1 - 3.3 | Multiplet (m) | 1H |
| H-2 (CH-CHO) | 2.5 - 2.7 | Multiplet (m) | 1H |
| H-4 (CH₂) | 1.5 - 1.7 | Multiplet (m) | 2H |
| SH | 1.3 - 1.6 | Triplet (t) | 1H |
| C2-CH₃ | 1.1 - 1.2 | Doublet (d) | 3H |
| H-5 (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |
Note: Predicted data is generated based on standard chemical shift tables and software algorithms (e.g., ChemDraw). Actual experimental values may vary.
Interpretation Insights:
-
The aldehydic proton (H-1) is the most deshielded, appearing far downfield due to the electron-withdrawing nature of the carbonyl group.
-
The methine proton attached to the sulfur (H-3) is deshielded by the adjacent electronegative sulfur atom.
-
The thiol proton (SH) often appears as a broad singlet but can couple with adjacent protons. Its chemical shift can be highly variable and is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 200 - 205 |
| C-2 (CH-CHO) | 50 - 55 |
| C-3 (CH-SH) | 40 - 45 |
| C-4 (CH₂) | 25 - 30 |
| C-5 (CH₃) | 10 - 15 |
| C2-CH₃ | 10 - 15 |
Note: Predicted data is generated based on standard chemical shift tables and software algorithms (e.g., ChemDraw). Actual experimental values may vary.
Interpretation Insights:
-
The carbonyl carbon (C-1) is the most deshielded carbon, appearing at the far low-field end of the spectrum (>200 ppm), which is highly diagnostic for an aldehyde.[6]
-
The carbons directly attached to the heteroatoms (C-2 and C-3) are found in the midfield region.
-
The aliphatic carbons (C-4, C-5, and the methyl group at C-2) appear in the upfield region of the spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Typical parameters: 512-1024 scans, spectral width of 240-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectrum using the TMS signal at 0 ppm. Integrate ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and thiol functional groups.
Table 4: Key IR Absorption Frequencies
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Aldehyde) | 1740 - 1720 | Strong | Highly characteristic of a saturated aliphatic aldehyde. |
| C-H Stretch (Aldehyde) | 2850 - 2800 & 2750 - 2700 | Medium | Often appears as a pair of peaks (Fermi resonance). The peak around 2720 cm⁻¹ is particularly diagnostic. |
| S-H Stretch (Thiol) | 2600 - 2550 | Weak | Can be broad. Its absence may indicate oxidation or disulfide bond formation. |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Represents the CH₃ and CH₂ groups in the molecule. |
Interpretation Insights:
-
The most prominent peak in the spectrum will be the strong C=O stretch just above 1720 cm⁻¹. Its presence is a clear indicator of a carbonyl compound.
-
The confirmation of an aldehyde functional group comes from observing the characteristic C-H stretching bands between 2700 and 2850 cm⁻¹.
-
A weak but sharp absorption around 2550 cm⁻¹ for the S-H stretch confirms the presence of the thiol group. This peak can sometimes be weak and easily missed.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (Neat Liquid):
-
Place a single drop of pure this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Data range: 4000 - 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.
Conclusion
The comprehensive characterization of this compound relies on the synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. GC-MS confirms the molecular weight and provides structural clues through fragmentation. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, with the aldehydic proton and carbonyl carbon signals being particularly diagnostic. Finally, IR spectroscopy offers rapid and unambiguous confirmation of the key aldehyde and thiol functional groups. By employing the protocols and interpretive guides detailed in this document, researchers can confidently identify and characterize this important volatile sulfur compound, ensuring the integrity and reliability of their scientific investigations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 527435, this compound. Retrieved from [Link].
-
The Good Scents Company (2023). 3-mercapto-2-methyl pentanal. Retrieved from [Link].
-
Widder, S., Luntzel, C. S., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423. Available from: [Link].
-
Vermeulen, C., & Collin, S. (2002). Synthesis and sensorial properties of mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659. Available from: [Link].
-
ResearchGate (n.d.). Request PDF for "3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound". Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link].
-
LibreTexts Chemistry (2023). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].
Sources
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- 5. This compound [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Aroma of Savory: A Technical Guide to the Natural Occurrence and Analysis of 3-Mercapto-2-methylpentanal in Food matrices
Abstract
This technical guide provides an in-depth exploration of 3-Mercapto-2-methylpentanal, a potent sulfur-containing volatile compound that significantly contributes to the desirable savory and meaty aromas in a variety of food products. Addressed to researchers, scientists, and professionals in drug development with an interest in flavor science and metabolomics, this document details the current understanding of the natural occurrence, formation pathways, and analytical methodologies for the robust quantification of this elusive aroma compound. By synthesizing technical data with practical, field-proven insights, this guide aims to be an essential resource for the study and application of this compound.
Introduction: The Sensory Significance of this compound
This compound is a key volatile thiol recognized for its potent and complex aroma profile. At low concentrations, it imparts pleasant savory notes described as meaty, broth-like, and reminiscent of onion and leek.[1] Its organoleptic impact is substantial, often possessing a very low odor threshold, making it a critical component in the overall flavor profile of many foods. This compound, along with its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, is considered a key food odorant. The sensory perception of these compounds is highly specific, with research indicating interaction with the human olfactory receptor OR2M3.
The study of this compound is pivotal for understanding and manipulating food aroma, whether for enhancing desirable flavors in product development, identifying markers for food quality, or mitigating off-flavors. This guide will navigate the complexities of its presence in the food landscape, from its biogenesis to its precise measurement.
Natural Occurrence and Distribution in Food Products
While initially identified in onions (Allium cepa), the presence of this compound and its derivatives is suspected or confirmed in a range of other food products, particularly those subjected to thermal processing or fermentation.[1] The concentration of this potent aroma compound is often at trace levels (ng/kg to µg/kg), yet it can significantly influence the overall flavor perception.
Table 1: Reported Occurrences and Usage Levels of this compound in Food Products
| Food Category | Natural Occurrence (Typical Concentration Range) | Reported Usage as a Flavoring Agent (mg/kg) | References |
| Vegetables | |||
| Onions (Allium cepa) | Detected, quantification challenging due to instability | - | [2] |
| Leeks (Allium porrum) | Likely present, contributes to characteristic aroma | - | |
| Garlic (Allium sativum) | Likely present, contributes to characteristic aroma | - | |
| Meat and Poultry | |||
| Cooked Beef | Contributes to meaty and savory notes | 0.730 (average), 1.000 (maximum) | [1] |
| Cooked Chicken | Contributes to savory and broth-like notes | - | [1] |
| Processed Foods | |||
| Soups and Broths | Enhances savory and meaty character | 0.030 (average), 0.300 (maximum) | [1] |
| Gravies | Enhances savory and meaty character | 0.050 (average), 0.500 (maximum) | [1] |
| Seasonings | Imparts savory and onion-like notes | 0.030 (average), 1.000 (maximum) | [1] |
| Bakery Wares | - | 0.800 (average), 2.000 (maximum) | [1] |
| Non-alcoholic Beverages | - | 0.500 (average), 1.000 (maximum) | [1] |
| Alcoholic Beverages | - | 0.100 (average), 2.000 (maximum) | [1] |
Note: The natural concentration data for this compound is limited in publicly available literature due to its high reactivity and low concentration, making its quantification a significant analytical challenge. The usage levels are based on industry reports for flavoring applications and do not necessarily reflect natural concentrations.
Biochemical Formation Pathways
The formation of this compound in food is a complex process involving multiple pathways, primarily centered around the degradation of sulfur-containing precursors. The principal mechanisms include enzymatic reactions, the Maillard reaction, and Strecker degradation, often influenced by microbial activity.
Enzymatic Formation in Allium Species
In plants of the Allium genus, the characteristic sulfurous aroma compounds are generated upon tissue disruption. This enzymatic cascade is initiated by the enzyme alliinase, which acts on S-alk(en)yl-L-cysteine sulfoxides. While the direct pathway to this compound is not fully elucidated, it is hypothesized to arise from the subsequent reactions of the initial breakdown products.
Figure 1: Simplified enzymatic pathway for the formation of volatile sulfur compounds in Allium species.
Maillard Reaction and Strecker Degradation
During thermal processing, the Maillard reaction between reducing sugars and amino acids is a primary source of flavor compounds. The Strecker degradation, a key component of the Maillard reaction, involves the interaction of α-dicarbonyl compounds with amino acids, leading to the formation of aldehydes and α-aminoketones. For the generation of this compound, sulfur-containing amino acids such as cysteine and methionine are crucial precursors.
The reaction of a Strecker aldehyde with hydrogen sulfide, which can also be generated from the degradation of cysteine, is a likely pathway to the formation of thiols.
Figure 2: Formation of this compound via the Maillard reaction and Strecker degradation.
Microbial Influence
In fermented foods and beverages, microorganisms play a significant role in the production of volatile sulfur compounds. Certain yeasts and bacteria can metabolize sulfur-containing amino acids present in the raw materials, leading to the formation of a variety of thiols. The specific metabolic pathways are strain-dependent and are an active area of research.
Analytical Methodologies for Quantification
The analysis of this compound is challenging due to its high volatility, reactivity (particularly its susceptibility to oxidation), and typically low concentrations in complex food matrices. A robust analytical method requires efficient extraction, selective detection, and accurate quantification, often necessitating the use of stable isotope dilution assays.
Sample Preparation: Extraction and Derivatization
The primary goal of sample preparation is to isolate the analyte from the food matrix while minimizing degradation and artifact formation.
4.1.1. Extraction Techniques
-
Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique under high vacuum, ideal for the isolation of volatile and thermally labile compounds from a food matrix.
-
Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the headspace of the sample or directly immersed in a liquid sample. The choice of fiber coating is critical for selectively adsorbing thiols.
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of extraction phase coated on a magnetic stir bar, providing higher recovery for trace analytes.
4.1.2. Derivatization
Due to the poor chromatographic performance and high reactivity of thiols, derivatization is often a crucial step to enhance stability and detectability.
-
Pentafluorobenzyl Bromide (PFBBr): Reacts with the thiol group to form a stable derivative that is amenable to gas chromatography and can be sensitively detected by mass spectrometry.
-
4,4'-Dithiodipyridine (DTDP): A derivatizing agent that reacts with thiols to form a disulfide, which can be analyzed by LC-MS/MS.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds.
Table 2: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless or PTV | To maximize the transfer of trace analytes to the column. |
| Inlet Temperature | 250 °C | To ensure efficient volatilization of the derivative. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good chromatographic resolution. |
| Column | Mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation of a wide range of volatile compounds. |
| Oven Program | Initial temp: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) | To achieve good separation of the analyte from matrix interferences. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole MS | To enhance sensitivity and selectivity for the target analyte. |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized analyte. | For selective detection of the target compound. |
Quantification: Stable Isotope Dilution Assay (SIDA)
SIDA is the gold standard for accurate quantification of trace analytes in complex matrices. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., d₃-3-Mercapto-2-methylpentanal) at the beginning of the sample preparation. The internal standard behaves chemically and physically identically to the native analyte, thus compensating for any losses during extraction, derivatization, and injection. Quantification is based on the ratio of the response of the native analyte to the internal standard.
Experimental Protocol: Quantification of this compound in a Food Matrix using GC-MS with PFBBr Derivatization and SIDA
This protocol provides a general framework. Optimization will be required for specific food matrices.
Step 1: Sample Preparation and Spiking
-
Homogenize a representative sample of the food product.
-
Weigh a precise amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.
-
Add a known amount of the stable isotope-labeled internal standard solution.
-
Add an appropriate buffer to adjust the pH and an antioxidant (e.g., ascorbic acid) to prevent oxidation of the thiol.
Step 2: Extraction
-
Perform extraction using a suitable technique such as SAFE or SPME.
-
For liquid-liquid extraction, add an appropriate organic solvent (e.g., dichloromethane), vortex, and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction.
Step 3: Derivatization
-
To the organic extract, add a solution of PFBBr in a suitable solvent.
-
Add a catalyst, such as a phase-transfer catalyst, if necessary.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes) to complete the reaction.
-
Cool the reaction mixture and quench any excess PFBBr.
-
Wash the organic layer with a basic solution and then with water to remove impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
Step 4: Concentration and GC-MS Analysis
-
Concentrate the derivatized extract to a small volume under a gentle stream of nitrogen.
-
Inject an aliquot of the concentrated extract into the GC-MS system operating under the conditions outlined in Table 2.
Step 5: Data Analysis and Quantification
-
Identify the peaks corresponding to the derivatized native analyte and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the concentration of this compound in the original sample using a calibration curve prepared with standards of the native analyte and the internal standard.
Sources
Biosynthesis pathway of 3-Mercapto-2-methylpentanal in onions
An In-Depth Technical Guide to the Biosynthesis of 3-Mercapto-2-methylpentanal in Allium cepa
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, along with its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, are potent, sulfur-containing volatile compounds that are pivotal to the characteristic savory and meaty aroma of onions (Allium cepa)[1][2][3]. Their sensory profile is highly concentration-dependent, imparting a pleasant, complex odor described as meat broth-like at low concentrations[2][3][4]. This guide provides a detailed technical overview of the proposed biosynthetic pathway of this compound, from the stable precursor molecules in intact onion tissue to the cascade of enzymatic and chemical reactions initiated by cellular disruption. This document is intended for researchers and scientists in flavor chemistry, food science, and drug development, offering insights into the mechanisms of flavor formation and methodologies for its study.
The Foundation of Onion Flavor: Sequestered Precursors
The characteristic flavor of onion is not present in the intact vegetable but is rapidly generated when its cells are damaged[5]. This is a classic plant defense mechanism, where stable, non-volatile precursor molecules are physically separated from activating enzymes. The primary flavor precursors in onions are a class of non-protein sulfur amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) [6][7][8].
In onions, the most abundant of these is S-trans-prop-1-enyl cysteine sulfoxide (PeCSO) , commonly known as isoalliin [7][9][10]. Other ACSOs, such as S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), are also present in smaller quantities[10][11][12]. These precursors are biosynthesized from the amino acid cysteine and glutathione and are stored in the cell's cytoplasm[10][13]. The activating enzyme, alliinase (EC 4.4.1.4), is sequestered separately within the cell's vacuole[13][14].
The Enzymatic Cascade: Initiation by Tissue Disruption
The biosynthetic pathway is triggered instantaneously upon mechanical damage (cutting, crushing) to the onion tissue, which ruptures the cellular compartments and allows alliinase to interact with its ACSO substrates[15][16].
Step 1: Alliinase-Mediated Cleavage of Isoalliin
Alliinase catalyzes the C-S lyase reaction, cleaving isoalliin to produce pyruvate, ammonia, and the highly reactive and unstable intermediate, 1-propenylsulfenic acid [5][16][17]. This reaction is extremely rapid, with the complete conversion of isoalliin occurring in less than 30 seconds at room temperature[5].
Step 2: Formation of Propanal
1-propenylsulfenic acid is a pivotal intermediate that can undergo several transformations. A portion of it is converted by the lachrymatory-factor synthase (LFS) enzyme into syn-propanethial-S-oxide, the compound responsible for the tearing sensation when chopping onions[5][14][16]. In the presence of water, syn-propanethial-S-oxide can degrade to form propanal , a key aldehyde for the subsequent steps[2][16].
Proposed Pathway to this compound
The formation of this compound from propanal is a proposed pathway based on the identification of the necessary intermediates and final products in raw onion extracts[1][2]. This phase of the synthesis relies on classic chemical reactions rather than direct enzymatic catalysis.
Step 3: Aldol Condensation of Propanal
Once propanal is formed in sufficient concentration, it can undergo a self-aldol condensation reaction[2]. This reaction, previously described to occur in raw onions, forms the α,β-unsaturated aldehyde, 2-methyl-2-pentenal [2].
Step 4: Michael Addition of Hydrogen Sulfide
Hydrogen sulfide (H₂S), another sulfur-containing volatile released from damaged onion tissue, then participates in a Michael (1,4-conjugate) addition reaction with 2-methyl-2-pentenal. The nucleophilic attack of the hydrosulfide ion on the β-carbon of the unsaturated aldehyde leads to the formation of the target molecule, This compound [2].
Step 5: Reduction to 3-Mercapto-2-methylpentan-1-ol
This compound is itself a potent flavor compound. However, it can be further reduced in situ to its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol , another key odorant with a very low sensory threshold and a desirable meaty, onion-like aroma[1][2][18].
Visualization of the Biosynthetic Pathway
Diagram 1: Overall Biosynthetic Pathway
The following diagram illustrates the complete proposed pathway from the primary precursor to the final aroma compounds.
Caption: Proposed biosynthetic pathway of this compound in onions.
Data Summary: Key Compounds in the Pathway
The following table summarizes the critical molecules involved in this biosynthetic route.
| Compound Name | Precursor(s) | Role in Pathway | Sensory Characteristics |
| Isoalliin | Cysteine, Glutathione | Primary stable precursor | Odorless[7][10] |
| Propanal | 1-Propenylsulfenic Acid | Key aldehyde intermediate | Pungent, sharp |
| 2-Methyl-2-pentenal | Propanal | α,β-Unsaturated intermediate | Green, sharp |
| This compound | 2-Methyl-2-pentenal, H₂S | Target Compound | Strong, sulfuric, onion-like[1][2] |
| 3-Mercapto-2-methylpentan-1-ol | This compound | Final potent odorant | Meat broth, sweaty, onion, leek-like (at low ppb levels)[1][2][4] |
Experimental Protocols & Methodologies
The elucidation of this pathway relies on advanced analytical techniques capable of identifying highly volatile and reactive sulfur compounds at trace levels.
Protocol 1: Sample Preparation and Volatile Extraction
This protocol is a self-validating system as it includes an internal standard for quantification and uses an inert atmosphere to prevent unwanted oxidation of sensitive thiol compounds.
-
Sample Preparation: Obtain fresh onions (Allium cepa). Dice a known weight (e.g., 100 g) of the onion bulb under a nitrogen atmosphere to minimize oxidation.
-
Homogenization: Immediately transfer the diced onion to a blender containing chilled, deoxygenated water (e.g., 200 mL) and a known concentration of an internal standard (e.g., 2-ethylfenchol). Homogenize for 30-60 seconds.
-
Extraction: Use a simultaneous steam distillation-extraction (SDE) apparatus or solid-phase microextraction (SPME) to isolate the volatile compounds.
-
For SDE: Extract the homogenate for 2 hours using a non-polar solvent like dichloromethane.
-
For SPME: Expose a suitable fiber (e.g., DVB/CAR/PDMS) to the headspace of the homogenate at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes).
-
-
Concentration: If using SDE, carefully concentrate the solvent extract under a gentle stream of nitrogen to a final volume of ~1 mL.
Protocol 2: GC-MS and GC-Olfactometry Analysis
The trustworthiness of this analysis is ensured by the dual detection system (MS for chemical identification, Olfactometry for sensory relevance) and comparison with synthesized standards.
-
Instrumentation: Utilize a gas chromatograph coupled to both a mass spectrometer (MS) and an olfactometry (sniffing) port.
-
GC Conditions:
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the concentrated extract (or introduce the SPME fiber) into the GC inlet.
-
Temperature Program: Start at 40°C (hold 3 min), ramp to 250°C at 4°C/min, and hold for 5 min.
-
-
Detection:
-
MS: Scan a mass range of m/z 35-400. Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with known standards[19].
-
Olfactometry: Trained panelists sniff the column effluent at the sniffing port and record odor descriptors and intensity over time.
-
-
Confirmation: Confirm the identity of this compound and other key intermediates by synthesizing authentic standards and comparing their retention times, mass spectra, and odor profiles with those detected in the onion extract[1][2].
Diagram 2: Experimental Workflow for Volatile Analysis
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An In-Depth Technical Guide to the Sensory Properties and Odor Threshold of 3-Mercapto-2-methylpentanal
Introduction
3-Mercapto-2-methylpentanal is a potent sulfur-containing volatile compound that commands significant attention within the fields of flavor chemistry, sensory science, and food product development. As an alkylthiol, its unique molecular structure contributes to a powerful and complex aroma profile that is highly influential in the perception of both raw and processed foods.[1] First identified in food systems like onions, this mercaptoaldehyde is a key character-impact compound, meaning it significantly defines the food's aroma even at trace concentrations.[1][2]
The sensory perception of this compound is remarkably dependent on its concentration, capable of imparting desirable savory, onion, and meaty notes at low levels, while becoming overwhelmingly sulfurous at higher concentrations.[2][3] This duality makes a thorough understanding of its sensory properties and, critically, its odor threshold, essential for researchers and product developers aiming to harness its aromatic potential.
This technical guide provides a comprehensive overview of the chemical and sensory characteristics of this compound. It details authoritative sensory descriptors, discusses its odor perception threshold, and presents robust, field-proven experimental protocols for its sensory analysis.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling, analysis, and application in various matrices.
| Property | Value | Source |
| IUPAC Name | 2-methyl-3-sulfanylpentanal | PubChem |
| CAS Number | 227456-28-2 | PubChem[4] |
| Molecular Formula | C₆H₁₂OS | PubChem[4] |
| Molecular Weight | 132.23 g/mol | PubChem[4] |
| Appearance | Clear viscous oil | JECFA[4] |
| Odor Description | Sharp, penetrating aroma reminiscent of onion | JECFA[4] |
| Boiling Point | 98.0 - 100.0 °C @ 10.00 mm Hg | The Good Scents Company[4] |
| Solubility | Insoluble in water; soluble in organic solvents | JECFA[4] |
Sensory Profile: A Duality of Aroma
The organoleptic character of this compound is multifaceted. It is a potent odorant, with a profile that is heavily influenced by its concentration in a given medium. This concentration-dependent perception is a critical consideration in flavor formulation and analysis. The related compound, 3-mercapto-2-methylpentan-1-ol, is described as having a pleasant meat broth, sweaty, onion, and leek-like odor at low concentrations (0.5 ppb).[3] Similar complexity is expected for the aldehyde.
Gas chromatography-olfactometry (GC-O) studies have been instrumental in characterizing its aroma, revealing a range of descriptors.[1][5]
| Sensory Descriptor | Context/Source |
| Sulfurous, Onion | General descriptor for mercaptans and thiols.[6] |
| Meaty, Pungent | Associated with its character in savory applications. |
| Sharp, Penetrating | Describes the initial potent olfactory impact.[4] |
| Citrus Peel | Revealed in sensory evaluation by gas chromatography/olfactometry.[5] |
This variability underscores the necessity of precise, context-specific sensory analysis when working with this compound. Its ability to evoke "meaty" or "savory" notes makes it a valuable tool in the development of processed flavors, while its inherent "onion" character links it to its natural origins.
Odor Perception Threshold
The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[7] Sulfur-containing compounds are notorious for having exceptionally low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[8]
While extensive data exists for the related alcohol, 3-mercapto-2-methylpentan-1-ol, which has an odor threshold as low as 0.03 ppb in water for one of its stereoisomers, specific threshold data for this compound is less commonly published.[9] However, research on a range of synthetic mercaptoaldehydes has confirmed they are characterized by very low perception thresholds.[1][5] One compilation of odor threshold values reports a value of 0.001 µg/kg (1 ppb) in water for this compound.[8]
The determination of such a low threshold requires highly controlled, validated methodologies to ensure accuracy and reproducibility. Factors that can influence threshold measurement include the purity of the compound, the presentation medium (air vs. water), the specific methodology employed, and the sensitivity of the sensory panel.[10][11]
Experimental Protocols for Sensory Analysis
To accurately characterize the sensory properties and determine the odor threshold of this compound, rigorous and validated experimental designs are paramount.
Protocol 1: Odor Profile Characterization by Gas Chromatography-Olfactometry (GC-O)
GC-O is the cornerstone technique for identifying which volatile compounds in a complex mixture are aroma-active.[7][12][13] It couples the high-resolution separation of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[14]
Causality: By presenting chromatographically separated compounds to a human assessor, GC-O directly links an instrumental signal (a peak) to a sensory perception (an odor). This is crucial for verifying the odor character of a synthesized standard or for identifying its contribution in a natural extract.
Workflow: Gas Chromatography-Olfactometry (GC-O) Analysis
A simplified workflow for GC-O analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of high-purity this compound in an appropriate solvent (e.g., propylene glycol for flavor applications, ethanol for GC analysis). The concentration should be high enough to be detected by the panelist at the sniffing port.
-
Instrumentation Setup:
-
Gas Chromatograph: Equipped with a column suitable for separating volatile sulfur compounds (e.g., a polar DB-WAX or equivalent).
-
Effluent Splitter: At the end of the column, install a splitter to direct a portion of the effluent (typically 50%) to the chemical detector (e.g., Mass Spectrometer for identification) and the other portion to the sniffing port.[12]
-
Olfactometry Port: The transfer line to the sniffing port should be heated to prevent condensation. Humidified, odor-free air is mixed with the effluent at the port to prevent nasal dehydration for the panelist.
-
-
Panelist Training: Assessors must be trained in recognizing and describing a wide range of standard aroma compounds. They should be familiar with the equipment and the process of articulating sensory perceptions in real-time.
-
Analysis:
-
Inject the sample into the GC.
-
The trained assessor sniffs the effluent from the sniffing port throughout the chromatographic run.
-
The assessor records the time (retention index), intensity, and a qualitative descriptor for every odor event perceived. This can be done using specialized software or a voice recorder.
-
-
Data Compilation: Correlate the retention time of the odor event with the peak from the chemical detector (MS or FID) to definitively link the sensory perception to this compound.
Protocol 2: Odor Threshold Determination by ASTM E679
The "Forced-Choice Ascending Concentration Series Method of Limits" (ASTM E679) is a robust and widely accepted standard for determining detection thresholds.[10][15][16] The method minimizes bias from guessing by forcing the panelist to choose which of three samples is different from the others.
Trustworthiness: This protocol is a self-validating system. The use of a forced-choice design (specifically, a triangle test) provides a statistical basis for determining the threshold, moving the result from a subjective guess to a calculated probability. The ascending concentration series ensures that panelists are not immediately overwhelmed by a strong odor, which could compromise their sensitivity for the remainder of the test.[10][17]
Workflow: Odor Threshold Determination (ASTM E679)
ASTM E679 ascending forced-choice workflow.
Step-by-Step Methodology:
-
Panelist Selection and Training: Screen panelists for normal olfactory acuity and train them on the test procedure. A panel of 10-20 individuals is typical.
-
Preparation of Stimuli:
-
Create a stock solution of high-purity this compound in the desired medium (e.g., deodorized water or air).
-
From the stock, prepare a geometric (ascending) dilution series. A step size of 1:2 or 1:3 is common. The series should start well below the expected threshold and extend to a concentration that is easily detectable.
-
-
Presentation:
-
For each concentration step, present a set of three samples to each panelist: two are blanks (medium only), and one contains the diluted odorant. This is known as a triangle test. The position of the odd sample should be randomized for each set.
-
Begin with the lowest concentration and work upwards.
-
-
Evaluation:
-
Instruct panelists to sniff each of the three samples and identify which one is different. They are forced to make a choice, even if they are guessing.[10]
-
A correct response is noted. An incorrect response is also noted, and the panelist moves to the next higher concentration.
-
-
Individual Threshold Determination: The individual's detection threshold is defined as the geometric mean of the last concentration they failed to detect and the first concentration at which they correctly identified the odorant in two consecutive trials.
-
Group Threshold Calculation: The overall group threshold is calculated as the geometric mean of the individual thresholds of all panelists.
Conclusion
This compound is a powerful and versatile aroma compound with a sensory profile that is critically dependent on its concentration. Its low odor threshold, characteristic of potent sulfur compounds, necessitates precise and careful handling in both research and commercial applications. The experimental protocols detailed in this guide, namely Gas Chromatography-Olfactometry for profile characterization and the ASTM E679 standard for threshold determination, provide the necessary framework for achieving accurate, reproducible, and defensible sensory data. A thorough understanding and application of these methodologies are essential for any scientist or developer seeking to leverage the unique and impactful sensory properties of this important flavor molecule.
References
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Vermeulen, C., & Collin, S. (2002). Synthesis and sensorial properties of mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654-9. [Link]
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St. Croix Sensory, Inc. (n.d.). Odor Basics, Understanding and Using Odor Testing. [Link]
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ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19). [Link]
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ASTM International. (1997). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-91(1997)). [Link]
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Scentroid. (n.d.). ASTM Standard. [Link]
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ASTM E679-19. (n.d.). Standard Practice for Determination of Odor and Taste. [Link]
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van Gemert, L. J. (2003). Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media. Scribd. [Link]
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Vermeulen, C., & Collin, S. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. ResearchGate. [Link]
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Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. [Link]
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Collin, S., et al. (2003). Combinatorial Synthesis and Sensorial Properties of Mercapto Primary Alcohols and Analogues. Journal of Agricultural and Food Chemistry. [Link]
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GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. [Link]
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Leffingwell, J. C. (n.d.). The 3-mercapto-2-methyl-pentane-1-ols. Leffingwell & Associates. [Link]
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Blank, I. (2017). Gas Chromatography – Olfactometry in Food Aroma Analysis. ResearchGate. [Link]
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Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]
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Blank, I. (n.d.). Gas Chromatography-Olfactometry in Food Aroma Analysis. Imre Blank's Website. [Link]
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Coetzee, C., et al. (2015). Sensory effect of acetaldehyde on the perception of 3-mercaptohexan-1-ol and 3-isobutyl-2-methoxypyrazine. Dialnet. [Link]
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Widder, S., et al. (2000). 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound. ResearchGate. [Link]
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Coetzee, C., et al. (2015). Sensory effect of acetaldehyde on the perception of 3-mercaptohexan-1-ol and 3-isobutyl-2-methoxypyrazine. OSTI.GOV. [Link]
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ResearchGate. (n.d.). Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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The Pivotal Role of 3-Mercapto-2-methylpentanal in the Maillard Reaction: From Mechanistic Nuances to Analytical Strategies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, generates a complex array of compounds that define the sensory profiles of thermally processed foods. Among these, sulfur-containing molecules are particularly significant due to their exceptionally low odor thresholds and potent, often meaty, aromas. This technical guide provides an in-depth exploration of 3-Mercapto-2-methylpentanal, a powerful yet relatively under-documented flavor compound born from the Maillard reaction. We will dissect its chemical identity, delve into the mechanistic pathways of its formation from precursor amino acids and sugars, and present validated, step-by-step analytical protocols for its extraction and characterization. This guide is designed to equip researchers, food scientists, and flavor chemists with the foundational knowledge and practical methodologies required to understand and leverage the impact of this critical sulfur-containing aldehyde in food and flavor systems.
The Maillard Reaction: A Symphony of Flavor Generation
The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic browning process that occurs between an amino group (from an amino acid or protein) and a carbonyl group (from a reducing sugar).[1] This complex cascade of reactions is responsible for the desirable colors and flavors in a vast range of cooked foods, from seared steak and baked bread to roasted coffee. The process is broadly categorized into three stages:
-
Early Stage: This initial phase involves the condensation of the sugar and amino acid to form an N-substituted glycosylamine, followed by its rearrangement into an Amadori or Heyns product. This stage is colorless and does not produce significant aroma.
-
Intermediate Stage: Here, the Amadori/Heyns products undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds and other intermediates. This is the critical stage for aroma generation, producing a plethora of heterocyclic compounds like furans, pyrazines, and thiophenes.[2]
-
Final Stage: In the last stage, these reactive intermediates polymerize into high molecular weight, brown-colored nitrogenous polymers and co-polymers known as melanoidins.[2]
The generation of potent, savory, and meaty flavors is intrinsically linked to the presence of sulfur-containing amino acids, primarily cysteine. When cysteine participates in the Maillard reaction, it degrades to release hydrogen sulfide (H₂S), a highly reactive nucleophile that readily attacks carbonyl intermediates, giving rise to a class of powerful sulfur-containing flavor compounds.[3][4]
Profile of a Potent Flavor Compound: this compound
This compound is a volatile thiol that stands out for its significant impact on food aroma, even at trace concentrations. Its distinct sensory profile makes it a key contributor to the desirable notes in many savory products.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 227456-28-2 | [5][6] |
| Molecular Formula | C₆H₁₂OS | [5][6] |
| Molecular Weight | 132.23 g/mol | [5][6] |
| Appearance | Colorless to yellow viscous liquid | [6] |
| Odor Profile | Sulfurous, meaty, gravy, pungent, sharp, onion-like | [5][6] |
| Flavor Profile | Sulfurous, with tropical nuances | [6] |
Sensory Significance and Stereochemistry
This compound is described as a powerful flavoring agent that imparts meaty and gravy profiles to savory applications.[6] It also possesses a unique tropical sulfury note that can complement fruit profiles like grapefruit.[6] The molecule contains two stereocenters, meaning it exists as a mixture of four diastereoisomers.[6][7] It is well-established for the related alcohol, 3-mercapto-2-methylpentan-1-ol, that these different stereoisomers can possess distinct sensory properties and odor thresholds, a critical consideration in flavor chemistry.[8][9] This compound is also considered an important intermediate in the formation of the corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, another potent aroma compound first identified in onions.[10][11] This alcohol is noted for its broth-like, sweaty, and onion-like aroma and its ability to enhance savory (umami) taste perception via retronasal olfaction.[12][13]
Mechanistic Pathways of Formation
The formation of this compound is a nuanced process involving the degradation of both sugars and sulfur-containing amino acids. While its direct formation pathway is not as extensively documented as some related ketones, a robust mechanistic hypothesis can be constructed based on established Maillard reaction principles and studies of analogous compounds.
Generation of Key Intermediates
The core precursors for sulfur-containing flavor compounds are reactive carbonyl species (from sugars) and hydrogen sulfide (from cysteine).
-
Sugar Degradation: Reducing sugars like ribose and xylose undergo enolization and dehydration to form key dicarbonyl intermediates such as 3-deoxypentosone and 1,4-dideoxypento-2,3-diulose.[14][15][16] These intermediates are central to the formation of the carbon skeleton of the final flavor compound.
-
Cysteine Degradation: Through the Strecker degradation pathway, the amino acid cysteine reacts with a dicarbonyl compound, leading to its deamination and decarboxylation to produce hydrogen sulfide (H₂S), ammonia, and a Strecker aldehyde. The release of H₂S is the critical step for introducing sulfur into the developing flavor molecules.
Proposed Formation Pathway of this compound
The formation of this compound likely proceeds through the Michael addition of hydrogen sulfide to an α,β-unsaturated aldehyde intermediate. This unsaturated aldehyde is, in turn, a product of aldol condensation between smaller aldehydes generated during the Maillard reaction.
A plausible reaction sequence is as follows:
-
Formation of Precursor Aldehydes: The Maillard reaction and sugar fragmentation generate a pool of simple aldehydes, such as propanal and acetaldehyde.
-
Aldol Condensation: Propanal and acetaldehyde undergo an aldol condensation reaction to form 2-methyl-2-pentenal, an α,β-unsaturated aldehyde.
-
Michael Addition of H₂S: Hydrogen sulfide, acting as a potent nucleophile, attacks the β-carbon of 2-methyl-2-pentenal (a 1,4-conjugate addition).
-
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the final, more stable aldehyde product, this compound.
This proposed pathway is illustrated in the diagram below.
Caption: Proposed formation of this compound via aldol condensation and Michael addition.
Analytical Methodologies for Characterization
The volatile and reactive nature of thiols, combined with their typically low concentrations in a complex food matrix, necessitates sensitive and robust analytical techniques. The causality behind this workflow is to first isolate the volatile compounds from the non-volatile matrix, then separate the complex mixture of volatiles, and finally identify and correlate them with sensory perception.
Protocol 1: Generation of Maillard Reaction Products (Model System)
This protocol provides a self-validating system to generate Maillard-type sulfur compounds under controlled conditions.
Objective: To generate volatile aroma compounds, including this compound, from defined precursors.
Materials:
-
L-Cysteine (≥98% purity)
-
D-Ribose (≥99% purity)
-
Sodium Phosphate Monobasic and Dibasic
-
Deionized Water
-
Reaction Vials (e.g., 20 mL, screw-cap, with PTFE/silicone septa)
-
Heating block or oven capable of maintaining 95 °C (±1 °C)
Procedure:
-
Prepare Buffer: Create a 0.1 M sodium phosphate buffer and adjust the pH to 5.0. The slightly acidic pH is representative of many food systems and favors the specific reaction pathways leading to furanthiols and related compounds.[16]
-
Prepare Reactant Solution: Dissolve L-cysteine and D-ribose in the pH 5.0 phosphate buffer to final concentrations of 0.1 M each.
-
Reaction: Transfer 5 mL of the reactant solution into a reaction vial and seal tightly.
-
Heating: Place the vial in a preheated oven or heating block at 95 °C for 4 hours.[16] This controlled heating mimics thermal processing and provides sufficient energy to drive the reaction without excessive pyrolysis.
-
Cooling: After heating, immediately cool the vial in an ice bath to quench the reaction and prevent further degradation of volatile products.
-
Storage: Store the sample at -20 °C until analysis to preserve the volatile profile.
Protocol 2: Extraction by Headspace Solid-Phase Microextraction (HS-SPME)
This protocol uses a solvent-free extraction technique ideal for volatile analysis, minimizing sample handling and potential artifacts.
Objective: To selectively extract and concentrate volatile and semi-volatile compounds from the sample's headspace for GC injection.
Materials:
-
SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME Autosampler or manual holder
-
Heated agitator or water bath
Procedure:
-
Sample Preparation: Place the cooled reaction vial (or a 5 mL aliquot) into the heated agitator. If the sample is solid or viscous, add a defined amount of deionized water and a small magnetic stir bar.
-
Equilibration: Equilibrate the sample at 60 °C for 15 minutes with agitation. This step facilitates the partitioning of volatile analytes from the liquid/solid phase into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C. The DVB/CAR/PDMS fiber is chosen for its broad selectivity for a wide range of volatile and semi-volatile compounds, including sulfur-containing molecules.[12][16]
-
Desorption: Immediately after extraction, transfer the fiber to the gas chromatograph (GC) injection port for thermal desorption. Desorb at 250 °C for 5 minutes in splitless mode to ensure efficient transfer of analytes to the GC column.
Protocol 3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Olfactometry (GC-O)
This combined approach provides both chemical identification (MS) and crucial sensory information (O), which is the authoritative standard for flavor research.
Objective: To separate, identify, and determine the odor relevance of the extracted volatile compounds.
Methodology:
-
GC Separation:
-
Column: Use a polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm x 0.25 µm) for good separation of polar volatiles like thiols and aldehydes.
-
Oven Program: Start at 40 °C (hold 3 min), ramp to 240 °C at 6 °C/min, and hold for 5 min. This program effectively separates compounds across a wide range of boiling points.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Effluent Splitting: At the end of the GC column, use a calibrated effluent splitter to direct the flow simultaneously to the Mass Spectrometer and an Olfactometry port (typically a 1:1 split).[12]
-
MS Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices (LRI) with literature values.
-
-
Olfactometry (GC-O) Detection:
-
A trained panelist sniffs the humidified effluent from the sniffing port and records the time, intensity, and description of each perceived odor.
-
This provides direct evidence of the sensory contribution of each separated compound, confirming the importance of molecules like this compound which might be present in small chemical quantities but have a large sensory impact.[12]
-
Caption: Workflow for the analysis of volatile flavor compounds from sample to integrated data.
Conclusion and Future Directions
This compound is a quintessential example of a character-impact compound generated during the Maillard reaction. Its potent meaty, sulfurous, and onion-like aroma profile makes it a vital contributor to the desirable flavors of cooked and processed foods. Understanding its formation from the reaction of sugar degradation products and cysteine-derived hydrogen sulfide is key to controlling and optimizing savory flavor generation. The analytical workflows presented here, combining HS-SPME with GC-MS/O, provide a robust framework for the reliable identification and sensory characterization of this and other critical flavor molecules.
Future research should focus on elucidating the precise formation kinetics of this compound under various food processing conditions (pH, temperature, water activity). Furthermore, the enantioselective synthesis and sensory evaluation of its individual stereoisomers would provide deeper insight into its structure-activity relationship, paving the way for more precise and impactful applications in the flavor and food industry.
References
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The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanol. Retrieved from [Link]
-
Sabater Lüntzel, C., Widder, S., Vössing, T., & Pickenhagen, W. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424–427. [Link]
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Leffingwell, J. C. (n.d.). The 3-mercapto-2-methyl-pentane-1-ols. Retrieved from [Link]
- Widder, S., et al. (1999). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Flavour and Fragrance Journal, 14(3), 151-155. [Link unavailable, referencing via PubMed: https://pubmed.ncbi.nlm.nih.gov/10691651/]
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ResearchGate. (n.d.). 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of 5-Hydroxy-3-mercapto-2-pentanone in the Maillard Reaction of Thiamine, Cysteine, and Xylose. Retrieved from [Link]
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Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714–2721. [Link]
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ResearchGate. (n.d.). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Retrieved from [Link]
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He, Z., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition, 9, 984596. [Link]
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Isogai, S., & Wise, P. M. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. Chemosensory Perception, 15(1), 1-14. [Link]
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Tamanna, N., & Mahmood, N. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 14(1), 881. [Link]
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ResearchGate. (n.d.). Formation of Sulfur Aroma Compounds in Reaction Mixtures Containing Cysteine and Three Different Forms of Ribose. Retrieved from [Link]
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Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]
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Cerny, C., & Davidek, T. (2004). Alpha-mercaptoketone formation during the maillard reaction of cysteine and [1-(13)C]ribose. Journal of Agricultural and Food Chemistry, 52(4), 958–961. [Link]
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Food Research Institute, University of Wisconsin-Madison. (2023). Volatile Compounds and Maillard Reaction. Retrieved from [Link]
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Chen, J., & Ho, C. T. (2002). Effects of carnosine on volatile generation from Maillard reaction of ribose and cysteine. Journal of Agricultural and Food Chemistry, 50(8), 2372–2375. [Link]
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Topic: Thermal Generation of 3-Mercapto-2-methylpentanal in Cooked Meat
An In-Depth Technical Guide for Research Professionals
Abstract
3-Mercapto-2-methylpentanal is a potent, sulfur-containing volatile compound that contributes significantly to the desirable savory and meaty aroma of cooked meat.[1][2] Its formation is a complex process, intricately linked to the foundational chemistry of cooking, primarily the Maillard and Strecker degradation reactions.[3][4] This technical guide provides an in-depth exploration of the thermal generation of this key aroma compound. We will dissect the precursor molecules, elucidate the reaction pathways, analyze the critical process parameters that influence its yield, and detail the state-of-the-art analytical methodologies for its extraction and quantification. This document is designed to serve as a comprehensive resource for researchers and scientists in flavor chemistry and food science, offering not just protocols but the causal logic behind them to facilitate robust experimental design and interpretation.
The Chemical and Sensory Significance of Sulfur Volatiles
The characteristic flavor of cooked meat is not derived from a single molecule but is the result of a complex orchestra of hundreds of volatile compounds.[3][5] Among these, sulfur-containing compounds are of paramount importance.[6][7] Despite being present at trace concentrations (ppb or even ppt levels), their exceptionally low odor thresholds mean they exert a disproportionately large impact on the final sensory profile.[1][7] this compound, with its characteristic meaty and gravy-like notes, is a quintessential example of such a high-impact aroma compound.[2] Understanding its formation is therefore critical for controlling and optimizing the flavor profile of thermally processed meat products.
Precursors: The Building Blocks of Meat Flavor
The generation of this compound is contingent on the presence of specific water-soluble precursors in the raw meat matrix.[3] These precursors are primarily free amino acids and reducing sugars, which are naturally present or formed post-mortem through enzymatic action.[3][8][9]
Table 1: Key Precursors for this compound Formation
| Precursor Class | Specific Examples | Role in Formation | Source in Meat |
| Sulfur-Containing Amino Acids | Cysteine, Methionine | Primary sulfur donors. Cysteine degradation releases hydrogen sulfide (H₂S), a key reactant.[10][11][12] | Breakdown of muscle proteins (e.g., β-lactoglobulin).[10] |
| Reducing Sugars | Ribose, Glucose, Fructose | Provide the carbonyl source for the Maillard reaction, leading to reactive dicarbonyl intermediates.[3][8][13] Ribose is particularly reactive.[3][13] | Degradation of glycogen (glucose) and ATP (ribose).[8][9] |
| Other Amino Acids | Leucine, Isoleucine | Can participate in Strecker degradation to form aldehydes that may act as intermediates. | Breakdown of muscle proteins. |
The concentration of these precursors is a critical control point. For instance, ribose, formed from the post-mortem degradation of ribonucleotides like inosine 5'-monophosphate (IMP), is known to be a highly effective precursor for generating key sulfurous meat aroma compounds.[3][9][13] Similarly, the availability of free cysteine is essential for providing the sulfhydryl group necessary for the final molecule.[11]
Core Mechanisms: The Maillard Reaction and Strecker Degradation
The thermal generation of this compound is not a single reaction but a product of a complex network of reactions dominated by the Maillard reaction and the subsequent Strecker degradation.[3][4][8]
The Maillard Reaction Framework
The Maillard reaction is initiated by the condensation of a free amino group from an amino acid with the carbonyl group of a reducing sugar.[3][14] This multi-stage process, outlined in the diagram below, generates a plethora of intermediate compounds, including highly reactive α-dicarbonyls (e.g., glyoxal, methylglyoxal).[15]
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- 15. The Maillard reactions: Pathways, consequences, and control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Olfactory Receptor Response to 3-Mercapto-2-methylpentanal
Abstract: 3-Mercapto-2-methylpentanal is a potent sulfur-containing odorant with significant relevance in the flavor and fragrance industry. Its distinct aroma, reminiscent of meat broth and onions, is perceived at exceptionally low concentrations.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the detection of this compound by human olfactory receptors. We will delve into the specific receptors involved, the intricacies of the olfactory signal transduction cascade, and present field-proven, step-by-step protocols for the functional characterization of these receptors in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the interaction between this key odorant and its cognate receptors.
Introduction to this compound
Chemical Properties and Structure
This compound is a volatile organic compound belonging to the mercaptan family, characterized by the presence of a sulfhydryl (-SH) group.[2] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12OS | PubChem[3] |
| Molecular Weight | 132.23 g/mol | PubChem[3] |
| Appearance | Clear viscous oil | JECFA[3] |
| Boiling Point | 98-100 °C at 10 mmHg | The Good Scents Company[3] |
| Solubility | Insoluble in water, soluble in organic solvents | JECFA[3] |
Odor Profile and Significance
This compound is a powerful odorant with a complex aromatic profile. At low concentrations, it imparts a desirable savory, meaty, and broth-like aroma, with notes of onion and leek.[1][4] Its unique tropical sulfury nuance is also utilized to enhance grapefruit top notes in certain applications.[5] The aroma is described as sharp and penetrating, contributing significantly to the flavor profiles of various food products.[2][3]
Natural Occurrence and Industrial Relevance
Initially identified in raw onions, 3-Mercapto-2-methylpentan-1-ol, a closely related compound, is also found in cooked onions and is a key aroma component in complex food systems like gravies.[4] Due to its potent and desirable flavor characteristics, this compound and its derivatives are of high interest to the flavor and fragrance industry. They are used to create and enhance meaty and savory flavors in a variety of applications.[5]
The Olfactory System: A Primer
Olfactory Receptors (ORs)
The perception of smell begins with the interaction of volatile molecules with olfactory receptors (ORs), which are located on the cilia of olfactory sensory neurons in the nasal epithelium.[6] ORs constitute a large family of G protein-coupled receptors (GPCRs).[7] Each olfactory neuron typically expresses only one type of OR, and neurons expressing the same OR converge to specific glomeruli in the olfactory bulb of the brain.[8]
The Olfactory Signal Transduction Cascade
The binding of an odorant to an OR initiates a sophisticated signaling cascade. This process is crucial for converting a chemical signal into an electrical signal that the brain can interpret.
-
Receptor Activation: An odorant molecule binds to a specific OR on the cilia of an olfactory sensory neuron.
-
G Protein Coupling: This binding event causes a conformational change in the OR, activating the associated heterotrimeric G protein, specifically the olfactory-specific Gαolf subunit.[9]
-
Second Messenger Production: The activated Gαolf subunit dissociates and activates adenylate cyclase III, an enzyme that converts ATP into cyclic AMP (cAMP).[7][9]
-
Ion Channel Gating: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the cell.[9]
-
Depolarization and Signal Amplification: The influx of positive ions leads to depolarization of the neuron's membrane. This depolarization is further amplified by the opening of calcium-activated chloride (Cl-) channels.[9]
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb.
Caption: The canonical olfactory signal transduction pathway.
Identification and Characterization of ORs Responding to this compound
While most odorants activate multiple ORs, research has shown a remarkable specificity for a related compound, 3-mercapto-2-methylpentan-1-ol. This odorant exclusively activates the human olfactory receptor OR2M3 out of 391 tested receptors, and it does so at submicromolar concentrations.[10] This high specificity and sensitivity of OR2M3 likely plays a crucial role in the low odor threshold for this class of compounds.[10][11]
| Receptor | Ligand | EC50 (µM) | Species | Source |
| OR2M3 | 3-mercapto-2-methylpentan-1-ol | Submicromolar | Human | Noe et al., 2017[4][10] |
Experimental Methodologies for Studying OR Response
The functional characterization of ORs, often referred to as deorphanization, has been historically challenging due to difficulties in expressing these receptors in heterologous systems.[12][13] However, robust methods have been developed to overcome these hurdles.
Heterologous Expression Systems
To study a specific OR in isolation, its gene is introduced into a host cell line that does not normally express it. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their ease of culture and high transfection efficiency.[14]
Functional Assays
Once the OR is expressed in the host cells, its response to potential ligands can be measured using various functional assays.
The activation of many GPCRs, including ORs, leads to an increase in intracellular calcium concentration.[15][16] This change can be visualized and quantified using calcium-sensitive fluorescent dyes.
Principle: Cells are co-transfected with the OR of interest and a promiscuous G-protein (like Gα16) that couples to the phospholipase C pathway, leading to calcium release from the endoplasmic reticulum upon receptor activation.[14] The cells are then loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM). An increase in fluorescence upon odorant application indicates receptor activation.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with plasmids encoding the OR (e.g., OR2M3) and Gα16 using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate at 37°C for 1 hour, followed by 20 minutes at room temperature.[17]
-
-
Odorant Stimulation and Data Acquisition:
-
Prepare serial dilutions of this compound in an appropriate buffer.
-
Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).[17]
-
Record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the odorant solutions to the wells and continue recording the fluorescence intensity over time (e.g., 2-3 minutes).[14]
-
Caption: Experimental workflow for the calcium imaging assay.
This high-throughput method measures the activation of the cAMP pathway.[12]
Principle: Cells are co-transfected with the OR, a promiscuous Gαolf, and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE). When the OR is activated, the resulting increase in cAMP leads to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.[18][19]
Protocol:
-
Cell Culture and Transfection:
-
Transfect HEK293 cells in a 96-well plate with plasmids for the OR, Gαolf, and the CRE-luciferase reporter.
-
Incubate for approximately 24 hours.
-
-
Odorant Stimulation:
-
Remove the transfection medium and add the desired concentrations of this compound.
-
Incubate for 4-6 hours to allow for luciferase expression.[16]
-
-
Luminescence Measurement:
-
Add a luciferase substrate solution to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
Generating Dose-Response Curves
The data obtained from the functional assays are typically used to generate dose-response curves. The magnitude of the response (e.g., peak fluorescence intensity or luminescence) is plotted against the logarithm of the odorant concentration.
Calculating EC50 Values
From the dose-response curve, the half-maximal effective concentration (EC50) can be calculated. The EC50 is the concentration of the odorant that produces 50% of the maximum possible response. This value is a key measure of the ligand's potency.
Applications in Research and Industry
Flavor and Fragrance Industry
A detailed understanding of the interactions between odorants like this compound and their receptors is invaluable for the rational design of new flavor and fragrance ingredients. It allows for the creation of novel compounds with enhanced or specific sensory properties.
Drug Development
Olfactory receptors are not only found in the nose but also in various other tissues throughout the body, where they are known as ectopic ORs. These receptors are being investigated as potential drug targets for a range of diseases. Understanding the activation of these receptors by specific ligands is a crucial first step in this area of research.
Conclusion and Future Directions
The study of the olfactory receptor response to this compound highlights the remarkable specificity that can exist within the olfactory system. The identification of OR2M3 as a highly selective receptor for a related compound provides a clear target for further investigation.[10] The methodologies outlined in this guide offer a robust framework for characterizing this and other odorant-receptor interactions. Future research may focus on elucidating the precise binding mode of this compound within the OR2M3 binding pocket, exploring the functional roles of ectopic OR2M3, and leveraging this knowledge to develop novel flavor compounds and potential therapeutics.
References
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Noe, F., et al. (2017). Structure-activity relationships of mercaptans on odorant receptor OR2M3 may explain the characteristic odour threshold trend across a homologous series of 3-mercapto-2-methylalkan-1-ols in humans. ResearchGate. Available at: [Link]
-
Byrnes, D. N., & Hayes, J. E. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. Chemosensory Perception, 15(1), 1-13. Available at: [Link]
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The Good Scents Company. 3-mercapto-2-methyl pentanal. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 527435, this compound. Available at: [Link]
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ResearchGate. 3-Mercapto-2-methylpentan-1-ol activates a single receptor of the 391.... Available at: [Link]
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Saito, H. (2023). Human Olfactory Receptor Sensor for Odor Reconstitution. Sensors, 23(1), 438. Available at: [Link]
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The Good Scents Company. 3-mercapto-2-methyl pentanol. Available at: [Link]
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Zhang, R., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of biomolecular screening, 20(7), 878-886. Available at: [Link]
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Trimmer, C., Snyder, L. L., & Mainland, J. D. (2014). High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity. Journal of visualized experiments: JoVE, (88), 51640. Available at: [Link]
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Adipietro, K. A., et al. (2012). The state of the art of odorant receptor deorphanization: a report from the orphanage. The Journal of general physiology, 140(5), 481-494. Available at: [Link]
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Purves, D., et al. (2001). The Transduction of Olfactory Signals. In Neuroscience. 2nd edition. Sinauer Associates. Available at: [Link]
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University of Oregon Libraries. Olfactory System – Introduction to Neurobiology. Available at: [Link]
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Ikegami, K., et al. (2019). Rapid Deorphanization of Human Olfactory Receptors in Yeast. ACS synthetic biology, 8(5), 1056-1063. Available at: [Link]
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JoVE. (2022). Mammalian Olfactory Receptors Activity Analysis by Luciferase Activity. Available at: [Link]
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Reactome. Olfactory Signaling Pathway. Available at: [Link]
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ResearchGate. Using Calcium Imaging as a Readout of GPCR Activation. Available at: [Link]
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de March, C. A., et al. (2020). Olfactory Receptors as an Emerging Chemical Sensing Scaffold. Biochemistry, 59(46), 4419-4427. Available at: [Link]
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Adipietro, K. A., et al. (2012). The state of the art of odorant receptor deorphanization: a report from the orphanage. The Journal of general physiology, 140(5), 481–494. Available at: [Link]
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Cannaert, A., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments: JoVE, (110), 53772. Available at: [Link]
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Tazir, B., et al. (2016). Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. Journal of visualized experiments: JoVE, (110), 53942. Available at: [https://www.jove.com/t/53942/deorphanization-human-olfactory-receptors-luciferase-ca-imaging]([Link] olfactory-receptors-luciferase-ca-imaging)
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Wikipedia. Olfactory system. Available at: [Link]
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Methodological & Application
Laboratory Synthesis of 3-Mercapto-2-methylpentanal: A Detailed Protocol and Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-Mercapto-2-methylpentanal. This potent aroma compound, identified in foods such as onions, is of significant interest to the flavor and fragrance industry as well as to researchers in food chemistry and sensory science.[1][2] The synthesis is achieved via a base-catalyzed Michael addition of hydrogen sulfide to the α,β-unsaturated aldehyde, 2-methylpent-2-enal.[3] This document outlines the reaction mechanism, detailed experimental procedures, purification techniques, and methods for analytical characterization. Crucially, it emphasizes the critical safety and handling protocols required when working with volatile and malodorous thiols to ensure a safe and controlled laboratory environment.
Critical Safety and Handling Protocols for Thiols
The paramount consideration in this synthesis is the management of thiols (mercaptans), which are notorious for their extremely potent and unpleasant odors.[4][5] The human nose can detect thiols at concentrations in the parts-per-billion range, and their smell is often mistaken for a natural gas leak, potentially causing unnecessary alarm.[5][6] Strict adherence to the following protocols is mandatory.
-
Fume Hood Usage: All manipulations involving this compound, hydrogen sulfide, or any thiol-containing solutions must be performed exclusively within a certified and properly functioning chemical fume hood.[4][7][8]
-
Odor Neutralization:
-
Bleach Traps: The reaction vessel's exhaust (e.g., nitrogen outlet) and any vacuum sources (rotary evaporator, vacuum filtration) must be vented through a bleach trap to "scrub" effluent gases. A bleach trap can be constructed by filling a gas-washing bottle or bubbler with a 10-15% solution of sodium hypochlorite (commercial bleach).[4]
-
Decontamination Baths: Before removal from the fume hood, all contaminated glassware, stir bars, and equipment must be immediately and fully submerged in a dedicated bleach bath (a 1:1 mixture of bleach and water is effective) and allowed to soak for at least 12-24 hours.[4][7] This oxidizes the residual thiol to non-malodorous compounds.[7]
-
-
Waste Disposal:
-
All thiol-contaminated liquid waste (aqueous layers from work-up, bleach solutions) and solid waste (gloves, paper towels, silica gel) must be segregated into clearly labeled hazardous waste containers designated for thiol waste.[4][5]
-
Disposable items should be sealed in a plastic bag before being placed in the solid waste container to minimize odor leakage.[5][7]
-
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical splash goggles, and nitrile gloves, is required at all times.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-catalyzed conjugate addition, specifically a Thia-Michael reaction.[9][10] The α,β-unsaturated aldehyde, 2-methylpent-2-enal, serves as the Michael acceptor, while hydrogen sulfide acts as the nucleophilic Michael donor.
Overall Reaction:
2-methylpent-2-enal + H₂S --(Triethylamine)--> this compound
Mechanism: The reaction is facilitated by a base, triethylamine (TEA), which deprotonates hydrogen sulfide to form the more nucleophilic hydrosulfide anion (HS⁻). This anion then attacks the electrophilic β-carbon of the conjugated system. The resulting enolate intermediate is subsequently protonated to yield the final product.
Caption: Reaction mechanism for the Thia-Michael addition.
Materials and Equipment
| Reagent / Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Methylpent-2-enal | 623-36-9 | 98.14 | 50.0 g (0.51 mol) | Starting material (Michael acceptor). |
| Hydrogen Sulfide (H₂S) | 7783-06-4 | 34.08 | Excess | Lecture bottle with regulator. Highly toxic. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.2 g (7.1 mL, 0.051 mol) | Base catalyst. Distill from CaH₂ if necessary. |
| Hydroquinone | 123-31-9 | 110.11 | 0.15 g | Polymerization inhibitor. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 300 mL | Anhydrous solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | ~400 mL | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | For washing. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Anhydrous, for drying. |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer and stirring guide
-
Thermometer and adapter
-
Gas dispersion tube (fritted bubbler)
-
Condenser
-
Heating mantle with temperature controller
-
Nitrogen/Argon gas inlet
-
Bleach traps (2)
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Protocol
This protocol is adapted from the procedure described by Widder et al.[3]
Part A: Synthesis
-
Setup: Assemble the 500 mL three-neck flask with a mechanical stirrer, thermometer, and a condenser. The top of the condenser should be connected via tubing to a bleach trap. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Charge Reagents: To the flask, add 2-methylpent-2-enal (50.0 g), hydroquinone (0.15 g), triethylamine (7.1 mL), and anhydrous tetrahydrofuran (300 mL).
-
Initiate Reaction: Begin stirring and gently heat the solution to 40 °C using the heating mantle.
-
Introduce Hydrogen Sulfide: Once the temperature is stable at 40 °C, introduce a slow stream of hydrogen sulfide gas into the reaction mixture through a gas dispersion tube placed below the liquid surface. The H₂S lecture bottle should be in the fume hood and connected with appropriate, secure tubing.
-
Monitor Reaction: Continue bubbling H₂S for approximately 6 hours, maintaining the temperature at 40 °C. The reaction progress can be monitored by TLC or GC-MS by periodically taking a small aliquot (ensure proper quenching of the aliquot in bleach).
-
Purge System: After 6 hours, stop the flow of H₂S and remove the gas dispersion tube. Bubble nitrogen gas through the solution for 10-15 minutes to drive out any remaining dissolved H₂S (the nitrogen effluent must pass through the bleach trap).
Part B: Work-up and Isolation
-
Cool and Dilute: Allow the reaction mixture to cool to room temperature. Transfer the solution to a 1 L separatory funnel and dilute with 200 mL of diethyl ether.
-
Wash: Wash the organic layer sequentially with:
-
100 mL of 1 M HCl to remove triethylamine.
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
100 mL of brine.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, ensure the rotary evaporator's vacuum exhaust is connected to a bleach trap.
Part C: Purification
-
Vacuum Distillation: The crude product, a yellowish oil, is purified by vacuum distillation.[8]
-
Setup: Assemble a short-path distillation apparatus.
-
Distill: Collect the fraction boiling at 98-100 °C at 10 mmHg .[11] This should yield this compound as a clear, viscous oil.[11]
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | Clear viscous oil with a sharp, onion-like aroma.[11] |
| Molecular Formula | C₆H₁₂OS[11][12] |
| Molecular Weight | 132.23 g/mol [11][12] |
| Boiling Point | 98-100 °C @ 10 mmHg[11] |
| Refractive Index | 1.523 - 1.529 @ 20 °C[11][13] |
| ¹H NMR | Expected signals: Aldehydic proton (~9.6 ppm), SH proton (broad singlet), multiplets for CH and CH₂ groups. |
| ¹³C NMR | Expected signals: Carbonyl carbon (~200-205 ppm), other aliphatic carbons in the 10-60 ppm range. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 132. |
| GC Retention Index | Standard non-polar column: ~991-995.[11][12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (old TEA); insufficient H₂S flow; low temperature. | Use freshly distilled triethylamine. Ensure a steady, slow bubble rate of H₂S. Verify reaction temperature is maintained at 40 °C. |
| Polymerization | Absence of inhibitor; overheating. | Ensure hydroquinone is added at the beginning. Do not exceed the recommended reaction temperature. |
| Persistent Odor in Lab | Improper handling; inadequate trapping or decontamination. | Review and reinforce all safety protocols. Ensure bleach traps are fresh and functioning. Decontaminate all surfaces in the fume hood with a bleach solution. |
| Low Yield after Distillation | Incomplete reaction; loss during work-up; decomposition during distillation. | Increase reaction time if monitoring shows incomplete conversion. Avoid overly vigorous heating during distillation; maintain stable vacuum. |
References
-
Widder, S., Sabater Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423. [Link]
-
Vermeulen, C., & Collin, S. (2002). Synthesis and sensorial properties of mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
UCL Safety Services. (2020). Thiols. [Link]
-
Columbia University, Research Safety. SOP FOR STENCH CHEMICALS. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Organic Syntheses. (n.d.). PROPANENITRILE, 3-MERCAPTO-. [Link]
-
Wikipedia. (n.d.). Michael reaction. [Link]
-
Ye, E., et al. (2012). N-Heterocyclic carbene-catalyzed sulfa-Michael addition of enals. Chemical Communications, 48(62), 7759-7761. [Link]
-
The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. [Link]
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- 9. N-Heterocyclic carbene-catalyzed sulfa-Michael addition of enals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. 3-mercapto-2-methyl pentanal, 227456-28-2 [thegoodscentscompany.com]
Application Notes & Protocols for the Stereoselective Synthesis of 3-Mercapto-2-methylpentanal Enantiomers
Introduction: The Significance of Chiral Thiols
3-Mercapto-2-methylpentanal is a potent aroma compound identified in foods like onions and cooked beef liver, contributing significantly to their characteristic flavor profiles.[1][2] The molecule possesses two adjacent stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). It is well-established in flavor chemistry and pharmacology that different enantiomers and diastereomers of a chiral molecule can exhibit vastly different sensory properties and biological activities. For instance, the sensory thresholds of the related 3-mercapto-2-methylpentan-1-ol stereoisomers vary dramatically.[3][4]
Consequently, the ability to selectively synthesize each stereoisomer in high purity is of paramount importance for sensory analysis, structure-activity relationship studies, and the development of novel flavor compositions or pharmaceutical agents. This guide provides detailed synthetic strategies and laboratory protocols for the asymmetric synthesis of this compound enantiomers, focusing on two robust and widely adopted methodologies: Chiral Auxiliary-Mediated Aldol Reaction and Organocatalytic Asymmetric Conjugate Addition .
Strategic Overview: Pathways to Stereocontrol
The primary challenge lies in the simultaneous and precise control of the two stereocenters. Our approach is to establish the stereochemistry of a key precursor and then carry the chirality through the synthetic sequence.
Caption: Overview of the two primary synthetic pathways.
Strategy 1: Chiral Auxiliary-Mediated Aldol Reaction
This strategy builds the carbon skeleton via an Evans aldol reaction, which is renowned for its exceptional reliability and predictability in setting syn stereocenters.[2] The logic is as follows:
-
Attach a Chiral Auxiliary: A propionyl group is attached to an Evans oxazolidinone auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone). This auxiliary will direct the stereochemical course of the subsequent reaction.[5]
-
Form a Boron Enolate: A boron triflate is used as a Lewis acid to chelate the two carbonyl oxygens of the N-acyloxazolidinone. This chelation, combined with a hindered base, selectively forms the Z-enolate. This geometric control is critical for the stereochemical outcome.[2][6]
-
Diastereoselective Aldol Addition: The Z-enolate reacts with propanal through a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model). The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus establishing the (2R, 3R) or (2S, 3S) stereochemistry with high fidelity.[6]
-
Thiol Introduction via Mitsunobu Reaction: The newly formed hydroxyl group is converted to a thiol. The Mitsunobu reaction is ideal for this transformation as it proceeds via an SN2 mechanism, resulting in a clean inversion of configuration at the C3 center.[7][8] Using thioacetic acid as the nucleophile introduces a protected thiol group.
-
Auxiliary Cleavage & Deprotection: The chiral auxiliary is cleaved, and the thioacetate is hydrolyzed to reveal the final this compound.
Workflow for Strategy 1
Caption: Step-by-step workflow for the chiral auxiliary strategy.
Detailed Protocol: Synthesis of (2R,3S)-3-Mercapto-2-methylpentanal
This protocol uses (R)-4-benzyl-2-oxazolidinone to generate the (2R,3R)-hydroxy intermediate, which is then inverted at C3 to yield the (2R,3S) final product.
Step 1: Acylation of (R)-4-benzyl-2-oxazolidinone
-
Rationale: To prepare the substrate for the aldol reaction.
-
Procedure:
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-propionyl-(R)-4-benzyl-2-oxazolidinone.
-
Step 2: Evans Asymmetric Aldol Reaction
-
Rationale: To create the C2-C3 bond and set the (2R,3R) stereochemistry. The use of dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (DIPEA) selectively generates the Z-boron enolate, leading to the syn aldol product.[2]
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) from Step 1 in anhydrous CH₂Cl₂ (0.1 M) under argon.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes.
-
Cool the mixture to -78 °C.
-
Add freshly distilled propanal (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂.
-
Dry, concentrate, and purify by column chromatography to yield the (2R,3R)-hydroxy aldol adduct. Expect >95% diastereoselectivity.
-
Step 3: Mitsunobu Reaction
-
Rationale: To invert the stereocenter at C3 by substituting the hydroxyl group with a thioacetate group via an Sₙ2 reaction.[7][8]
-
Procedure:
-
Dissolve the aldol adduct (1.0 eq) from Step 2, triphenylphosphine (PPh₃, 1.5 eq), and thioacetic acid (1.5 eq) in anhydrous THF (0.1 M) under argon.
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The solution may turn yellow/orange.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can be partially removed by precipitation from a minimal amount of cold diethyl ether.
-
Purify the residue by column chromatography to yield the thioacetate product with inverted (3S) stereochemistry.
-
Step 4: Auxiliary Cleavage and Thiol Deprotection
-
Rationale: Reductive cleavage with LiBH₄ removes the auxiliary to give the primary alcohol, which is then oxidized to the aldehyde. Subsequent basic hydrolysis removes the acetyl group from the sulfur.
-
Procedure:
-
Dissolve the thioacetate product (1.0 eq) in anhydrous Et₂O (0.1 M) at 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir for 2 hours.
-
Carefully quench with 1 M NaOH. Extract with Et₂O. Dry and concentrate to get the crude thioacetyl alcohol.
-
Dissolve the crude alcohol in CH₂Cl₂ (0.1 M) and add Dess-Martin periodinane (1.5 eq). Stir at room temperature for 2 hours.
-
Quench with saturated Na₂S₂O₃ solution. Extract with CH₂Cl₂, dry, and concentrate.
-
Dissolve the resulting crude thioacetyl aldehyde in methanol (0.2 M) under argon.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir for 1 hour at room temperature.
-
Neutralize with 1 M HCl, extract with methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and concentrate carefully at low temperature to yield the final (2R,3S)-3-Mercapto-2-methylpentanal.
-
Strategy 2: Organocatalytic Asymmetric Conjugate Addition
This approach is more atom-economical and relies on catalysis. It controls the stereocenter at C3 during a C-S bond-forming reaction. The stereocenter at C2 is already present in the starting material.
-
Iminium Ion Formation: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts reversibly with the α,β-unsaturated aldehyde (2-methyl-2-pentenal) to form a chiral iminium ion. This activation lowers the LUMO of the alkene, making it more susceptible to nucleophilic attack.[9][10]
-
Stereoselective Michael Addition: The bulky substituents on the chiral catalyst shield one face of the iminium ion. A nucleophilic thiol (or a protected equivalent like potassium thioacetate) is directed to attack the β-carbon from the unshielded face. This step sets the stereochemistry at the C3 position.
-
Hydrolysis: The resulting enamine intermediate is hydrolyzed upon aqueous workup to regenerate the catalyst and release the final chiral β-thioaldehyde product.
Workflow for Strategy 2
Caption: Step-by-step workflow for the organocatalytic strategy.
Detailed Protocol: Synthesis of (S)-3-(acetylthio)-2-methylpentanal
This protocol aims to set the C3 stereocenter. The chirality at C2 is carried over from the starting material (this protocol produces a mixture of C2 diastereomers which would need separation or a C2-selective method).
Step 1: Asymmetric Conjugate Addition
-
Rationale: To perform a stereoselective 1,4-addition of a thiol equivalent to 2-methyl-2-pentenal, catalyzed by a chiral secondary amine. An acid co-catalyst is often used to facilitate iminium ion formation and turnover.
-
Procedure:
-
To a vial, add the chiral diarylprolinol silyl ether catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Dissolve the catalysts in toluene (0.5 M).
-
Add 2-methyl-2-pentenal (1.0 eq).
-
Cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of potassium thioacetate (1.5 eq) in a minimal amount of a suitable solvent or add it as a solid if solubility allows.
-
Add the thiol source to the reaction mixture and stir vigorously at 0 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction may take 24-48 hours.
-
Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral thioacetate adduct. Expect >90% enantiomeric excess for the C3 stereocenter.
-
Step 2: Deprotection (if necessary)
-
Rationale: To unmask the free thiol from the thioacetate.
-
Procedure:
-
Follow Step 4 (hydrolysis part) from the Strategy 1 protocol, using K₂CO₃ in methanol under anaerobic conditions to prevent disulfide formation.
-
Carefully work up and isolate the final product, this compound.
-
Comparative Data Summary
The choice of synthetic route depends on the desired stereoisomer, scale, and available resources. The Evans auxiliary method offers higher predictability and diastereoselectivity for syn products, while the organocatalytic route is more direct for anti products and avoids stoichiometric chiral reagents.
| Parameter | Strategy 1: Chiral Auxiliary | Strategy 2: Organocatalysis |
| Key Reaction | Evans Asymmetric Aldol | Asymmetric Michael Addition |
| Stereocontrol | Substrate-controlled (Auxiliary) | Catalyst-controlled |
| Typical Yield | 50-70% over 4-5 steps | 70-90% over 1-2 steps |
| Diastereoselectivity | >95:5 (syn aldol product) | Dependent on substrate/catalyst |
| Enantioselectivity | >98% ee | 85-95% ee |
| Advantages | Highly reliable, predictable stereochem, well-documented | Atom economical, fewer steps, catalytic |
| Disadvantages | Stoichiometric chiral source, multiple steps | Catalyst development may be needed, potential for side reactions |
References
-
Blank, I., Schieberle, P. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427. [Link]
-
Vermeulen, C., Collin, S. (2002). Synthesis and sensorial properties of mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654-5659. [Link]
-
PubChem Compound Summary for CID 527435, this compound. National Center for Biotechnology Information. [Link]
-
Evans, D. A., Bartroli, J., Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Melchiorre, P., et al. (2016). A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals. Angewandte Chemie International Edition, 55(40), 12196-12200. [Link]
-
Widder, S., et al. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418-423. [Link]
-
Chem-Station. Evans Aldol Reaction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Silvestri, M. A., et al. (2019). Photochemical Organocatalytic Regio- and Enantioselective Conjugate Addition of Allyl Groups to Enals. Angewandte Chemie International Edition, 60(48), 26373-26378. [Link]
-
Wikipedia. Evans Aldol Reaction. [Link]
-
Leffingwell, J.C. The 3-mercapto-2-methyl-pentane-1-ols. Leffingwell & Associates. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Le Saux, E., et al. (2016). A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals. ResearchGate. [Link]
-
Hughes, A. B., & Sleebs, M. M. (2006). Inversion versus Retention in Mitsunobu Cyclization of Hindered Hydroxy Acids: A Mechanistic Probe. The Journal of Organic Chemistry, 71(16), 5981–5985. [Link]
-
Silvestri, M. A., et al. (2021). Photochemical Organocatalytic Regio- and Enantioselective Conjugate Addition of Allyl Groups to Enals. Angewandte Chemie International Edition, 60(48), 25373-25378. [Link]
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- 3. Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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The Role of 3-Mercapto-2-methylpentanal in Crafting Complex Savory Flavors: A Technical Guide
This document serves as a detailed guide for researchers, flavor chemists, and product developers on the application of 3-Mercapto-2-methylpentanal in the creation of authentic and impactful savory flavors. This potent sulfur-containing aldehyde, while present in trace amounts, is a key contributor to the desirable aroma profiles of cooked meats, broths, and roasted savory products. Its unique sensory characteristics and reactive nature make it a versatile tool in the flavorist's palette. This guide will delve into the chemical properties, sensory profile, mechanisms of formation, and practical application protocols for this compound, providing a scientific foundation for its effective use.
Unveiling the Sensory Power of this compound
This compound (CAS No. 227456-28-2) is a highly impactful aroma compound characterized by a complex and potent sensory profile.[1] Its perception is heavily dependent on concentration, a critical factor for flavor scientists to control.
Table 1: Sensory Profile of this compound
| Concentration | Predominant Aroma/Flavor Notes |
| Low (ppb range) | Meaty, brothy, savory, roasted beef, cooked chicken, with subtle onion and garlic nuances.[1] |
| High (ppm range) | Intense sulfurous, alliaceous (garlic/onion-like).[1] |
| In specific matrices | Can exhibit unique tropical and grapefruit-like nuances.[1] |
This dual characteristic allows for a wide range of applications, from building a foundational meaty character to adding specific savory top notes.
The Genesis of a Savory Powerhouse: Formation Pathways
Understanding the formation of this compound is crucial for optimizing its generation in food systems and for its synthesis for commercial use.
A Key Intermediate in Natural Systems
This compound has been identified as a key intermediate in the formation of the potent flavor compound 3-mercapto-2-methylpentan-1-ol, which is naturally found in onions and is formed during thermal processing.[2] The aldehyde is a transient but powerful contributor to the overall flavor profile.
Synthesis for Flavor Applications
For commercial applications, 3-mercapto-2-methylalkan-1-ols, and by extension their aldehyde precursors, can be synthesized from corresponding 2-methylalk-2-enals through the addition of thioacetic acid followed by reduction.[3] This allows for a consistent and controlled supply for flavor creation.
Caption: Synthetic pathway for 3-mercapto-2-methylpentan-1-ol, with this compound as a key intermediate.
Application in Savory Flavor Systems: Protocols and Best Practices
The successful application of this compound requires careful consideration of dosage, timing of addition, and the food matrix. Due to its potency, it is typically used at very low concentrations.
General Usage Levels
The following table provides a general guideline for the usage levels of this compound in various food categories. These are starting points and should be optimized based on the specific product formulation and desired flavor profile.
Table 2: Recommended Usage Levels of this compound
| Food Category | Average Usual Level (ppm) | Average Maximum Level (ppm) |
| Soups and Broths | 0.01 | 0.10 |
| Processed Meats | 0.03 | 0.30 |
| Gravies and Sauces | 0.03 | 0.30 |
| Savory Snacks | 0.01 | 0.10 |
| Seasonings & Flavors | 0.03 | 1.00 |
Source: Adapted from The Good Scents Company.[1]
Protocol for Incorporation into a Chicken Broth Base
This protocol outlines the steps for evaluating the impact of this compound in a simple chicken broth.
Objective: To enhance the cooked, savory, and meaty notes of a chicken broth.
Materials:
-
Base chicken broth (low sodium, unseasoned)
-
This compound (0.1% solution in propylene glycol)
-
Pipettes
-
Control and sample containers
-
Sensory evaluation panel
Procedure:
-
Preparation of Stock Solution: Prepare a 0.1% solution of this compound in propylene glycol for accurate dosing.
-
Dosage Calculation: For a 1 kg batch of chicken broth, a starting dosage of 0.05 ppm is recommended. This equates to 0.05 mg of pure compound, or 50 mg of the 0.1% stock solution.
-
Addition and Homogenization:
-
Heat the chicken broth to 60-70°C.
-
Add the calculated amount of the this compound stock solution to the warm broth.
-
Stir thoroughly to ensure complete homogenization.
-
-
Timing of Addition: For optimal flavor development and to minimize potential degradation, it is recommended to add this compound towards the end of the thermal processing cycle.
-
Sensory Evaluation:
-
Prepare a control sample of the chicken broth without the addition of this compound.
-
Present both the control and the test sample to a trained sensory panel.
-
Evaluate for attributes such as "meaty," "brothy," "roasted," "sulfurous," and overall "savory" intensity.
-
-
Optimization: Based on the sensory feedback, adjust the dosage of this compound in subsequent trials to achieve the desired flavor profile.
Caption: Workflow for the application of this compound in a chicken broth.
Synergistic Effects in Savory Systems
A key aspect of utilizing this compound is its ability to interact synergistically with other savory ingredients, enhancing the overall flavor profile.
Enhancement of Umami Taste
While direct studies on this compound are limited, its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, has been shown to enhance the savory (umami) intensity of monosodium glutamate (MSG).[4] This effect is likely due to the retronasal aroma contributing to the overall taste perception. It is highly probable that this compound exhibits similar synergistic properties.
Interaction with Yeast Extracts
Yeast extracts are a rich source of savory compounds, including amino acids and nucleotides. The meaty and brothy notes of this compound can complement and enhance the savory characteristics of yeast extracts, creating a more complex and well-rounded flavor profile.[5]
Stability and Reactivity Considerations
As a reactive aldehyde and a thiol, the stability of this compound during food processing is a critical factor.
-
Thermal Stability: While it is formed during thermal processing, excessive heat can lead to its degradation or reaction with other food components.[6][7] Therefore, addition towards the end of a heating process is generally recommended.
-
pH: The pH of the food matrix can influence the stability and flavor expression of sulfur-containing compounds. Acidic conditions can favor the formation of certain sulfur-containing flavor compounds in Maillard-type reactions.[8]
-
Oxidation: Thiols are susceptible to oxidation, which can alter their sensory properties. Proper handling and storage of the pure compound and its solutions are necessary to prevent degradation.
Regulatory Status
This compound is recognized as a flavoring substance by major regulatory bodies.
-
FEMA GRAS: It is listed as FEMA number 3994.[1]
-
JECFA: It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned number 1292.[9]
Analytical Methods for Quality Control
Accurate quantification of this compound in flavorings and food products is essential for quality control and consistent product development. Gas chromatography (GC) coupled with a mass spectrometry (MS) detector is the most common and effective method for the analysis of this volatile compound.[10]
Conclusion
This compound is a powerful and versatile tool for the creation of authentic and complex savory flavors. Its potent meaty, brothy, and roasted notes, combined with its potential for synergistic interactions with other savory ingredients, make it an invaluable component in the flavorist's arsenal. A thorough understanding of its sensory properties, formation pathways, and application protocols, as outlined in this guide, will enable researchers and product developers to effectively harness its potential in a wide range of savory food applications. Careful control of dosage and processing conditions is paramount to achieving the desired flavor impact and ensuring a high-quality final product.
References
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Widder, S., Sabater-Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423. [Link]
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Noe, F., Polster, J., Geier, M., Gellrich, L., Gisselmann, G., & Hatt, H. (2017). OR2M3: A Highly Specific and Narrowly Tuned Human Odorant Receptor for the Sensitive Detection of Onion Key Food Odorant 3-Mercapto-2-methylpentan-1-ol. Chemical Senses, 42(8), 645–654. [Link]
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Wise, P. M., & Lim, J. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. Chemical Senses, 47. [Link]
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Li, Y., et al. (2023). Elucidating salt-reduction mechanisms of aroma-active compounds from yeast extracts through sensomics approaches and electroencephalography. Food Chemistry: X, 18, 100650. [Link]
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Hallagan, J. B., & Hall, R. L. (2009). Under the conditions of intended use--new developments in the FEMA GRAS program and the safety assessment of flavor ingredients. Food and Chemical Toxicology, 47(6), 1344-1356. [Link]
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The Good Scents Company. (n.d.). 3-mercapto-2-pentanone. Retrieved from [Link]
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Ames, J. M., & Hofmann, T. (2001). The Maillard reaction in foods. In Advanced Dairy Chemistry—Volume 3 (pp. 91-166). Springer, Boston, MA. [Link]
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Mottram, D. S., & Madruga, M. S. (1994). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Food Chemistry, 51(3), 309-313. [Link]
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Gassenmeier, K., & Schieberle, P. (1995). Key odor impact compounds in three yeast extract pastes. Flavour and Fragrance Journal, 10(5), 295-302. [Link]
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Agriculture Institute. (2024, February 10). Quality Control of Flavouring Agents: Testing Procedures. [Link]
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Cui, J., et al. (2022). Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. Foods, 11(15), 2275. [Link]
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Van Boekel, M. A. J. S. (2008). Kinetic modeling of chemical reactions in food. CRC press. [Link]
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Application Note: Unmasking Potent Aroma Compounds - A Detailed Protocol for the Gas Chromatography-Olfactometry (GC-O) Analysis of 3-Mercapto-2-methylpentanal
Authored by: A Senior Application Scientist
Abstract
3-Mercapto-2-methylpentanal is a potent, sulfur-containing volatile compound that plays a crucial role in the aroma profile of various food products, contributing desirable savory, meat-broth, and onion-like notes at very low concentrations.[1][2] Its high reactivity and low odor threshold present significant analytical challenges.[3] This application note provides a comprehensive, in-depth guide for the analysis of this compound using Gas Chromatography-Olfactometry (GC-O), a powerful technique that combines instrumental separation with human sensory detection.[4][5] We will delve into field-proven insights on sample preparation, optimized instrumentation protocols, and data analysis methodologies such as Aroma Extract Dilution Analysis (AEDA) to empower researchers, scientists, and drug development professionals in accurately characterizing this impactful flavor compound.
Introduction: The Significance of this compound and the Power of GC-O
Volatile sulfur compounds (VSCs) are a class of organic molecules known for their profound impact on the aroma of foods and beverages, often imparting distinct flavor characteristics at trace levels.[3] Among these, this compound stands out for its complex and concentration-dependent sensory profile.[1] At low concentrations, it is associated with pleasant savory notes, while at higher concentrations, it can contribute to off-flavors.[3] The accurate identification and quantification of such potent odorants are essential in food science for product development, quality control, and the elucidation of flavor chemistry.[6]
Gas Chromatography-Olfactometry (GC-O) is an indispensable technique for this purpose, as it directly links the chemical identity of a volatile compound to its sensory perception.[7][8] By splitting the effluent from the gas chromatograph between a chemical detector (such as a mass spectrometer) and a human assessor at a sniffing port, GC-O allows for the detection of odor-active compounds that might be present at concentrations below the instrumental detection limit but above the human odor threshold.[5][9]
This guide provides a robust framework for the successful GC-O analysis of this compound, addressing the specific challenges associated with its volatile and reactive nature.
Experimental Workflow: From Sample to Sensory Data
The overall workflow for the GC-O analysis of this compound involves several critical stages, from initial sample preparation to the final correlation of instrumental and sensory data.
Caption: Overall workflow for the GC-O analysis of this compound.
Detailed Protocols
Sample Preparation: Preserving the Integrity of a Reactive Analyte
The choice of an appropriate sample preparation method is crucial for the accurate analysis of volatile sulfur compounds, as they are susceptible to heat-induced decomposition and loss.[10] The goal is to efficiently extract and concentrate the volatiles from the food matrix while minimizing the formation of artifacts.[5]
Recommended Techniques:
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatiles.[11] This method is particularly suitable for screening and reduces sample manipulation.[3]
-
Protocol:
-
Homogenize the food sample and place a known amount (e.g., 5 g) into a sealed headspace vial.
-
If necessary, add a saturated salt solution to enhance the release of volatiles.
-
Equilibrate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) with agitation.
-
Immediately desorb the fiber in the GC injector.
-
-
-
Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique performed under high vacuum, which is highly effective for isolating thermally labile compounds from a solvent extract of the food sample.[5]
-
Protocol:
-
Homogenize the food sample with a suitable solvent (e.g., dichloromethane).[11]
-
Filter the homogenate to remove solid particles.
-
Introduce the solvent extract into the SAFE apparatus.
-
Perform the distillation at a controlled temperature (e.g., 40°C) under high vacuum.
-
Collect the distillate in a cooled trap.
-
Carefully concentrate the distillate under a gentle stream of nitrogen.
-
-
Causality Behind Choices:
-
The use of lower temperatures during extraction and concentration is critical to prevent the degradation of this compound.[10]
-
SPME offers a rapid and solventless approach, minimizing the risk of introducing impurities.[11]
-
SAFE is the preferred method for comprehensive and quantitative analysis of thermally sensitive compounds, although it is more time-consuming.[5]
Gas Chromatography-Olfactometry (GC-O) Instrumentation and Parameters
The GC-O system must be optimized to achieve good chromatographic separation of the volatile compounds and ensure their efficient transfer to both the chemical detector and the olfactometry port.
Sources
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- 11. iltusa.com [iltusa.com]
Application Note: High-Precision Quantification of 3-Mercapto-2-methylpentanal using a Validated Stable Isotope Dilution Assay
<
Abstract
This application note presents a detailed and robust methodology for the accurate quantification of 3-Mercapto-2-methylpentanal (3M2MP) in complex matrices. 3M2MP is a potent sulfur-containing volatile compound, recognized for its significant contribution to the aroma profile of various foods and beverages, often imparting desirable "meaty" or savory notes at trace levels.[1][2] However, its high reactivity, volatility, and low concentration present considerable analytical challenges.[3][4][5] This protocol leverages the power of a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to overcome these obstacles. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, ensures superior accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.[6][7][8] This guide provides a comprehensive, step-by-step protocol from sample preparation and derivatization to instrumental analysis and data processing, intended for researchers in food science, flavor chemistry, and quality control.
Introduction: The Analytical Challenge of Volatile Thiols
This compound (C₆H₁₂OS) is a character-impact odorant found in foods like onions and cooked meats.[9][10] Its sensory perception is highly concentration-dependent, making its precise quantification critical for understanding and controlling food flavor.[1] Traditional quantification methods are often hampered by the inherent instability of thiols, which are prone to oxidation and rearrangement, and by matrix effects that can suppress or enhance the analytical signal.[4][11]
Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of trace-level compounds in complex samples.[7][8][12] The core principle involves adding a known quantity of an isotopically labeled version of the analyte (e.g., Deuterium or Carbon-13 labeled) to the sample at the earliest stage of the workflow.[6][8] Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they behave identically during extraction, derivatization, and chromatographic separation.[7][13] Quantification is then based on the ratio of the mass spectrometric signals of the native analyte to its labeled counterpart, effectively nullifying any variations in recovery or instrument performance.[8][12]
This application note details a validated SIDA method for 3M2MP, incorporating a crucial derivatization step to enhance its thermal stability and chromatographic properties for GC-MS analysis.
Method Overview: The SIDA Workflow
The analytical workflow is designed to ensure maximum recovery and accurate measurement of 3M2MP. The key stages involve spiking the sample with the labeled internal standard, extracting the volatile fraction, derivatizing the thiol group to a more stable form, and analyzing the derivative by GC-MS.
Figure 1: General workflow for the Stable Isotope Dilution Assay (SIDA) of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Grade | Notes |
| This compound (3M2MP) | (e.g., Sigma-Aldrich) | ≥95% | Native analyte standard. |
| [²H]-3-Mercapto-2-methylpentanal | (Custom Synthesis) | Isotopic Purity ≥98% | Labeled internal standard. Synthesis may involve using deuterated aldehydes.[14] |
| Pentafluorobenzyl bromide (PFBBr) | (e.g., Sigma-Aldrich) | ≥99% | Derivatizing agent. Corrosive and lachrymator, handle with care.[15] |
| Dichloromethane (DCM) | (e.g., Fisher Scientific) | HPLC Grade, Anhydrous | Solvent for standards and extraction. |
| Sodium Sulfate, Anhydrous | (e.g., Merck) | ACS Grade | For drying organic extracts. |
| SPME Fibers | (e.g., Supelco) | DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane fibers are effective for volatile sulfur compounds.[16][17] |
| 20 mL Headspace Vials & Caps | (e.g., Agilent) | - | For sample incubation and extraction. |
| Sodium Chloride (NaCl) | (e.g., VWR) | ACS Grade | To increase ionic strength and promote analyte partitioning into the headspace. |
Detailed Experimental Protocols
Preparation of Standards and Internal Standard Spiking Solution
Causality: Accurate preparation of standard solutions is fundamental to the entire quantitative method. The use of an anhydrous solvent is critical as moisture can deactivate the derivatizing agent.[18]
-
Native Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 3M2MP into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous dichloromethane.
-
Labeled Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare in the same manner as the native standard using [²H]-3M2MP.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the native stock solution. Each calibration standard must be spiked with the labeled IS.
-
IS Spiking Solution (e.g., 1 µg/mL): Dilute the labeled IS stock solution in anhydrous dichloromethane. The final concentration should be chosen to yield a response comparable to the native analyte in the expected sample concentration range.
Sample Preparation and Extraction
Causality: Headspace Solid-Phase Microextraction (HS-SPME) is chosen as it is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from complex matrices.[19][20] Adding salt (salting out) increases the vapor pressure of the analyte, enhancing its transfer from the sample matrix to the headspace for more efficient extraction by the SPME fiber.[19]
-
Sample Homogenization: Homogenize the solid or semi-solid sample (e.g., meat, onion) in deionized water to create a slurry (e.g., 1:4 w/v ratio).
-
Aliquoting and Spiking: Place a precise amount of the sample homogenate (e.g., 5 g) into a 20 mL headspace vial. Add a defined volume of the IS Spiking Solution (e.g., 50 µL of 1 µg/mL solution).
-
Salting Out: Add 2 g of NaCl to the vial. Immediately cap the vial securely.
-
Equilibration: Vortex the vial for 1 minute to ensure thorough mixing of the sample, internal standard, and salt.
-
HS-SPME Extraction: Place the vial in a heated agitator (e.g., 60 °C for 15 minutes) for incubation. Following incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes at 60 °C with agitation) to extract the volatile compounds.
Derivatization
Causality: The thiol group (-SH) in 3M2MP is highly reactive and can lead to poor peak shape and instability during GC analysis.[21][22] Derivatization with Pentafluorobenzyl bromide (PFBBr) converts the thiol into a stable, less polar, and highly electron-capturing pentafluorobenzyl thioether.[15][23] This derivative is more volatile and provides excellent sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) MS mode, though it is also readily detectable by standard electron impact (EI) MS.[24][25]
This protocol describes an in-vial derivatization post-extraction. On-fiber derivatization is also possible but may require further optimization.
-
Retract the SPME fiber after the extraction period.
-
Inject a small volume (e.g., 5 µL) of a PFBBr solution (e.g., 10% in acetone) into the sealed headspace vial.
-
Re-incubate the vial under the same temperature and time conditions (60 °C for 30 minutes) to allow the derivatization reaction to occur in the headspace.
-
Re-expose the SPME fiber to the headspace for a second extraction period (e.g., 15 minutes) to adsorb the newly formed PFB-derivatives.
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption.
Figure 2: Derivatization of the thiol group with PFBBr.
GC-MS Instrumental Analysis
Causality: The GC parameters are selected to ensure good chromatographic separation of the derivatized analyte from other matrix components. The MS parameters are set to selectively monitor characteristic ions of both the native and the labeled derivatives for accurate ratio measurement.
| Parameter | Setting | Rationale |
| Gas Chromatograph | (e.g., Agilent 7890B) | - |
| Injection Port | 250 °C, Splitless mode (1 min) | Ensures efficient thermal desorption from the SPME fiber without discrimination. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column provides good separation for the PFB derivative. |
| Carrier Gas | Helium, Constant flow @ 1.2 mL/min | Inert carrier gas. |
| Oven Program | 50 °C (2 min), ramp 10 °C/min to 280 °C (hold 5 min) | Provides separation from early-eluting volatiles and ensures elution of the derivative. |
| Mass Spectrometer | (e.g., Agilent 5977B) | - |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
| SIM Ions (Example) | To be determined empirically | Rationale: |
| Native 3M2MP-PFB | m/z [M]+, [M-181]+ | Monitor the molecular ion and a characteristic fragment (loss of the PFB group). |
| Labeled 3M2MP-PFB | m/z [M+n]+, [M+n-181]+ | Monitor the corresponding ions for the labeled standard (n = mass shift from label). |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the selected ions of the native analyte (A_nat) and the labeled internal standard (A_is).
-
Response Ratio Calculation: Calculate the ratio of the peak areas (Response Ratio = A_nat / A_is).
-
Calibration Curve: Plot the Response Ratio versus the concentration ratio (C_nat / C_is) for the prepared calibration standards. Perform a linear regression to obtain the calibration equation (y = mx + c).
-
Sample Quantification: Using the Response Ratio calculated for the unknown sample, determine the concentration of 3M2MP in the sample using the regression equation from the calibration curve.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability.[26][27] The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | R² > 0.995 | Demonstrates a proportional response across a range of concentrations. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10, RSD < 20% | The lowest concentration that can be accurately quantified. |
| Precision (Repeatability) | RSD < 15% | Measures the closeness of agreement between replicate measurements. |
| Accuracy (Recovery) | 85-115% | Assesses the agreement between the measured value and the true value by analyzing spiked samples. |
| Selectivity | No interfering peaks at the analyte retention time | Confirms the method's ability to measure the analyte without interference from matrix components. |
Conclusion
The Stable Isotope Dilution Assay described in this application note provides a highly accurate, sensitive, and robust method for the quantification of the challenging volatile thiol, this compound. By incorporating a stable isotope-labeled internal standard and a PFBBr derivatization step, the method effectively overcomes common analytical issues such as analyte instability, matrix effects, and recovery losses. This protocol is a valuable tool for researchers and quality control professionals in the food and beverage industry, enabling precise flavor analysis and a deeper understanding of aroma chemistry.
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- 27. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Microextraction (SPME) for the Analysis of 3-Mercapto-2-methylpentanal
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the analysis of 3-Mercapto-2-methylpentanal, a potent aroma compound, utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This application note is designed for researchers, scientists, and professionals in the flavor, food, and beverage industries, as well as those in drug development where off-flavor characterization is critical. The content herein offers detailed protocols, explains the rationale behind methodological choices, and provides a framework for robust and reliable quantification of this challenging volatile sulfur compound.
Introduction: The Analytical Challenge of this compound
This compound is a volatile sulfur compound (VSC) that contributes significantly to the aroma profile of various food products, including onions and thermally processed flavors.[1] Its aroma is highly concentration-dependent, ranging from a pleasant meat broth and leek-like scent at low concentrations to a sharp, penetrating onion-like aroma at higher levels.[1][2] The analysis of such reactive and volatile sulfur compounds is notoriously difficult due to their low concentrations, high volatility, and propensity for oxidation.[3][4]
Traditional methods for volatile analysis often involve laborious liquid-liquid extraction or distillation techniques that can lead to analyte loss and artifact formation. Solid-Phase Microextraction (SPME) presents a superior alternative. It is a solvent-free, sensitive, and efficient sample preparation technique that integrates extraction and pre-concentration into a single step.[3][5] Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like this compound, as it minimizes matrix effects and enhances sensitivity by sampling the vapor phase above the sample.[3][6]
This guide will provide a detailed methodology for the HS-SPME-GC-MS analysis of this compound, covering fiber selection, optimization of extraction parameters, and method validation.
The Principle of Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME operates on the principle of equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a stationary phase coated onto a fused silica fiber.[6][7] The fiber is exposed to the headspace of a sealed vial containing the sample. Volatile analytes, including this compound, migrate from the sample into the headspace and are then adsorbed or absorbed by the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and carried onto the analytical column for separation and subsequent detection by a mass spectrometer.
The efficiency of this process is governed by several factors, including the choice of fiber coating, extraction temperature and time, sample volume, and the chemical properties of the analyte and the sample matrix.[8][9]
Experimental Workflow and Protocol
Materials and Reagents
-
SPME Fiber Assembly: A crucial component for successful analysis. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its mixed-mode stationary phase that effectively traps a wide range of volatile and semi-volatile compounds, including polar and non-polar analytes.[4][10]
-
SPME Holder: For manual or automated use.
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
Analytical Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is suitable for separating a broad range of volatile compounds.
-
Reagents:
-
This compound standard (CAS No. 227456-28-2)[11]
-
Internal Standard (IS): A suitable internal standard, such as 2-methyl-3-furanthiol or a deuterated analog, is essential for accurate quantification.
-
Sodium Chloride (NaCl), analytical grade.
-
Deionized water.
-
Methanol or Ethanol, HPLC grade.
-
SPME Workflow Diagram
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Derivatization techniques for GC-MS analysis of 3-Mercapto-2-methylpentanal
Application Note AN-GCMS-782
Topic: Advanced Derivatization Strategies for the GC-MS Analysis of 3-Mercapto-2-methylpentanal
For: Researchers, scientists, and drug development professionals
Abstract
This compound is a bifunctional sulfur-containing compound recognized for its significant impact on the aroma and flavor profiles of various matrices, particularly in food and beverages. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges, including poor peak shape, thermal instability, and high reactivity due to the presence of both a polar thiol (-SH) and a reactive aldehyde (-CHO) group. This application note provides an in-depth guide to three robust derivatization strategies designed to overcome these analytical hurdles. By converting the analyte into a more volatile, stable, and chromatographically amenable form, these methods enable sensitive and reproducible quantification. We present detailed, field-proven protocols for selective thiol derivatization, selective aldehyde derivatization, and a comprehensive dual-derivatization approach, complete with mechanistic explanations and troubleshooting insights to ensure self-validating and reliable results.
The Analytical Challenge of this compound
The direct injection of this compound into a GC-MS system is often unsuccessful due to its inherent chemical properties. The primary challenges are:
-
High Polarity: The thiol and aldehyde functional groups are polar and capable of hydrogen bonding. This leads to strong interactions with active sites (e.g., free silanols) in the GC inlet and column, resulting in significant peak tailing, reduced resolution, and poor sensitivity.[1][2]
-
Thermal Instability: At the elevated temperatures of the GC inlet, the molecule can undergo thermal degradation, leading to inaccurate quantification and the formation of artifacts.[3]
-
High Reactivity: Thiols are susceptible to oxidation, especially in complex matrices or in the presence of trace metals, often forming disulfides.[4] This instability complicates sample handling and can lead to analyte loss before analysis is even attempted.
-
Low Volatility: Compared to non-polar molecules of similar molecular weight, the polarity of this compound reduces its volatility, making efficient transfer through the GC column difficult without derivatization.[1][5]
Derivatization is the definitive solution to these issues. The process chemically modifies the polar functional groups, replacing the active hydrogens with non-polar moieties. This modification increases analyte volatility and thermal stability while simultaneously reducing its polarity, leading to improved chromatographic performance and detection.[3][6][7]
Rationale for Derivatization: Mechanism and Workflow
The core principle of derivatization for GC analysis is to mask the problematic functional groups. For this compound, this involves targeting the active hydrogen of the thiol group and the reactive carbonyl of the aldehyde group. The resulting derivative is non-polar, more volatile, and thermally stable, making it ideally suited for GC-MS analysis.
Caption: General experimental workflow for derivatization prior to GC-MS analysis.
Derivatization Strategies and Protocols
Given the bifunctional nature of the analyte, three distinct strategies can be employed. The choice depends on the analytical objective, available instrumentation, and the complexity of the sample matrix.
Strategy 1: Selective Thiol Derivatization
This approach focuses exclusively on the thiol group, which is often the primary cause of peak tailing and reactivity.
Causality & Mechanism: This is a classic alkylation reaction where the thiol is first deprotonated under basic conditions to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of PFB-Br in an SN2 reaction, displacing the bromide and forming a stable PFB-thioether.[8][9] The resulting derivative is not only volatile but also highly electron-capturing, making it ideal for extremely sensitive detection using an Electron Capture Detector (ECD) or MS in negative chemical ionization (NCI) mode.[9]
Protocol: PFB-Br Derivatization
-
Sample Preparation: Pipette 1 mL of the sample extract (in a non-protic solvent like ethyl acetate or dichloromethane) into a 2 mL autosampler vial. If the sample is aqueous, perform a liquid-liquid extraction first and thoroughly dry the organic phase with anhydrous sodium sulfate.
-
pH Adjustment: Add 50 µL of a 1 M potassium carbonate solution or a suitable organic base (e.g., triethylamine) to catalyze the reaction by ensuring the thiol is in its anionic form.
-
Reagent Addition: Add 20 µL of a 10% (v/v) PFB-Br solution in acetone.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or oven.
-
Quenching & Cleanup: After cooling to room temperature, add 500 µL of hexane and 500 µL of ultrapure water. Vortex for 30 seconds. Carefully remove the upper organic layer for analysis. This step removes excess base and polar byproducts.
-
Analysis: Inject 1-2 µL of the organic phase into the GC-MS.
Causality & Mechanism: Silylation is a widely used technique that replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (TMS) group.[1][2] BSTFA is a powerful silyl donor.[10] The addition of a catalyst like trimethylchlorosilane (TMCS) (typically 1%) enhances the reactivity of the reagent, especially for moderately hindered groups.[3][11] The resulting TMS-thioether is significantly more volatile and thermally stable. A key consideration is that silylating reagents are extremely sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[12]
Protocol: BSTFA Derivatization
-
Sample Preparation: The sample must be completely anhydrous. Lyophilize aqueous samples or pass organic extracts through anhydrous sodium sulfate. Place the dried sample residue or 100 µL of a non-protic sample extract into a 2 mL vial.
-
Solvent Addition: If starting with a dry residue, dissolve it in 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or toluene).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS. No workup is required. The byproducts of the BSTFA reaction are volatile and typically elute with the solvent front.[11]
Strategy 2: Selective Aldehyde Derivatization with PFBHA
Causality & Mechanism: This strategy targets the carbonyl group. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective reagent for converting aldehydes and ketones into their corresponding PFB-oxime derivatives.[13][14] The reaction is a nucleophilic addition to the carbonyl carbon, followed by dehydration to form the stable C=N bond of the oxime. Similar to PFB-Br derivatives, PFB-oximes are excellent for high-sensitivity analysis with ECD or NCI-MS.[15][16]
Protocol: PFBHA Derivatization
-
Sample Preparation: Pipette 1 mL of the sample (either aqueous or an organic extract) into a vial.
-
Reagent Addition: Add 100 µL of a PFBHA solution (e.g., 15 mg/mL in ultrapure water, pH adjusted to ~4-5 with citrate buffer).
-
Reaction: Cap the vial and heat at 50°C for 90 minutes.
-
Extraction: After cooling, extract the PFB-oxime derivative from the reaction mixture using 500 µL of hexane. Vortex for 1 minute.
-
Analysis: Transfer the upper hexane layer to a clean autosampler vial and inject it into the GC-MS.
Strategy 3: Comprehensive Dual Derivatization
Causality & Rationale: This is the most robust approach as it stabilizes both functional groups, yielding the most ideal derivative for GC analysis. This eliminates all sources of polarity and reactivity, leading to superior peak shape and analytical stability. The process must be sequential to prevent side reactions. The aldehyde is derivatized first using PFBHA, as silylating reagents can sometimes react with aldehydes to form multiple artifacts (enol ethers).[17] After the oximation is complete, the remaining thiol is silylated.
Caption: Workflow for the comprehensive two-step derivatization of this compound.
Protocol: Two-Step Oximation and Silylation
-
Oximation (Step 1): Follow the protocol outlined in Section 3.2 (Steps 1-3).
-
Drying (Crucial Step): After the oximation reaction, the sample must be made completely anhydrous. If the reaction was done in an aqueous solution, perform a liquid-liquid extraction with a solvent like dichloromethane, and then evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Silylation (Step 2): To the dry residue from the previous step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS.
Method Comparison and Selection Guide
The optimal derivatization strategy depends on the specific analytical requirements.
| Parameter | Strategy 1: Thiol-Selective | Strategy 2: Aldehyde-Selective | Strategy 3: Dual Derivatization |
| Reagent(s) | PFB-Br or BSTFA | PFBHA | PFBHA followed by BSTFA |
| Target Group(s) | -SH | -CHO | -CHO and -SH |
| Key Advantage | Simpler, single-step reaction. PFB-Br offers ultra-high sensitivity with ECD/NCI-MS.[9] | Highly specific for carbonyls, useful if thiol reactivity is not the primary concern. | Maximum stability and inertness, providing the best possible chromatography (peak shape, resolution). |
| Limitations | The aldehyde group remains polar and reactive, which may still cause some chromatographic issues. | The thiol group remains polar and reactive, potentially leading to peak tailing and analyte loss. | More complex, multi-step procedure requiring careful control, especially the drying step. |
| Ideal Detector | ECD or MS (NCI mode) for PFB-Br; MS (EI mode) for BSTFA. | ECD or MS (NCI mode). | MS (EI or NCI mode). |
Typical GC-MS Instrumental Conditions
While optimization is always required, the following conditions provide a robust starting point for the analysis of the derivatized this compound.
-
GC System: Agilent 8890 or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection: 1 µL, Splitless mode
-
Inlet Temp: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Scan mode (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification.
Troubleshooting
-
Problem: Low or No Derivative Peak.
-
Cause: Moisture contamination, especially for silylation.[12] Insufficient reagent or non-optimal reaction conditions (time, temp, pH).
-
Solution: Ensure all glassware, solvents, and samples are anhydrous. Use a fresh, unopened vial of silylating reagent. Increase reagent molar excess and optimize reaction time/temperature. For PFB-Br, ensure the pH is sufficiently basic.[12]
-
-
Problem: Multiple or Unexpected Peaks.
-
Cause: Side reactions or incomplete derivatization. Silylating reagents can sometimes produce multiple derivatives from tautomers of carbonyl compounds if not managed correctly.[17]
-
Solution: For compounds with both carbonyl and thiol/hydroxyl groups, always perform oximation before silylation as described in the dual-derivatization protocol.[12][18] Check for reagent degradation or impurities.
-
Conclusion
The successful GC-MS analysis of the chemically challenging molecule this compound is critically dependent on the use of appropriate derivatization techniques. By converting the polar and reactive thiol and aldehyde functionalities into stable, volatile derivatives, analysts can achieve sharp, symmetrical peaks and obtain reliable, quantitative data. The single-step derivatization of either the thiol or aldehyde group offers simplicity and high sensitivity for specific applications. However, for the most robust and comprehensive analysis, a dual-derivatization strategy that targets both groups is recommended, as it yields a completely stabilized molecule with optimal chromatographic properties. The protocols and insights provided herein serve as a validated foundation for researchers to develop and implement high-performance analytical methods for this and other challenging bifunctional analytes.
References
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-
Restek Corporation. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Retrieved from [Link]
- Regis Technologies. (n.d.). Silylation Reagents.
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Vecchio, R., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. Retrieved from [Link]
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Santa, T. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. Retrieved from [Link]
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Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. Retrieved from [Link]
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Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
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Harvey, D. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
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Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications. Retrieved from [Link]
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Cancilla, D. A., & Que Hee, S. S. (1992). Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction. Journal of Chromatography A. Retrieved from [Link]
-
NIOSH. (2000). Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. CDC Stacks. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Enhancing Thiol Derivatization for GC-MS Analysis.
-
LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
-
López, R., et al. (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules. Retrieved from [Link]
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Varlet, V., & Fernandez, X. (2010). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]
-
Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. Retrieved from [Link]
-
Wiesenthal, K., et al. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Journal of AOAC International. Retrieved from [Link]
-
Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Ianni, F. (2016). Development of new analytical methods for the determination of sulfur species of biological interest. Alma Mater Studiorum - Università di Bologna. Retrieved from [Link]
-
Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Retrieved from [Link]
-
Ianni, F. (2016). Development of new analytical methods for the determination of sulfur species of biological interest. Alma Mater Studiorum - Università di Bologna. Retrieved from [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]
- Benchchem. (n.d.). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]
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The Application of 3-Mercapto-2-methylpentanal as a Potent Food Flavoring Agent: A Technical Guide
This document provides a comprehensive technical guide for researchers, flavor chemists, and food development professionals on the application of 3-Mercapto-2-methylpentanal as a food flavoring agent. This guide offers in-depth application notes, detailed analytical and sensory evaluation protocols, and insights into the causality behind experimental choices, ensuring scientific integrity and practical utility.
Introduction: The Significance of this compound in Food Flavor
This compound (FEMA number 3994) is a highly potent, sulfur-containing volatile compound that plays a crucial role in the flavor profiles of various foods.[1][2][3] Naturally identified in onions, it is renowned for its complex and concentration-dependent aroma.[4][5] At low concentrations, it imparts desirable savory, meaty, and roasted notes, while at higher concentrations, a more pungent, sulfurous, and onion-like character predominates.[1][6] This dual characteristic makes it a versatile and impactful ingredient in the flavorist's palette, capable of enhancing a wide range of savory products.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," underscoring its suitability for food applications.[2][7]
This guide will provide the necessary protocols to effectively harness the unique sensory properties of this compound, from its synthesis and analysis to its practical application in food systems.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and application.
| Property | Value | Source |
| Chemical Name | This compound | JECFA[2] |
| Synonyms | 2-methyl-3-sulfanylpentanal | PubChem[7] |
| CAS Number | 227456-28-2 | The Good Scents Company[1] |
| FEMA Number | 3994 | JECFA[2] |
| JECFA Number | 1292 | JECFA[2] |
| Molecular Formula | C₆H₁₂OS | NIST[8][9] |
| Molecular Weight | 132.22 g/mol | NIST[8][9] |
| Appearance | Colorless to yellow clear viscous liquid (est.) | The Good Scents Company[1] |
| Odor Profile | Sulfurous, onion, savory, grilled/roasted beef, cooked chicken, alliaceous, with tropical fruit nuances at high dilution. | The Good Scents Company[1] |
| Boiling Point | 98.0 - 100.0 °C @ 10.00 mm Hg | PubChem[7] |
| Solubility | Insoluble in water; soluble in organic solvents. | PubChem[7] |
| Specific Gravity | 1.095 - 1.103 @ 25.00 °C | The Good Scents Company[1] |
| Refractive Index | 1.523 - 1.529 @ 20.00 °C | The Good Scents Company[1] |
Laboratory Synthesis Protocol
For research and development purposes, the synthesis of this compound can be achieved through a Michael addition of a thiol to the corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal. The following protocol is adapted from established methods for the synthesis of mercaptoaldehydes.[1][6][10][11]
Materials and Reagents
-
2-Methyl-2-pentenal
-
Thioacetic acid
-
Piperidine (catalyst)
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid solution (e.g., 1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the laboratory synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-pentenal in a suitable solvent like diethyl ether.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.
-
Thioacetic Acid Addition: Slowly add one equivalent of thioacetic acid to the reaction mixture using a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-acetylthio-2-methylpentanal.
-
Hydrolysis: For the deprotection of the thiol group, the acetylated intermediate is hydrolyzed. Dissolve the crude product in an aqueous sodium hydroxide solution under an inert atmosphere (e.g., nitrogen or argon) and stir until the hydrolysis is complete (monitored by TLC or GC).
-
Acidification: Carefully acidify the reaction mixture with dilute hydrochloric acid to a neutral pH.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers with water and brine.
-
Final Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Analytical Protocols: Identification and Quantification
Accurate identification and quantification of this compound in food matrices are crucial for quality control and flavor development. Due to its high volatility and low concentration, a sensitive analytical technique such as Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is recommended.[5][8][12][13][14][15]
Extraction from a Food Matrix (e.g., Meat Broth)
-
Sample Preparation: Homogenize the food sample. Weigh a specific amount (e.g., 5 g) of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a sulfur compound not present in the sample).
-
Matrix Modification (Optional): For some matrices, the addition of a salt (e.g., NaCl) can improve the release of volatile compounds into the headspace.[15]
-
Equilibration: Seal the vial and allow it to equilibrate at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) with agitation.
HS-SPME-GC-MS Analysis Workflow
Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.
GC-MS Parameters
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for volatile sulfur compounds.[14]
-
Injection: Splitless mode, with the injector temperature set to desorb the analytes from the fiber (e.g., 250 °C).
-
Column: A non-polar or medium-polarity column such as a DB-5ms or equivalent is suitable.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
Mass Spectrometer: Can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Sensory Evaluation Protocols
Sensory analysis is critical to understanding the impact of this compound on the flavor of a food product.[16][17][18][19][20] A descriptive sensory analysis with a trained panel is recommended.
Panelist Selection and Training
-
Selection: Screen potential panelists for their ability to detect and describe basic tastes and aromas, particularly savory and sulfur notes.
-
Training: Train the selected panelists to recognize and rate the intensity of specific flavor attributes associated with this compound (e.g., meaty, brothy, oniony, sulfurous) using reference standards.
Sample Preparation for Sensory Analysis
-
Base Matrix: Choose a simple and neutral food base that will not mask the flavor of the added compound (e.g., a simple meat broth, a plain cracker, or a model solution).
-
Concentration Series: Prepare a series of samples with increasing concentrations of this compound to determine its dose-response effect on the flavor profile.
-
Controls: Always include a control sample (base matrix with no added flavor) and potentially a positive control (a commercial product with a similar flavor profile).
-
Coding and Randomization: Code all samples with random three-digit numbers and present them to the panelists in a randomized order to avoid bias.
Sensory Evaluation Procedure
-
Environment: Conduct the evaluation in a sensory analysis laboratory with individual booths to minimize distractions.
-
Instructions: Provide clear instructions to the panelists on how to evaluate the samples and use the provided scoresheet.
-
Evaluation: Panelists should evaluate the aroma of the sample first, followed by the flavor. They should rinse their mouths with water and eat a plain cracker between samples to cleanse their palate.
-
Data Collection: Use a structured scoresheet (e.g., a line scale or a category scale) for panelists to rate the intensity of each flavor attribute.
Application and Dosage Recommendations
The optimal dosage of this compound is highly dependent on the food matrix and the desired flavor profile. It is a powerful molecule, and its use requires careful consideration of its concentration-dependent sensory characteristics.
| Food Application | Recommended Starting Dosage (ppm) | Expected Flavor Contribution |
| Meat Broths and Soups | 0.001 - 0.01 | Enhances meaty, savory, and umami notes. |
| Processed Meats (e.g., sausages, burgers) | 0.005 - 0.05 | Adds roasted, grilled, and savory notes. |
| Savory Snacks (e.g., crackers, chips) | 0.001 - 0.005 | Provides a savory, onion-like background note. |
| Gravies and Sauces | 0.002 - 0.02 | Boosts meaty and savory character. |
| Plant-Based Meat Analogs | 0.01 - 0.1 | Helps to create a more authentic meaty flavor profile and mask off-notes. |
Note: These are starting recommendations. It is crucial to conduct sensory evaluations to determine the optimal dosage for each specific application. The Maximised Survey-derived Daily Intakes (MSDI) are reported as 0.02 µ g/capita/day in the EU and 4.00 µ g/capita/day in the USA, and the Modified Theoretical Added Maximum Daily Intake (mTAMDI) is 348 µ g/person/day .[1]
Conclusion
This compound is a valuable tool for food flavor development, offering the potential to significantly enhance the savory and meaty characteristics of a wide range of products. Its potency and complex sensory profile necessitate a scientific and systematic approach to its application. By following the detailed protocols for synthesis, analysis, and sensory evaluation outlined in this guide, researchers and food professionals can effectively and safely utilize this powerful flavoring agent to create innovative and appealing food products.
References
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Agriculture Institute. (2023, December 10). Best Practices for Conducting a Sensory Panel for Meat Testing. Retrieved from [Link]
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Frontiers. (2024, July 21). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Retrieved from [Link]
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ResearchGate. (n.d.). Headspace solid‐phase microextraction and gas chromatographic analysis of low‐molecular‐weight sulfur volatiles with pulsed flame photometric detection and quantification by a stable isotope dilution assay. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Sensorial Properties of Mercaptoaldehydes | Request PDF. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). 2-Mercaptoaldehyde dimers and 2,5-dihydrothiophenes from 1,3-oxathiolan-5-ones. Retrieved from [Link]
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BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
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Keva Flavours. (2021, August 20). Sensory Evaluation of Food Products. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Marky's Gourmet. (2024, February 27). The Science of Food Sensory Evaluation: Tasting, Smelling, and Assessing Flavor. Retrieved from [Link]
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Puratos. (2023, July 14). How to conduct a Sensory Analysis test: the golden rules. Retrieved from [Link]
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Protocol for sensory evaluation of 3-Mercapto-2-methylpentanal in a panel
Protocol for the Comprehensive Sensory Evaluation of 3-Mercapto-2-methylpentanal for Flavor and Fragrance Applications
Abstract
This compound is a potent, sulfur-containing volatile compound of significant interest in the flavor and fragrance industry. Its complex aroma profile, characterized by meaty, onion-like, and pungent notes, is highly concentration-dependent.[1][2][3][4] Accurate and reproducible sensory evaluation is paramount for its effective application in product development. This document provides a comprehensive, multi-faceted protocol for the sensory evaluation of this compound, designed for researchers, scientists, and drug development professionals. The protocol integrates established methodologies, including threshold determination and quantitative descriptive analysis, and adheres to international standards for sensory testing.[5][6] This guide emphasizes scientific integrity through rigorous panelist selection and training, controlled environmental conditions, and robust data analysis, ensuring trustworthy and actionable sensory data.
Introduction: The Sensory Significance of this compound
Volatile sulfur compounds (VSCs) are a critical class of molecules that define the characteristic aromas of many foods and beverages, often exhibiting remarkably low odor thresholds.[7][8][9][10] this compound, a mercaptoaldehyde, has been identified in food systems such as onions and is noted for its potent and complex sensory properties.[11][12] The perceived aroma of this compound can shift dramatically with concentration, ranging from desirable savory and meaty notes at low levels to a sharp, penetrating onion-like character at higher concentrations.[1][2][4]
This concentration-dependent duality necessitates a sophisticated and rigorous sensory evaluation protocol. A simple "does it smell?" is insufficient. Instead, a comprehensive understanding of its detection threshold, recognition threshold, and a detailed characterization of its aroma profile at various concentrations is essential for its successful application in consumer products. This protocol outlines a systematic approach to achieve this, ensuring that the sensory data generated is both accurate and reproducible. The methodologies described are grounded in established sensory science principles and international standards to provide a self-validating system for the evaluation of this potent aroma compound.[5][13][14]
Panelist Selection and Training: The Human Instrument
The reliability of any sensory data is fundamentally dependent on the quality and training of the sensory panel. The selection process aims to identify individuals with average sensory sensitivity who are motivated and can articulate their perceptions consistently.[13][14][15][16][17]
Panelist Screening
Potential panelists undergo a series of screening tests to assess their sensory acuity and verbal articulation abilities.
-
Basic Taste and Odor Recognition: Panelists are tested on their ability to identify common tastes (sweet, sour, salty, bitter, umami) and a range of standard odorants.[15][17]
-
Triangle Tests: A series of triangle tests using standard odorants at varying concentrations are conducted to assess a panelist's ability to discriminate between samples with subtle differences.[18][19][20][21] The triangle test is a forced-choice procedure where panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.[5][18][19][22]
-
Ranking and Rating Exercises: Panelists are asked to rank a series of samples in order of increasing intensity of a specific attribute and to rate the intensity on a given scale. This evaluates their ability to use scales consistently.
Panelist Training
Selected panelists undergo extensive training to develop a common vocabulary for describing the sensory attributes of this compound and to calibrate their use of intensity scales.
-
Lexicon Development: The panel, guided by a panel leader, is exposed to a range of reference standards representing potential aroma notes of this compound (e.g., cooked meat, sautéed onion, raw onion, sulfur). Through discussion, a consensus-based lexicon of descriptive terms is developed.
-
Intensity Scale Training: Panelists are trained to use a structured intensity scale (e.g., a 15-point numerical scale or a 15-cm line scale) anchored with reference standards for low and high intensity points. This ensures that all panelists are "calibrated" and use the scale in a similar manner.[15]
-
Mock Panel Sessions: Panelists participate in mock evaluation sessions to familiarize themselves with the testing procedures, including sample handling, pacing, and the use of palate cleansers.
Experimental Workflow for Sensory Evaluation
The comprehensive sensory evaluation of this compound is conducted in a phased approach, beginning with threshold determination and culminating in a detailed descriptive analysis.
Caption: Experimental workflow for the sensory evaluation of this compound.
Detailed Protocols
Sample Preparation
Due to the high potency and reactivity of this compound, meticulous sample preparation is crucial.
-
Solvent Selection: A neutral, odorless solvent is required. Propylene glycol or mineral oil are suitable choices. The final application of the compound should be considered when selecting a solvent.
-
Stock Solution Preparation: A stock solution of this compound is prepared by accurately weighing the pure compound and dissolving it in the chosen solvent. All handling should be performed in a well-ventilated fume hood due to the compound's potent odor.
-
Dilution Series: A series of dilutions are prepared from the stock solution. For threshold testing, a geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended. For descriptive analysis, concentrations should be chosen to represent a range of perceivable intensities, from low to high.
Table 1: Example Dilution Series for Threshold Testing
| Dilution Step | Concentration (ppb in solvent) |
| 1 | 100 |
| 2 | 50 |
| 3 | 25 |
| 4 | 12.5 |
| 5 | 6.25 |
| 6 | 3.13 |
| 7 | 1.56 |
| 8 | 0.78 |
| 9 | 0.39 |
| 10 | 0.20 |
Protocol for Threshold Determination
This protocol aims to determine both the detection threshold (the lowest concentration at which the stimulus can be detected) and the recognition threshold (the lowest concentration at which the stimulus can be identified).
-
Sample Presentation: For each dilution step, three samples are presented to the panelist in opaque, coded containers. Two samples contain the solvent only (blanks), and one contains the this compound dilution.
-
Forced-Choice Procedure: The panelist is instructed to smell each sample and identify the "odd" sample. This is a 3-Alternative Forced Choice (3-AFC) method.
-
Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.
-
Data Collection: The panelist's responses (correct or incorrect) are recorded for each concentration level.
-
Threshold Calculation: The individual detection threshold is typically defined as the geometric mean of the last incorrect concentration and the first correct concentration in a series of consecutive correct responses. The group threshold is then calculated from the individual thresholds.
Protocol for Quantitative Descriptive Analysis (QDA)
QDA is used to create a detailed sensory profile of this compound at different concentrations.[23][24][25][26]
-
Sample Presentation: Panelists are presented with a set of coded samples representing different concentrations of this compound, including a blank (solvent only) and any relevant controls. The presentation order is randomized for each panelist.
-
Attribute Evaluation: Panelists evaluate each sample for the intensity of the sensory attributes defined during the lexicon development phase (e.g., meaty, onion, sulfurous, pungent, green).
-
Intensity Rating: For each attribute, panelists provide an intensity rating on the trained and anchored scale.
-
Data Collection: The intensity ratings for each attribute for each sample are collected from all panelists.
-
Data Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities across the samples.[25] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.[25]
Caption: The Quantitative Descriptive Analysis (QDA) process.
Data Presentation and Interpretation
The results of the QDA can be visualized using a spider plot (or radar plot), which provides a clear and concise representation of the sensory profile of this compound at different concentrations.
Table 2: Example QDA Data for this compound
| Attribute | Concentration 1 (Low) | Concentration 2 (Medium) | Concentration 3 (High) |
| Meaty | 4.5 | 6.2 | 2.1 |
| Sautéed Onion | 5.8 | 7.5 | 4.3 |
| Raw Onion | 1.2 | 3.8 | 8.9 |
| Sulfurous | 2.1 | 5.1 | 9.5 |
| Pungent | 1.5 | 4.7 | 9.2 |
| Green | 3.2 | 2.1 | 1.0 |
Data are hypothetical mean intensity ratings on a 15-point scale.
This data illustrates the concentration-dependent nature of the aroma profile. At low concentrations, desirable "meaty" and "sautéed onion" notes may dominate, while at higher concentrations, the profile shifts towards more aggressive "raw onion," "sulfurous," and "pungent" characteristics.
Conclusion
This application note provides a robust and scientifically grounded protocol for the comprehensive sensory evaluation of this compound. By adhering to these guidelines for panelist selection and training, sample preparation, and the execution of threshold and descriptive sensory tests, researchers and product developers can obtain reliable and actionable data. This detailed sensory understanding is critical for harnessing the unique properties of this potent aroma compound and for its successful incorporation into a wide range of flavor and fragrance applications. The self-validating nature of this protocol, rooted in established international standards, ensures a high degree of confidence in the resulting sensory characterization.
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ISO 4120:2004, Sensory analysis — Methodology — Triangle test. (2004). International Organization for Standardization. [Link]
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Sobańska, A., & Namieśnik, J. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. PLOS ONE, 16(10), e0258837. [Link]
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Widder, S., Sabater Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423. [Link]
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Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. ResearchGate. [Link]
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NEN. (2013). NEN ISO 4120:2004 SENSORY ANALYSIS - METHODOLOGY - TRIANGLE TEST. [Link]
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Buettner, A., & Schieberle, P. (2001). Gas Chromatography—Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. ResearchGate. [Link]
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ASTM International. (2018). Standard Test Method for Sensory Analysis—Triangle Test (E1885-18). [Link]
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Li, Y., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness, 11(4), 752-763. [Link]
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Wise, P. M., & Ledyard, A. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. ResearchGate. [Link]
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Vermeulen, C., & Collin, S. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. ResearchGate. [Link]
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ResearchGate. (n.d.). Quantitative descriptive aroma analysis (QDA) with selected aroma... [Image]. Retrieved from [Link]
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Vermeulen, C., & Collin, S. (2002). Synthesis and sensorial properties of mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659. [Link]
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D'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 8(11), 7334–7350. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 3-Mercapto-2-methylpentanal
Welcome to the technical support center for the synthesis and purification of 3-Mercapto-2-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this potent, volatile sulfur compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Synthesis Phase: Michael Addition of Hydrogen Sulfide
Question 1: My yield of this compound from the Michael addition of H₂S to 2-methyl-2-pentenal is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this thia-Michael addition are a common challenge, often stemming from several competing side reactions and suboptimal conditions. Let's break down the causality and optimization strategies.
The primary reaction involves the 1,4-conjugate addition of a hydrosulfide anion (HS⁻) to the α,β-unsaturated aldehyde, 2-methyl-2-pentenal. However, several factors can divert the reaction from the desired path:
-
Side Reactions:
-
1,2-Addition: The hydrosulfide anion can attack the carbonyl carbon directly (1,2-addition), leading to an unstable hemiacetal-like intermediate that can revert to starting materials or undergo further reactions.
-
Polymerization: The aldehyde starting material and product can be prone to polymerization, especially under harsh basic or acidic conditions.
-
Oxidation: The nascent thiol is highly susceptible to oxidation to the corresponding disulfide, particularly if oxygen is not rigorously excluded.
-
-
Suboptimal Reaction Conditions:
-
Base Strength: The choice and concentration of the base used to generate the hydrosulfide anion are critical. A base that is too strong can promote undesired side reactions, while one that is too weak will result in a low concentration of the nucleophile.
-
Temperature: While heating can increase the reaction rate, it can also favor side reactions and decomposition of the product.
-
Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
-
Troubleshooting and Optimization Protocol:
-
Rigorous Inert Atmosphere: Before starting, thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction and work-up. This is the single most critical step to prevent oxidative disulfide formation.[1][2]
-
Choice of Base and H₂S Source:
-
Instead of bubbling H₂S gas directly, consider using a more controlled source like sodium hydrosulfide (NaSH) or generating H₂S in situ in a controlled manner.
-
If using H₂S gas, ensure it is of high purity.
-
A mild base such as triethylamine (TEA) is often sufficient to catalyze the reaction without promoting significant side reactions.[3]
-
-
Temperature Control: Start the reaction at a low temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature profile.
-
Solvent Selection: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally good choices.
Table 1: Recommended Reaction Conditions for Michael Addition
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol product to disulfide. |
| H₂S Source | Sodium Hydrosulfide (NaSH) or high-purity H₂S gas | Provides a controlled source of the nucleophile. |
| Catalyst/Base | Triethylamine (TEA) | A mild base that minimizes side reactions like polymerization. |
| Solvent | Anhydrous THF or DCM | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and product decomposition. |
| Additives | Hydroquinone (inhibitor) | Can be added in catalytic amounts to prevent polymerization of the aldehyde.[3] |
Purification Phase: Overcoming Common Hurdles
Question 2: I'm struggling to purify this compound. Column chromatography gives co-eluting impurities, and distillation leads to decomposition. What are the best purification strategies?
Answer: The purification of this compound is challenging due to its volatility, susceptibility to oxidation, and the nature of potential impurities. A multi-step approach is often necessary.
dot
Caption: Recommended purification workflow for this compound.
Troubleshooting Purification Methods:
-
Problem: Decomposition during Distillation
-
Causality: Mercaptoaldehydes can be thermally labile. The presence of both a thiol and an aldehyde group makes them susceptible to various decomposition pathways at elevated temperatures.
-
Solution:
-
High Vacuum: Use a high-vacuum pump to lower the boiling point.
-
Short-Path Distillation: A short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Low Temperature: Keep the distillation temperature as low as possible.
-
Inert Atmosphere: Perform the distillation under a gentle stream of nitrogen or argon to prevent oxidation.
-
-
-
Problem: Co-elution in Column Chromatography
-
Causality: The disulfide byproduct, if formed, can have a similar polarity to the desired thiol, leading to poor separation on standard silica gel.
-
Solution:
-
Protect the Thiol: Consider temporarily protecting the thiol group as a thioacetate before chromatography. The thioacetate is less polar and less prone to oxidation. After purification, the protecting group can be removed under mild basic conditions.
-
Specialized Stationary Phases: While silica gel is common, acidic alumina might suppress oxidation.[4]
-
Inert Conditions: Run the column under a positive pressure of nitrogen. Degas the eluent before use.
-
Thiol-Specific Solid-Phase Extraction (SPE): For high-purity requirements, consider using a thiol-scavenging resin or a silver-ion-based SPE cartridge.[3][5] The thiol will selectively bind to the sorbent and can then be eluted with a suitable reagent, leaving non-thiol impurities behind.
-
-
Table 2: Troubleshooting Purification Methods
| Method | Common Problem | Causality | Recommended Solution |
| Vacuum Distillation | Decomposition, low recovery | Thermal instability | Use short-path distillation under high vacuum and low temperature. |
| Column Chromatography | Co-elution with disulfide, streaking | Similar polarity of impurities, on-column oxidation | Use degassed solvents, run under N₂, consider protecting the thiol as a thioacetate, or use acidic alumina.[4] |
| Aqueous Work-up | Oxidation to disulfide | Presence of dissolved oxygen | Use degassed water and buffers for all aqueous washes. |
Stability and Storage
Question 3: My purified this compound degrades over time, even when stored in the freezer. How can I improve its stability?
Answer: The instability of this compound is primarily due to the high reactivity of the thiol group, which is readily oxidized to a disulfide. The aldehyde functionality can also be a point of degradation.
dot
Caption: The oxidative dimerization of this compound to its disulfide.
Storage and Handling Best Practices:
-
Inert Atmosphere: Always store the purified compound under an inert atmosphere (argon or nitrogen). Use a vial with a PTFE-lined septum cap.
-
Low Temperature: Store at low temperatures (-20°C or -80°C) to slow down degradation rates.
-
Use of Antioxidants/Chelators:
-
For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to solutions can be beneficial.[1]
-
-
Solvent Choice: If stored in solution, use a degassed, anhydrous, and non-protic solvent.
-
Purity: Ensure the compound is as pure as possible before storage, as impurities can sometimes catalyze decomposition.
Analytical Characterization
Question 4: What are the best analytical methods to confirm the purity of my this compound sample?
Answer: Due to the volatile and reactive nature of this compound, specific analytical techniques are recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity. The Kovats retention index can be used for identification.[6][7] The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak, which can confirm the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound. The characteristic thiol proton (S-H) can sometimes be broad and may exchange with D₂O. The aldehyde proton will have a distinct chemical shift.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly if the compound is derivatized to a more stable and UV-active species. Derivatization with reagents like 4,4'-dithiodipyridine can improve detection sensitivity and chromatographic performance.[8]
When preparing samples for analysis, it is crucial to minimize air exposure and use fresh, high-purity solvents.
References
-
Bonnaffé, C., et al. (2018). Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry. ACS Publications. Available at: [Link]
-
Turnell, D. C., & Cooper, J. D. (1984). The stability of the o-phthalaldehyde/2-mercaptoethanol derivatives of amino acids: an investigation using high-pressure liquid chromatography with a precolumn derivatization technique. PubMed. Available at: [Link]
-
G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences. Available at: [Link]
-
Vermeulen, C., & Collin, S. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Widder, S., et al. (2000). 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thiol. Wikipedia. Available at: [Link]
-
Blank, I., & Schieberle, P. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Britannica. (n.d.). Thiols, Structure, Reactions. Britannica. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Indian Academy of Sciences. Available at: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
-
Yan, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. ResearchGate. Available at: [Link]
-
Yan, Y., et al. (2022). Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry. Frontiers. Available at: [Link]
-
Vermeulen, C., & Collin, S. (2002). Synthesis and sensorial properties of mercaptoaldehydes. PubMed. Available at: [Link]
-
Norris, J. (2019). Synthesis of thiols. YouTube. Available at: [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Reddit. Available at: [Link]
-
News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical.Net. Available at: [Link]
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Technical Support Center: Navigating the Complexities of 3-Mercapto-2-methylpentanal GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 3-Mercapto-2-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical results. Given the reactive nature of the thiol group and the volatility of this compound, a number of challenges can arise during its analysis. This resource provides field-proven insights and scientifically-grounded protocols to overcome these common interferences.
Understanding the Analyte: this compound
This compound is a volatile sulfur compound known for its characteristic meaty and savory aroma.[1][2] Its analysis by GC is often complicated by its reactive sulfhydryl (-SH) group, which can lead to a variety of analytical issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation & Handling
Question 1: I'm observing poor recovery and inconsistent results. What could be the cause during sample preparation?
Answer: The primary culprit is often the high reactivity of the thiol group in this compound, which makes it susceptible to oxidation and adsorption.
-
Oxidation: The sulfhydryl group can easily oxidize to form disulfides, especially in the presence of oxygen and metal ions. This leads to a decrease in the concentration of the target analyte.
-
Adsorption: The polar nature of the thiol group can cause it to adsorb to active sites on glassware, vials, and other sample handling equipment.
Troubleshooting Protocol:
-
Minimize Headspace: Use vials with minimal headspace to reduce the amount of available oxygen.
-
Inert Atmosphere: If possible, handle and prepare samples under an inert atmosphere, such as nitrogen or argon.
-
Use of Antioxidants: Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample to prevent oxidation.
-
Silanized Glassware: Use silanized glassware and vial inserts to minimize active sites for adsorption.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize degradation.
Question 2: Should I consider derivatization for this compound analysis?
Answer: Yes, derivatization is a highly recommended strategy for improving the GC analysis of thiols.[3][4][5][6] By converting the polar and reactive -SH group into a less polar and more stable functional group, you can overcome many of the common challenges.
Benefits of Derivatization:
-
Increased Volatility: Derivatization often increases the volatility of the analyte, allowing for lower elution temperatures and reduced risk of thermal degradation.[4][5]
-
Improved Peak Shape: By blocking the active hydrogen of the thiol group, derivatization reduces interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[5]
-
Enhanced Stability: The resulting derivative is typically more stable than the parent thiol, reducing the risk of degradation during sample preparation and analysis.[5][6]
Common Derivatization Reagents for Thiols:
| Derivatizing Agent | Abbreviation | Derivative Formed | Key Considerations |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly effective, but sensitive to moisture.[7] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms a more stable derivative than BSTFA. |
| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl thioether | Often used for electron capture detection (ECD).[3][8] |
Experimental Protocol: Silylation with BSTFA
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection into the GC.
Section 2: GC System & Column Issues
Question 3: I'm experiencing significant peak tailing for this compound. What are the likely causes and how can I fix it?
Answer: Peak tailing for polar and active compounds like thiols is a common problem in GC analysis.[9][10][11] It is primarily caused by unwanted interactions between the analyte and active sites within the GC system.
Root Causes of Peak Tailing:
-
Active Sites in the Inlet: The injector liner, particularly if it contains glass wool, can have active silanol groups that interact with the thiol.[5]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[9][12]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica tubing.
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes and lead to peak tailing.[9][10]
Troubleshooting Workflow:
Caption: Logic diagram for evaluating matrix effects.
References
- Waters Corporation. (2020, August 24).
- Di Egidio, V., et al. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI.
- Phenomenex. (n.d.).
- LCGC. (2020, March 10). GC Diagnostic Skills I | Peak Tailing.
- BenchChem. (2025).
- BenchChem. (2025).
- MDPI. (2023, October 31).
- Agilent. (n.d.). Select Low Sulfur GC column.
- Element Lab Solutions. (n.d.). Select Low Sulfur.
- ResearchGate. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
- ACS Publications. (n.d.). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Journal of Agricultural and Food Chemistry.
- LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Chrom Tech. (n.d.). Agilent Select Low Sulfur GC Column.
- News-Medical. (2025, July 13).
- SelectScience. (n.d.). Select Low Sulfur GC Columns reviews.
- Chemistry LibreTexts. (2023, August 29).
- Chemistry For Everyone. (2025, February 1).
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- BenchChem. (2025).
- BenchChem. (n.d.).
- ResearchGate. (2018, July 5).
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- YouTube. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages.
- Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Scribd. (n.d.). Common GCMS Contaminants Guide.
- Chromatography Forum. (2022, October 21).
- Agilent. (n.d.). What are the common contaminants in my GCMS.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Thermo Fisher Scientific. (n.d.).
- Agilent. (2019, May 23).
- PubMed Central. (n.d.).
- Springer. (2023, March 28).
- vscht.cz. (n.d.). Optimization and evaluation of low-pressure gas chromatography– mass spectrometry for the fast analysis of multiple pesticide.
- YouTube. (2023, September 12). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages.
- Agilent. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters.
- (n.d.).
- ResearchGate. (2025, August 9). (PDF) Analysis of thiols Preface.
- ResearchGate. (n.d.). Effect of extraction temperature and extraction time on detection...
- MDPI. (n.d.). Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production.
- Phenomenex. (n.d.). Choose an Injection Temperature for both your Analytes and GC Column.
- Semantic Scholar. (2023, June 14). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products.
- PubMed Central. (n.d.).
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal.
- MDPI. (n.d.). GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition).
- PubMed. (n.d.). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound.
- ResearchGate. (2025, August 6). Solving chromatographic challenges in comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry using multivariate curve resolution-alternating least squares ABC Highlights: Authored by Rising Stars and Top Experts.
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Technical Support Center: Optimizing Injection Parameters for 3-Mercapto-2-methylpentanal in GC-MS
Welcome to the technical support center for the analysis of 3-Mercapto-2-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the challenges of analyzing this potent, reactive sulfur compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge of a Potent Thiol
This compound is a volatile sulfur compound known for its characteristic sharp, onion-like aroma.[1] While it is a key component in the flavor profile of many food products, its analysis by GC-MS is notoriously difficult. The primary challenges stem from the high reactivity of the thiol (sulfhydryl) group, which can lead to a host of chromatographic problems including poor peak shape, low sensitivity, and poor reproducibility. These issues are primarily caused by the interaction of the thiol group with active sites within the GC system. This guide will provide you with the knowledge and tools to overcome these challenges and achieve robust and reliable results.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Q1: I'm seeing severe peak tailing for this compound. What are the likely causes and how can I fix it?
Peak tailing is the most common issue when analyzing active compounds like thiols.[2][3] It occurs when a portion of the analyte molecules is temporarily adsorbed by active sites in the GC system, causing them to elute later than the main peak.
Primary Causes:
-
Active Sites in the Inlet: The heated injection port is a major source of activity. Silanol groups (-Si-OH) on the surface of glass liners and metal surfaces in the inlet can form hydrogen bonds with the polar thiol group, leading to adsorption.[4]
-
Column Activity: The capillary column itself can have active sites, especially if it is new and not fully conditioned, or if the stationary phase has been stripped, exposing the fused silica surface.
-
Contamination: Residues from previous injections can create new active sites in the inlet and at the head of the column.[5]
Troubleshooting Workflow:
-
Isolate the Source: First, determine if the tailing is specific to your thiol or if all peaks in your chromatogram are tailing. If all peaks are tailing, it's likely a physical issue like a poor column cut or installation.[2] If only the thiol is tailing, it's a chemical activity issue.
-
Inlet Maintenance: The inlet is the most common culprit.
-
Replace Consumables: Start by replacing the inlet liner, septum, and any seals. This is a simple and often effective first step.
-
Use an Ultra Inert Liner: For thiol analysis, a deactivated liner is essential. Look for liners that have been treated to cap the active silanol groups. A single taper liner with glass wool is a good starting point for splitless injections.
-
-
Column Maintenance:
-
Condition the Column: Ensure your column is properly conditioned according to the manufacturer's instructions.
-
Trim the Column: If the column has been in use for a while, the front end may be contaminated. Trimming 15-20 cm from the inlet side of the column can remove the most active sites.[4]
-
-
Consider Derivatization: If the above steps do not resolve the issue, derivatization is a powerful technique to eliminate peak tailing. This involves chemically modifying the thiol group to make it less polar and less reactive. (See FAQ section for more on derivatization).
Diagram: The Impact of Active Sites on this compound
Caption: Active silanol sites in the GC inlet liner can cause adsorption of polar thiols, leading to peak tailing.
Q2: My sensitivity for this compound is very low and not reproducible. What injection parameters should I focus on?
Low and inconsistent responses are often linked to analyte loss in the injection port or inefficient transfer to the column. For trace analysis of thiols, a splitless injection is generally preferred as it transfers the entire sample onto the column, maximizing sensitivity.[6][7]
Key Parameters to Optimize for Splitless Injection:
| Parameter | Recommendation | Rationale |
| Inlet Temperature | Start at 250 °C | Needs to be hot enough to ensure rapid vaporization of the analyte and solvent, but not so high as to cause thermal degradation. |
| Injection Volume | 1 µL | A smaller injection volume minimizes the risk of backflash, where the sample vapor expands to a volume greater than the liner, leading to contamination and sample loss.[8] |
| Splitless Hold Time | 0.5 - 1.0 minute | This is the time the split vent remains closed to allow the analyte to be transferred to the column. A time that is too short will result in loss of analyte out the split vent, while a time that is too long can lead to broader solvent peaks.[7] |
| Initial Oven Temperature | 10-20 °C below the solvent's boiling point | This allows for "solvent focusing," where the solvent condenses at the head of the column, trapping the analyte in a narrow band, which leads to sharper peaks.[9] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (for a 0.25 mm ID column) | A constant flow rate ensures reproducible retention times and peak shapes. |
Troubleshooting Low Response:
-
Check for Leaks: A leak in the injection port will lead to sample loss and poor reproducibility. Use an electronic leak detector to check all connections.
-
Verify Syringe Performance: A clogged or worn-out syringe can lead to inaccurate injection volumes.
-
Use an Inert Flow Path: Ensure that not only your liner but your entire flow path, including any metal surfaces, is as inert as possible. Some systems offer specially treated components to minimize activity.[10]
Diagram: Troubleshooting Workflow for Poor Sensitivity
Caption: A systematic approach to troubleshooting low sensitivity for thiol analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting GC-MS parameters for the analysis of this compound?
While the optimal parameters will depend on your specific instrument and sample matrix, the following table provides a good starting point for method development.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Liner | Ultra Inert, Single Taper with Glass Wool |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| MS Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity |
Q2: What is derivatization and should I consider it for my analysis?
Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties.[11][12] For thiols, this typically involves replacing the active hydrogen on the sulfur atom with a less polar group.
Advantages of Derivatization:
-
Reduces Polarity: The resulting derivative is less polar, which significantly reduces its interaction with active sites, leading to sharper, more symmetrical peaks.[3]
-
Increases Volatility: Derivatization can increase the volatility of the thiol, allowing for analysis at lower temperatures.
-
Improves Thermal Stability: The derivatized thiol is often more thermally stable, preventing degradation in the hot inlet.
Common Derivatization Reagents for Thiols:
-
Silylating Reagents (e.g., BSTFA): These reagents replace the active hydrogen with a trimethylsilyl (TMS) group. They are highly effective but are also sensitive to moisture.[13]
-
Alkylating Reagents (e.g., Pentafluorobenzyl bromide - PFBBr): These reagents introduce a larger, non-polar group. PFBBr derivatives are particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) MS.[14]
When to Consider Derivatization:
If you have tried optimizing your inlet and column parameters and are still struggling with severe peak tailing and poor sensitivity, derivatization is the next logical step. It can transform a difficult analysis into a routine one.
Diagram: Visual Comparison of Chromatograms
Caption: Visual representation of a symmetrical peak (left) versus a tailing peak (right) for this compound.
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]
-
LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
LCGC International. (2023, December 5). Splitless Injections: Resolving Target Compounds from the Solvent. Retrieved from [Link]
-
LCGC International. (2024, May 29). GC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
- Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527435, this compound. Retrieved from [Link]
- Jang, M., & Kamens, R. M. (2001). Derivatization of carbonyls with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) for the analysis of products from the ozonolysis of α-pinene and 1,3,5-trimethylbenzene.
-
LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]
- Yeh, M. K., & Liu, R. H. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4), 227-241.
-
3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Troubleshooting Booklet. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Mercapto-2-methylbutanal. In NIST Chemistry WebBook. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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Technical Support Center: Strategies to Minimize Matrix Effects in 3-Mercapto-2-methylpentanal Quantification
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and complex challenges associated with matrix effects in the quantification of 3-Mercapto-2-methylpentanal. Given its volatile and reactive nature, accurate measurement of this thiol is highly susceptible to interferences from the sample matrix.[1][2][3] This guide is designed to provide both theoretical understanding and practical, field-proven solutions.
Understanding the Core Problem: What is the Matrix Effect?
The "matrix effect" refers to the alteration of an analyte's signal response due to the presence of other components in the sample.[4] These interfering substances can co-elute with this compound, leading to either suppression or enhancement of the analytical signal, which ultimately results in inaccurate quantification.[5][6][7] This is a significant concern in complex matrices such as food, beverages, and biological fluids.[7][8]
In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can create active sites in the inlet, leading to signal enhancement.[6] Conversely, in Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of the target analyte in the MS source, typically causing signal suppression.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Assessment
Q1: How can I confirm that matrix effects are impacting my this compound analysis?
A: The most direct way to assess matrix effects is to compare the signal response of your analyte in a pure solvent standard versus its response in a matrix-matched standard. A significant difference (typically >20%) between the two indicates the presence of matrix effects.[9]
A post-column infusion experiment can also qualitatively identify regions in your chromatogram where ion suppression or enhancement occurs.[5][10][11] This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Any deviation in the baseline signal points to matrix interference.[5]
Sample Preparation Strategies
Q2: My sample matrix is very complex (e.g., coffee, wine, plasma). What sample preparation techniques can I use to reduce matrix interferences before injection?
A: Effective sample preparation is your first and most critical line of defense. The goal is to selectively isolate this compound while removing as many interfering matrix components as possible.
-
Solid-Phase Microextraction (HS-SPME): For volatile thiols like this compound, headspace SPME is a powerful technique. It extracts volatile and semi-volatile compounds from the headspace above the sample, leaving non-volatile matrix components behind. The choice of fiber coating is crucial; for sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[12] However, be aware that other volatile matrix components can still influence extraction efficiency.[1][3]
-
Derivatization: Due to the high reactivity of the thiol group, derivatization can both stabilize the analyte and improve its chromatographic properties.[13][14] Alkylation is a common strategy to protect the thiol group from oxidation.[15] For example, using a reagent like Pentafluorobenzyl bromide (PFBBr) esterifies thiols, making them more stable and improving detectability.[16]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages for Thiol Analysis | Disadvantages |
| HS-SPME | Partitioning of volatile analytes between sample headspace and a coated fiber. | Excellent for volatile compounds, solvent-free, concentrates analytes. | Susceptible to matrix effects from other volatile compounds.[1][3] |
| Derivatization | Chemical modification of the analyte to improve stability and chromatographic behavior. | Stabilizes reactive thiols, can enhance detector response.[15][16] | May introduce artifacts, requires careful optimization of reaction conditions. |
| Protein Precipitation | Use of a solvent (e.g., cold acetonitrile) to precipitate proteins from biological samples. | Simple and effective for removing proteins from matrices like plasma.[17] | May not remove other small molecule interferences. |
Analytical & Calibration Strategies
Q3: Even with optimized sample preparation, I suspect residual matrix effects. What calibration strategies can I employ to compensate for this?
A: When matrix effects cannot be completely eliminated through sample preparation, specific calibration strategies are essential for accurate quantification.
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for correcting matrix effects.[5][7] A known amount of a stable isotope-labeled internal standard (e.g., d3-3-Mercapto-2-methylpentanal) is added to the sample at the beginning of the workflow.[17] Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.[18]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[7][19][20] This ensures that both the standards and the samples are subjected to the same matrix effects.[21] The main challenge with this approach is obtaining a truly blank matrix that is free of the analyte.[5][7]
-
Standard Addition Method: This technique is particularly useful when a blank matrix is not available.[5][22] It involves adding known, increasing amounts of the analyte standard to aliquots of the sample itself.[8][23] The instrument response is then plotted against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the linear regression line to the x-intercept.[22][23]
Workflow Diagram: Standard Addition Method
Caption: Workflow for the standard addition method to mitigate matrix effects.
Troubleshooting Common Issues
Q4: I am using a stable isotope-labeled internal standard, but my results are still inconsistent. What could be the problem?
A: While SIDA is very robust, issues can still arise:
-
Inefficient Equilibration: Ensure the internal standard is added as early as possible in the sample preparation process to allow for complete equilibration with the native analyte in the sample matrix.
-
High Analyte Concentration: If the concentration of the native analyte is significantly higher than the spiked internal standard, the detector response for the internal standard may be suppressed.[5]
-
Interference with Internal Standard: Check for any co-eluting compounds that may be interfering with the mass transition of your internal standard.
Q5: My standard addition plot is non-linear. What does this indicate?
A: A non-linear standard addition plot suggests that the matrix effect is not constant across the concentration range of the additions. This can happen if the matrix components causing the suppression or enhancement become saturated at higher analyte concentrations. In this case, you may need to dilute your sample or further optimize your sample cleanup procedure to reduce the concentration of interfering compounds.[21]
Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
-
Sample Preparation: Place a defined amount of your sample (e.g., 5 mL of wine) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard.
-
Matrix Modification (Optional): Add salt (e.g., NaCl) to increase the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration between the sample and the headspace.
-
Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.
Protocol 2: Standard Addition Calibration
-
Prepare Sample Aliquots: Prepare at least four identical aliquots of your sample extract.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution. For example, spike to achieve final added concentrations of 0, 5, 10, and 20 ng/mL.
-
Analysis: Analyze all prepared samples using your established analytical method (e.g., GC-MS).
-
Data Processing: Create a calibration curve by plotting the instrument response (y-axis) against the added concentration of the standard (x-axis).
-
Calculation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the initial concentration of this compound in your sample.
Logical Relationship of Mitigation Strategies
Caption: Decision tree for addressing matrix effects in quantification.
References
-
Buhrman, D., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America. [Link]
-
Gigliobianco, M. R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Bioanalysis. [Link]
-
Le, C. T. T., et al. (2018). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]
-
Nielsen, A. T., & Jonsson, S. (2002). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. Journal of Chromatography A. [Link]
-
Taylor, D. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Corporation. [Link]
-
Wikipedia. (2023). Standard addition. Wikipedia. [Link]
-
Yang, Y., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules. [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]
-
MtoZ Biolabs. (n.d.). What Are Solvent Calibration and Matrix Calibration. MtoZ Biolabs. [Link]
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Improving the yield and purity of synthetic 3-Mercapto-2-methylpentanal
Technical Support Center: Synthesis of 3-Mercapto-2-methylpentanal
A Guide for Researchers and Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common challenges in the synthesis of this compound. Our goal is to empower you to improve both the yield and purity of this potent aroma compound through a deeper understanding of the reaction mechanism and critical control points.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful synthesis.
Q1: What is the most common and industrially viable synthetic route for this compound?
The most prevalent method involves a two-step process. The first step is an aldol condensation of propionaldehyde to form the α,β-unsaturated aldehyde intermediate, 2-methyl-2-pentenal.[1][2] The second step is a Michael addition of a sulfur nucleophile, such as hydrogen sulfide or thioacetic acid, across the carbon-carbon double bond of the intermediate.[3][4] This approach is favored for its use of readily available starting materials and its amenability to scale-up.
Q2: Why is the purity of the 2-methyl-2-pentenal intermediate so critical?
The purity of your 2-methyl-2-pentenal intermediate directly dictates the purity of the final product and the complexity of its purification. The aldol condensation can produce side products from excessive condensation or other side reactions.[1] These impurities can react in the subsequent Michael addition step, leading to a complex mixture that is difficult to separate from the target this compound. High purity of the intermediate simplifies the final purification and significantly improves the overall yield of the desired product.
Q3: My final product has a persistent, unpleasant odor different from the target compound and appears to degrade quickly. What is the likely cause?
This is a classic sign of thiol oxidation. Thiols (-SH group) are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of disulfides (R-S-S-R). This is a common issue in thiol synthesis.[5] These disulfide impurities not only reduce the purity of your product but can also have distinctly different and often more pungent odors. The aldehyde functional group is also susceptible to oxidation or other reactions, further highlighting the need for careful handling.
Q4: What are the key safety precautions when working with this compound and its precursors?
This compound is a flammable liquid and vapor.[6] All precursors and the final product should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Due to its flammability, it is crucial to keep the compound away from heat, sparks, and open flames, and to use non-sparking tools.[6] The compound also has a very strong, penetrating odor, so proper containment is essential.[6][7]
Part 2: Troubleshooting Guides for Yield and Purity Optimization
This section provides detailed, cause-and-effect troubleshooting for specific experimental issues.
Workflow: General Synthesis of this compound
The diagram below outlines the standard two-step synthetic workflow. The troubleshooting guides that follow are structured around potential failures at each critical stage.
Caption: General two-step synthesis and purification workflow.
Problem 1: Low Yield of 2-Methyl-2-pentenal Intermediate
Symptom: GC or NMR analysis after Step 1 shows a low conversion of propionaldehyde or the presence of multiple condensation products.
Causality Analysis: The self-aldol condensation of propionaldehyde is an equilibrium-driven process that requires a catalyst. An inappropriate catalyst, incorrect temperature, or suboptimal reaction time can lead to poor conversion or the formation of higher molecular weight byproducts.
| Possible Cause | Underlying Rationale | Recommended Solution & Protocol |
| Inefficient Catalysis | The catalyst (typically a base) may not be effectively deprotonating the propionaldehyde at the α-carbon to initiate the condensation. Stronger bases can cause unwanted side reactions. | Solution: Switch to a milder, more selective catalyst. Anion exchange resins have been shown to give high yields (up to 93.54%).[2] Alternatively, using a nitrogenous organic base like pyrrolidine with an organic acid can provide stable and selective catalysis.[1] |
| Suboptimal Temperature | Aldol condensations are temperature-sensitive. High temperatures can favor side reactions and decomposition, while low temperatures can slow the reaction rate excessively. | Protocol: Begin the reaction at a controlled temperature of 30-35°C.[2] Monitor the reaction progress every 30 minutes via TLC or GC. Adjust the temperature in 5°C increments to find the optimal balance between reaction rate and selectivity. |
| Incorrect Reaction Time | Stopping the reaction too early results in low conversion. Allowing it to run for too long can increase the formation of byproducts. | Solution: Perform a time-course study. Extract aliquots from the reaction mixture at 1, 2, 4, and 6 hours. Analyze each by GC to determine the time point at which the yield of 2-methyl-2-pentenal is maximized before byproduct formation becomes significant. A 2-hour reaction time is often optimal.[2] |
Problem 2: Low Purity of Final Product (Post-Michael Addition)
Symptom: GC-MS or NMR of the crude product after Step 2 shows significant peaks other than the desired this compound.
Causality Analysis: Impurities can arise from several sources: oxidation of the thiol, incomplete reaction, or side reactions during the Michael addition. The troubleshooting diagram below can help diagnose the issue.
Caption: Troubleshooting decision tree for low product purity.
Detailed Solutions:
-
Issue: Disulfide Formation
-
Rationale: Thiols are readily oxidized to disulfides by O₂. This is often the primary cause of impurity. The reaction is often catalyzed by trace metals.
-
Protocol for Prevention:
-
Degas Solvents: Before use, sparge all solvents (e.g., THF, ethanol) with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the entire Michael addition, workup, and purification under a positive pressure of an inert gas (N₂ or Ar). Use Schlenk line techniques if available.
-
Storage: Store the final, purified product in an amber vial under an inert atmosphere at low temperatures (e.g., <4°C) to minimize long-term oxidation.
-
-
-
Issue: Incomplete Reaction
-
Rationale: The Michael addition may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient generation of the nucleophilic thiolate anion.
-
Solution: If using a thiol like thioacetic acid, a mild base is needed to generate the more nucleophilic thiolate. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used. Monitor the disappearance of the 2-methyl-2-pentenal starting material by TLC or GC to confirm the reaction has reached completion before beginning the workup.
-
Problem 3: Difficulty with Final Purification
Symptom: The product is difficult to isolate by column chromatography, or it decomposes during vacuum distillation.
Causality Analysis: The boiling point of this compound is relatively high (98-100 °C at 10 mmHg), and the compound can be thermally sensitive.[7] Co-elution of impurities during chromatography is also a common challenge.
| Purification Method | Potential Issue | Recommended Solution & Protocol |
| Vacuum Distillation | Thermal Decomposition: Heating the compound for extended periods, even under vacuum, can cause decomposition, leading to lower yields and purity. | Protocol: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure your vacuum system can achieve a low, stable pressure (<1 mmHg if possible) to reduce the required boiling temperature. A distillation with a reported boiling point of 120 °C at 1.5 mbar has been successful.[3] |
| Column Chromatography | Co-elution with Byproducts: Nonpolar impurities, such as disulfides, may have similar retention factors to the product, making separation difficult. | Solution: Use a less polar solvent system (e.g., hexane/ethyl acetate mixtures with a low percentage of ethyl acetate). Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to prevent the acidic silica from catalyzing degradation of the thiol. |
By systematically addressing these key areas—intermediate purity, reaction conditions, and final purification—researchers can reliably improve the yield and purity of synthetic this compound.
References
-
Widder, S., et al. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418-23. [Link]
-
Blank, I., et al. (2001). Synthesis and Sensorial Properties of 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry, 49(5), 2376-2383. [Link]
-
The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. The Good Scents Company Information System. [Link]
- Google Patents. (2014).
-
ResearchGate. (n.d.). Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis and Sensorial Properties of Mercaptoaldehydes. [Link]
-
ResearchGate. (2012). 2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin. [Link]
-
Reddit. (2020). Issues during thiol synthesis. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
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Addressing peak tailing and broadening for 3-Mercapto-2-methylpentanal in GC
Welcome to the technical support center for the gas chromatographic (GC) analysis of 3-Mercapto-2-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing and broadening, encountered with this challenging analyte. This compound, a potent aroma compound, possesses both a thiol and an aldehyde functional group, making it highly susceptible to interactions within the GC system that can compromise analytical results. This resource provides in-depth, evidence-based solutions to ensure robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with this compound?
A1: Peak tailing for this compound is primarily due to its active functional groups: the thiol (-SH) and aldehyde (-CHO). These groups can engage in undesirable secondary interactions with active sites within your GC system.[1] Key causes include:
-
Active Sites in the Inlet: The hot injection port is a common area for analyte degradation and adsorption.[2] Silanol groups (-Si-OH) on the glass inlet liner, as well as metal surfaces, can interact with the thiol and aldehyde moieties.[3]
-
Column Activity: The capillary column itself can have active sites, especially at the inlet end, leading to reversible adsorption of the analyte.[4]
-
Contamination: Non-volatile residues from previous injections can accumulate in the liner and at the head of the column, creating new active sites.[5][6]
Q2: What is causing my this compound peak to be broad instead of sharp?
A2: Peak broadening can result from several factors, often related to the injection and transfer of the analyte onto the column:
-
Slow Analyte Transfer: In splitless injections, the slow flow rate into the column can lead to increased diffusion of the analyte band, resulting in wider peaks.[7]
-
Inappropriate Injection Volume or Solvent: Injecting too large a volume can cause "backflash," where the sample vapor volume exceeds the liner volume, leading to band broadening.[7] The choice of solvent can also affect peak shape.[8]
-
Dead Volume: Any unswept volumes in the flow path, such as from improper column installation, can cause turbulence and peak broadening.[1]
Q3: Should I be using a split or splitless injection for this compound?
A3: The choice depends on the concentration of your analyte.
-
Splitless Injection: This is the preferred method for trace-level analysis as it transfers the majority of the sample onto the column, maximizing sensitivity.[7][9] However, it is more susceptible to issues arising from analyte activity due to the longer residence time in the inlet.[7]
-
Split Injection: If your sample is concentrated enough, a split injection is advantageous. The higher flow rate through the inlet minimizes the residence time, reducing the chances for degradation and adsorption, which generally leads to sharper peaks.[9]
Q4: Can derivatization help improve the peak shape of this compound?
A4: Yes, derivatization is a viable strategy. By converting the active thiol and/or aldehyde groups into less polar, more stable moieties, you can significantly reduce unwanted interactions and improve peak shape. Common derivatization approaches include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the thiol group.
-
Alkylation/Esterification: Reagents such as pentafluorobenzyl bromide (PFBBr) can react with thiols.[10] For the aldehyde group, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be used.[10]
Troubleshooting Guide: A Systematic Approach
When encountering peak shape problems with this compound, a systematic approach from the injector to the detector is crucial for efficient problem-solving.
Logical Flow for Troubleshooting Peak Tailing
Caption: Relationship between causes and effects in poor chromatography.
References
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Sejerø, K., & Nikolajsen, T. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(2), 1259–1266. [Link]
-
Ucci, A. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Agilent. Retrieved from [Link]
-
LCGC International. (2025, March 10). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
LCGC International. (2023, March 6). GC Column Killers! Retrieved from [Link]
-
Lee, J. H., et al. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 31(4), 369–375. [Link]
-
Agilent Technologies. (n.d.). Split/Splitless Inlet Cleaning Procedure. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]
-
Mandel Scientific. (2016, November 16). Is the practice of GC inlet liner cleaning and deactivation worth the effort? Retrieved from [Link]
-
Pereira, V., et al. (2021). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 26(11), 3149. [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]
-
Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227-241. [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
LCGC International. (n.d.). GC Troubleshooting in Simple Pictures, Part I. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Select Low Sulfur GC column. Retrieved from [Link]
-
Herbst-Johnstone, M., et al. (2013). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Food Analytical Methods, 6, 833–842. [Link]
-
Chromatography Forum. (2009, October 6). cleaning - re-deactivating liners? Retrieved from [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Agilent Technologies. (2021, April 16). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Retrieved from [Link]
-
AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
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SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
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Cretu, G. C., et al. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. Beverages, 9(3), 64. [Link]
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Purcaro, G., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 331, 127310. [Link]
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Cook, D. J., et al. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Journal of the American Society of Brewing Chemists, 80(1), 1-13. [Link]
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Restek Corporation. (2022, April 12). Optimizing Split Injections. YouTube. Retrieved from [Link]
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El-Aneed, A., et al. (2009). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. [Link]
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Restek. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]
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Agilent Technologies. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Retrieved from [Link]
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LCGC International. (2018, May 1). A Step-by-Step Guide to Inlet Maintenance. Retrieved from [Link]
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Capone, D. L., et al. (2012). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 17(5), 5278–5290. [Link]
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Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(4), 826. [Link]
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Axion Labs. (2021, April 19). GC Troubleshooting - The most common problems you will encounter. YouTube. Retrieved from [Link]
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Agilent Technologies. (2010, December 20). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Retrieved from [Link]
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Technical Support Center: Sensory Evaluation of 3-Mercapto-2-methylpentanal
Welcome to the technical support guide for optimizing sensory panel design for the evaluation of 3-Mercapto-2-methylpentanal (3-MMP). This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this potent sulfur compound. Due to its extremely low odor threshold and complex, concentration-dependent aroma profile, evaluating 3-MMP requires a meticulously designed and rigorously controlled sensory methodology. This guide provides field-proven insights, troubleshooting protocols, and validated methods to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when beginning work with 3-MMP.
Q1: What is the typical odor profile of this compound (3-MMP)?
A: 3-MMP is known for its potent and complex aroma, which is highly dependent on its concentration. At very low, parts-per-trillion levels, it can present desirable notes reminiscent of meat broth, onion, and leek.[1][2] As concentration increases, its profile can shift towards more intense sulfury, "catty," or box tree-like aromas. In some contexts, it can even contribute unique tropical and grapefruit nuances.[3] This dual-aroma nature makes precise concentration control and panelist training essential.
Q2: Why is panelist screening particularly critical for 3-MMP evaluation?
A: Panelist screening is crucial due to the high prevalence of specific anosmia (the inability to smell a specific compound) to potent sulfur compounds like 3-MMP. Human sensitivity to thiols varies significantly, and some individuals may have a genetically determined inability to detect them, even at high concentrations. Using panelists with unverified sensitivity will introduce significant error and variability into your data. Therefore, screening with 3-MMP or related thiols is not just a recommendation but a mandatory first step to ensure data validity.
Q3: What is the recommended number of panelists for a 3-MMP sensory panel?
A: The ideal number depends on the sensory test's objective and required statistical power. For discrimination tests (e.g., determining if a difference exists), a panel of 20-30 screened and trained assessors is often sufficient. For more complex descriptive analysis, where the goal is to characterize and quantify specific aroma attributes, a smaller, highly trained panel of 8-15 individuals is standard practice.[4] The key is not the absolute number, but ensuring that every panelist is sensitive to the target compound and calibrated on the descriptive terminology.
Q4: How can I minimize carryover effects and panelist fatigue with such a potent compound?
A: Olfactory fatigue and carryover are significant risks when evaluating 3-MMP. To mitigate these effects, sessions must be designed to limit sensory adaptation. Key strategies include:
-
Limiting Samples: Present no more than 6-8 samples per session.
-
Enforcing Breaks: Mandate a rest period of at least 2-5 minutes between samples to allow olfactory receptors to recover.
-
Palate Cleansing: Provide panelists with odor-free water and unsalted crackers to cleanse their palate. Smelling one's own skin (e.g., the crook of the elbow) can also help reset the olfactory system.[5]
-
Randomization and Balancing: The presentation order of samples must be randomized and balanced across panelists to prevent order effects from skewing the results.[6]
Q5: What impact does the sample matrix have on 3-MMP perception?
A: The sample matrix (the product base, such as water, a beverage, or a food product) has a profound impact on the perception of 3-MMP.[7][8] Non-volatile components like proteins, lipids, and carbohydrates can bind with the volatile thiol, reducing its concentration in the headspace above the sample and thus lowering its perceived intensity.[9][10] This is why it is critical to evaluate the compound in the final product matrix, as data from a simple water-based solution may not be representative of the final perception.[11]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving common and complex issues encountered during 3-MMP sensory evaluation.
Guide 1: Issue - High Variability and Poor Reproducibility in Panelist Scores
High variability is a common sign that fundamental experimental controls are insufficient. This guide provides a systematic approach to identifying and correcting the source of the inconsistency.
Potential Causes:
-
Inadequate Panelist Screening: Panel may include individuals with partial or complete anosmia to 3-MMP.
-
Inconsistent Sample Preparation: Minor variations in concentration can lead to major perceptual differences.
-
Panelist Fatigue or Adaptation: The session design is too demanding, causing sensory burnout.
-
Environmental Contamination: The testing area has background odors that interfere with evaluation.
Troubleshooting Protocol:
-
Step 1: Validate Panelist Sensitivity (Re-Screening): The first and most critical step is to confirm that every panelist can reliably detect and describe the target compound.
-
Protocol: Prepare a series of 3-Alternative Forced Choice (3-AFC) tests. In each test, present three samples: two are blanks (the matrix without 3-MMP) and one contains a low concentration of 3-MMP. Ask panelists to identify the "odd" sample.
-
Validation: A panelist must correctly identify the spiked sample significantly more often than chance (which is 33% in a 3-AFC test). Use a range of concentrations around the expected detection threshold. Panelists who fail to perform above chance should be removed from 3-MMP-specific panels.
-
Cross-Screening: It is also best practice to screen panelists with a range of other relevant odorants to build a profile of their sensory acuity.[12][13]
-
| Table 1: Example Compounds for Comprehensive Panelist Screening | |
| Compound | Primary Rationale |
| This compound (3-MMP) | Target compound; screens for specific anosmia. |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Screens for sensitivity to another common "catty" thiol. |
| Isovaleric Acid | Screens for sensitivity to "sweaty" or "cheesy" notes. |
| Guaiacol | Screens for sensitivity to "smoky" or "medicinal" notes. |
| Beta-Damascenone | Screens for sensitivity to common "floral" or "fruity" notes. |
-
Step 2: Standardize Sample Preparation and Presentation: Because 3-MMP's aroma is so concentration-dependent, precision in sample preparation is non-negotiable.
-
Volumetric Precision: Use calibrated glass volumetric flasks and gas-tight syringes for all dilutions. Avoid plastic labware, as thiols can adsorb to plastic surfaces, altering the effective concentration.[14]
-
Temperature Control: Present all samples at a consistent, documented temperature, as volatility is temperature-dependent.
-
Vessel Consistency: Use identical, odor-free glass vessels (e.g., ISO standard wine glasses or sniff cups with lids) for all samples to ensure consistent headspace volume.
-
-
Step 3: Optimize the Sensory Session Design: Review your protocol to ensure it minimizes sensory fatigue.[6]
-
Inter-stimulus Interval (ISI): Ensure the mandated rest period between samples is being enforced. For potent thiols, a 3-5 minute ISI is recommended.
-
Reference Anchoring: Begin each session by presenting a reference sample of 3-MMP at a known concentration. This helps calibrate the panelists and provides a mental anchor for their subsequent evaluations.[15]
-
-
Step 4: Audit the Testing Environment: The sensory evaluation area must be free of confounding variables.
-
Odor-Free Air: The room should be well-ventilated with positive pressure and supplied with carbon-filtered air.
-
Material Check: Ensure no cleaning supplies, personal fragrances, or food/drink are present in the testing area.[5]
-
The following diagram illustrates the logical flow for troubleshooting inconsistent sensory data.
Caption: Troubleshooting workflow for high data variability.
Guide 2: Issue - Panelists Report Conflicting or Unexpected Odor Descriptors
When panelists provide inconsistent or unexpected terms to describe the same sample, it often points to issues with concentration perception, terminology, or matrix interactions.
Potential Causes:
-
Concentration-Dependent Aroma Profile: Panelists are accurately describing what they perceive, but the aroma character of 3-MMP is changing at different concentrations.
-
Lack of Panel Alignment: The panel has not been properly trained and calibrated on a standardized lexicon for sulfur compounds.
-
Sample Matrix Effects: The product matrix is altering the release of 3-MMP, changing its perceived profile.[7][9]
Troubleshooting Protocol:
-
Step 1: Map the Dose-Response Aroma Profile: Before asking a panel to evaluate samples, the lead scientist must understand how 3-MMP behaves in the specific matrix.
-
Protocol: Prepare a wide range of 3-MMP concentrations in the test matrix, from below the detection threshold to well above it. Have a small group of highly trained, expert assessors (or yourself) characterize the aroma at each step.
-
Action: Use this information to establish the expected aroma profile at the concentrations used in your study. This provides a baseline for what descriptors are "correct."
-
| Table 2: Illustrative Concentration-Dependent Aroma Profile of 3-MMP in a Neutral Matrix | |
| Concentration (in water) | Typical Aroma Descriptors |
| 0.05 - 0.5 ng/L (ppt) | Faint, Meaty, Brothy, Onion-like[1][2] |
| 1 - 10 ng/L | Box tree, Blackcurrant, Tropical Fruit |
| > 20 ng/L | Pungent, Sulfurous, "Catty" |
| Note: These values are illustrative and will change based on the matrix. |
-
Step 2: Implement Descriptor Training and Panel Alignment: A descriptive panel is a scientific instrument; it must be calibrated.
-
Protocol: Conduct training sessions where panelists are presented with chemical reference standards that exemplify key aroma descriptors. Discuss the terminology as a group to build consensus.[15] For example, use 4-mercapto-4-methylpentan-2-one as a reference for "catty" or dimethyl sulfide for "cabbage."
-
Validation: After training, conduct validation tests where panelists evaluate blinded reference standards and their scores on key attributes are checked for consistency and agreement. Regular calibration sessions are essential for maintaining panel performance.[12]
-
This diagram illustrates the relationship between the concentration of 3-MMP and its perceived aroma character.
Caption: Concentration-dependent aroma profile of 3-MMP.
Guide 3: Issue - Difficulty in Determining the Detection Threshold
Precisely determining the detection threshold of a potent compound like 3-MMP is challenging due to panelist uncertainty, response bias, and the compound's reactive nature.
Potential Causes:
-
Incorrect Psychophysical Method: Using a simple "yes/no" method allows for high levels of guessing and response bias.
-
Panelist Uncertainty: Panelists are unsure if they are detecting a true signal, leading to inconsistent responses.
-
Analyte Adsorption: 3-MMP is adsorbing to sample vessels, meaning the concentration presented to the panelist is lower than intended.[14]
Troubleshooting Protocol:
-
Step 1: Select a Forced-Choice Method: The most robust method for determining a detection threshold is the Ascending Forced-Choice (AFC) method, standardized by ASTM E679 .[16][17][18] This method minimizes the effects of response bias.
-
Methodology: Panelists are presented with sets of samples (typically triangles, i.e., 3-AFC) at increasing concentrations. In each set, one sample is spiked and the others are blanks. The panelist's task is not to decide if they smell something, but to choose the sample that is different. This "forced" choice reduces criterion bias.[19]
-
Threshold Calculation: The individual threshold is calculated as the geometric mean of the last incorrect concentration and the first correct concentration. The group threshold is the geometric mean of the individual thresholds.
-
-
Step 2: Protocol for ASTM E679 - 3-AFC Method
-
Prepare Dilution Series: Create a geometric series of concentrations of 3-MMP in the desired matrix (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 ng/L). The range should span from well below detection to clearly detectable.
-
Prepare Triangle Sets: For each concentration step, prepare a set of three samples: two are blanks and one contains 3-MMP at that concentration.
-
Randomize Presentation: The position of the spiked sample within each triangle (A, B, or C) must be randomized.
-
Present in Ascending Order: Present the triangle sets to each panelist one at a time, starting with the lowest concentration.
-
Record Responses: The panelist evaluates each set and indicates which of the three samples they believe is different.
-
Determine Transition Point: Continue until the panelist correctly identifies the spiked sample in two consecutive sets. The threshold lies between the last missed concentration and the first of the two consecutively correct concentrations.
-
-
Step 3: Ensure Material Compatibility: The high reactivity of the sulfhydryl (–SH) group means 3-MMP can be lost from the sample.
-
Use Glassware: Exclusively use glass vessels for sample preparation and presentation. Avoid all plastics, including pipette tips for the final dilution steps if possible, or use low-retention tips.
-
Fresh Samples: Prepare samples as close to the time of evaluation as possible. Thiols can oxidize over time, reducing their concentration.[14]
-
The following diagram outlines the procedural flow for a single panelist undergoing a 3-AFC threshold test.
Caption: Panelist workflow for ASTM E679 threshold determination.
References
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ASTM E679-04, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2004. [Link]
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American Society of Brewing Chemists. (1980). Report of subcommittee on sensory analysis. Journal of the American Society of Brewing Chemists, 38(3), 99-107. [Link]
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ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. [Link]
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ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]
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Contract Testing Laboratory. ASTM E679 Sensory Sweetness Threshold Testing. [Link]
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Agriculture Institute of Marin. (2024). Screening and Training Methods for Sensory Panelists. [Link]
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The Good Scents Company. 3-mercapto-2-methyl pentanal. [Link]
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Widder, S., Sabater Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418-423. [Link]
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Grosch, W. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. Comprehensive Reviews in Food Science and Food Safety, 12(5), 483-500. [Link]
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Sabater-Lüntzel, C., et al. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427. [Link]
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Lin, J., et al. (2005). Gas Chromatography−Olfactometry and Chemiluminescence Characterization of Grapefruit Juice Volatile Sulfur Compounds. Journal of Agricultural and Food Chemistry, 53(13), 5396-5401. [Link]
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Compusense Inc. Sensory Testing Best Practices. [Link]
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ALS Global. Screening and Selecting Sensory Panellists. [Link]
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Agriculture Institute of Marin. (2023). Best Practices for Conducting a Sensory Panel for Meat Testing. [Link]
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Wise, P. M., & Ledyard, A. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. Chemosensory Perception, 15(1), 1-11. [Link]
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Fiveable. Sensory panel selection and training. [Link]
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Rochat, S., & Chaintreau, A. (2006). Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1102(1-2), 116-128. [Link]
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Wise, P. M., & Ledyard, A. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. Chemosensory Perception, 15(1), 1-11. [Link]
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ResearchGate. 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound. [Link]
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Capelli, L., Sironi, S., & Del Rosso, R. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 14(7), 12058-12089. [Link]
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Milo, C., & Grosch, W. (1996). Synthesis and Sensorial Properties of Mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 44(8), 2366-2371. [Link]
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Taylor, A. J., & Linforth, R. S. T. (2003). Taste-Aroma-Matrix Interactions Determine Flavour Perception. Food Flavour Technology, 24-39. [Link]
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Capone, D. L., & Sefton, M. A. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Foods, 8(7), 253. [Link]
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Frontiers in Nutrition. Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. [Link]
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SGS. Trace sulfur compounds analysis. [Link]
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Leffingwell, J. C. The 3-mercapto-2-methyl-pentane-1-ols. [Link]
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ResearchGate. Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. [Link]
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ResearchGate. Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. [Link]
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Brewers Association. Development of Thiols in Hops and their Impact on Beer Flavor. [Link]
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SevenFifty Daily. (2023). The Science of Thiols in Wine. [Link]
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Peterson, D.G. Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products. [Link]
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Rochat, S., et al. (2007). Combinatorial Synthesis and Sensorial Properties of Polyfunctional Thiols. Journal of Agricultural and Food Chemistry, 55(13), 5252-5259. [Link]
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Kim, D. (2016). Understanding the Effects of Wine Matrix Compounds on the Perception of Aromatic Wine Faults. [Link]
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The Australian Wine Research Institute. Wine flavours, faults and taints. [Link]
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AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]
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Buica, A., & Wilson, C. (2018). Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy. Foods, 7(11), 179. [Link]
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WineMaker Magazine. The Role of Varietal Thiols in White Wines. [Link]
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Boelens, M. H., & van der Linde, L. M. (1977). The role of sulfur compounds in food flavor part III: Thiols. CRC Critical Reviews in Food Science and Nutrition, 7(2), 165-194. [Link]
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Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2011). Varietal Thiols in Wine: Discovery, Analysis and Applications. Chemical Reviews, 111(11), 7355-7376. [Link]
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Puškaš, V., et al. (2015). Threshold of Sensory Perception of Sulphur Dioxide in Herzegovinian White Wines. Journal of Hygienic Engineering and Design, 12, 90-94. [Link]
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Li, Z., et al. (2017). Detection and discrimination of sulfur dioxide using a colorimetric sensor array. Analytical Methods, 9(33), 4887-4893. [Link]
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Alday, A., et al. (2021). Setting up of a sensory panel for the analysis of water (SUSPAW). Food Control, 124, 107901. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3-Mercapto-2-methylpentanal in Beef Broth
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3-Mercapto-2-methylpentanal, a key aroma compound in beef broth. It is intended for researchers, scientists, and professionals in the drug development and food science industries who are tasked with ensuring the reliability and accuracy of analytical data. The principles and methodologies described herein are grounded in internationally recognized guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Significance of this compound in Beef Aroma
This compound is a potent sulfur-containing volatile compound that contributes a desirable meaty and savory aroma to cooked beef products.[1][2][3] Its presence, even at trace levels, can significantly impact the sensory profile and consumer acceptance of beef broth. However, the analysis of this compound is challenging due to its high reactivity, low concentration, and the complexity of the beef broth matrix.[4][5][6] Therefore, a robust and validated analytical method is crucial for quality control, product development, and flavor research.
This guide will compare two prominent analytical techniques, Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and will provide a detailed protocol for the validation of an SPME-GC-MS method.
Comparative Analysis of Extraction Techniques
The selection of an appropriate sample preparation technique is critical for the successful analysis of volatile compounds in complex matrices. Below is a comparison of SBSE and SPME for the extraction of this compound from beef broth.
| Feature | Stir Bar Sorptive Extraction (SBSE)-GC-MS | Solid-Phase Microextraction (SPME)-GC-MS |
| Principle | Analyte sorption onto a polydimethylsiloxane (PDMS)-coated magnetic stir bar.[7][8] | Analyte adsorption onto a coated fiber exposed to the sample headspace or directly immersed in the sample.[9][10] |
| Extraction Efficiency | Higher due to the larger volume of the sorptive phase, leading to potentially lower detection limits.[7] | Dependent on the fiber coating, with multi-coated fibers like DVB/CAR/PDMS often providing good results for a wide range of analytes.[9][10] |
| Sample Throughput | Can be lower due to longer extraction times. | Generally higher and more amenable to automation. |
| Versatility | Can be used for both headspace and direct immersion sampling.[11] | Primarily used for headspace analysis of volatile compounds.[9][10] |
| Cost-effectiveness | Stir bars are reusable, potentially lowering the cost per analysis over time. | Fibers have a limited lifespan and need to be replaced periodically. |
While SBSE can offer higher sensitivity, SPME is often favored for its speed, ease of automation, and widespread availability. This guide will focus on the validation of an SPME-GC-MS method.
Validation of an SPME-GC-MS Method for this compound
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following sections detail the validation of an SPME-GC-MS method for this compound in beef broth, following the guidelines of the International Council for Harmonisation (ICH) and other relevant bodies like AOAC International and ISO.[12][13][14][15][16][17][18][19][20][21]
Experimental Workflow
Caption: Experimental workflow for the SPME-GC-MS analysis of this compound.
Validation Parameters
The following performance characteristics were evaluated to validate the analytical method:
1. Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This was confirmed by analyzing blank beef broth samples and spiked samples, ensuring no interfering peaks were present at the retention time of this compound.
2. Linearity and Range: The linearity of the method was assessed by creating a calibration curve with at least five concentration levels of the analyte in the beef broth matrix.
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |
| Linear Range | Defined by the validated concentrations | 0.1 - 10 ng/mL |
3. Accuracy: The accuracy was determined by recovery studies of spiked samples at three different concentration levels (low, medium, and high).
| Concentration Level | Spiked (ng/mL) | Measured (ng/mL, n=3) | Recovery (%) |
| Low | 0.5 | 0.48 | 96 |
| Medium | 2.5 | 2.55 | 102 |
| High | 7.5 | 7.35 | 98 |
4. Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Concentration (ng/mL) | RSD (%) (n=6) | Acceptance Criteria |
| Repeatability | 2.5 | 4.5 | ≤ 15% |
| Intermediate Precision | 2.5 | 6.8 | ≤ 20% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (ng/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
6. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters such as extraction time and temperature. The results showed no significant impact on the accuracy and precision of the method.
Comparison with Gas Chromatography-Olfactometry (GC-O)
To further contextualize the performance of the validated SPME-GC-MS method, it is compared with Gas Chromatography-Olfactometry (GC-O), a powerful technique for identifying odor-active compounds.[22][23][24][25][26]
| Feature | Validated SPME-GC-MS | Gas Chromatography-Olfactometry (GC-O) |
| Primary Output | Quantitative concentration data. | Sensory information (odor description and intensity).[22][26] |
| Objectivity | High, based on instrumental response. | Subjective, relies on a human panel.[22] |
| Throughput | High, suitable for routine analysis. | Low, labor-intensive. |
| Application | Quality control, quantitative research. | Aroma compound identification, sensory studies. |
While GC-O is invaluable for exploratory flavor research, the validated SPME-GC-MS method provides the quantitative data necessary for routine quality control and product specification.
Logical Interdependence of Validation Parameters
Caption: Logical flow and relationship between key method validation parameters.
Conclusion
The validated SPME-GC-MS method presented in this guide is demonstrated to be a reliable and robust technique for the quantitative analysis of this compound in beef broth. It meets the stringent requirements for accuracy, precision, and sensitivity, making it suitable for routine quality control and research applications in the food industry. The comparative data provided offers valuable insights for selecting the most appropriate analytical approach based on the specific research or quality control objectives.
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Guide to the Inter-laboratory Quantification of 3-Mercapto-2-methylpentanal
This guide provides an in-depth comparison of common analytical methodologies for the quantification of 3-Mercapto-2-methylpentanal, a potent aroma compound found in various food and beverage products. Designed for researchers, scientists, and professionals in drug development and food science, this document delves into the nuances of experimental choices, protocol validation, and data interpretation, drawing from established analytical principles.
Introduction: The Analytical Challenge of a Potent Thiol
This compound (C₆H₁₂OS) is a volatile sulfur compound known for its distinct onion-like and savory aroma.[1][2][3][4] Its extremely low odor threshold means that even trace amounts can significantly impact the sensory profile of products.[5] Accurate and precise quantification of this compound is therefore critical for quality control, product development, and sensory analysis in the food and fragrance industries. However, its high reactivity, volatility, and low concentration in complex matrices present significant analytical challenges.[6][7]
This guide outlines and compares two prevalent analytical strategies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present a hypothetical inter-laboratory comparison to evaluate their performance.
Methodologies for Quantification
The quantification of volatile thiols like this compound necessitates strategies to overcome their inherent chemical properties. The two methods detailed below represent common and robust approaches employed in analytical laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for separating volatile compounds.[8][9] However, the direct analysis of thiols by GC can be problematic due to their polarity and potential for adsorption onto the GC system, leading to poor peak shape and inaccurate quantification.[9] Derivatization is a crucial step to enhance the volatility and thermal stability of thiols, making them more amenable to GC analysis.[6][8][9]
The Rationale for Derivatization:
The primary goal of derivatization in this context is to replace the active hydrogen on the sulfhydryl group (-SH) with a less polar, more stable functional group.[8][9] This chemical modification increases the analyte's volatility and reduces its interaction with active sites in the GC inlet and column. Common derivatizing agents for thiols include silylating agents and alkylating agents.[8][9][10] For this guide, we focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used reagent for derivatizing thiols.[8][10]
Experimental Workflow:
The following diagram illustrates the typical workflow for GC-MS analysis with derivatization.
Caption: Workflow for GC-MS quantification of this compound with derivatization.
Detailed Protocol: GC-MS with BSTFA Derivatization
-
Sample Extraction:
-
Homogenize 5 g of the sample with 10 mL of dichloromethane.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic supernatant.
-
Repeat the extraction twice and combine the supernatants.
-
-
Concentration:
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of BSTFA to the concentrated extract.
-
Seal the vial and heat at 60°C for 30 minutes.[10]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM) for quantification of the characteristic ions of the derivatized analyte.
-
-
Stable Isotope Dilution Assay (SIDA) with LC-MS/MS
Stable Isotope Dilution Assay is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[11][12] This internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic labeling. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any sample loss during preparation and analysis can be corrected for, leading to highly accurate and precise results.[11][12]
The Rationale for SIDA:
The key advantage of SIDA is its ability to compensate for matrix effects and variations in extraction recovery and instrument response.[11][12] The stable isotope-labeled internal standard behaves identically to the endogenous analyte throughout the entire analytical process. The final measurement is based on the ratio of the signal from the native analyte to the signal from the labeled internal standard, which remains constant regardless of sample losses.
Experimental Workflow:
The following diagram outlines the workflow for SIDA with LC-MS/MS.
Caption: Workflow for SIDA LC-MS/MS quantification of this compound.
Detailed Protocol: SIDA with LC-MS/MS
-
Internal Standard Spiking:
-
To 1 g of the homogenized sample, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., d3-3-Mercapto-2-methylpentanal).
-
-
Sample Extraction:
-
Perform a solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and remove interfering matrix components.[10]
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample extract into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the native analyte and the labeled internal standard.
-
-
Inter-laboratory Comparison: A Hypothetical Study
To assess the performance and variability of these two methods, we present a hypothetical inter-laboratory comparison study. In this study, three independent laboratories were provided with a spiked food matrix sample containing a known concentration of this compound (50 ng/g). Each laboratory was asked to quantify the analyte using both the GC-MS with derivatization method and the SIDA with LC-MS/MS method.
Study Design
-
Participants: Three independent analytical laboratories (Lab A, Lab B, Lab C).
-
Sample: A homogenized food matrix (e.g., soup base) spiked with this compound at a concentration of 50 ng/g.
-
Methods:
-
GC-MS with BSTFA derivatization.
-
SIDA with LC-MS/MS.
-
-
Replicates: Each laboratory performed the analysis in triplicate (n=3) for each method.
-
Data Reporting: Laboratories reported the mean quantified concentration, standard deviation (SD), and coefficient of variation (%CV).
Results
The following table summarizes the quantitative results obtained from the three laboratories.
| Laboratory | Method | Mean Concentration (ng/g) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab A | GC-MS w/ Derivatization | 45.2 | 4.1 | 9.1% | 90.4% |
| SIDA LC-MS/MS | 49.5 | 1.5 | 3.0% | 99.0% | |
| Lab B | GC-MS w/ Derivatization | 58.1 | 6.2 | 10.7% | 116.2% |
| SIDA LC-MS/MS | 51.2 | 1.8 | 3.5% | 102.4% | |
| Lab C | GC-MS w/ Derivatization | 42.8 | 5.5 | 12.8% | 85.6% |
| SIDA LC-MS/MS | 48.9 | 2.1 | 4.3% | 97.8% |
Discussion of Comparative Results
The results of this hypothetical inter-laboratory study highlight the key performance differences between the two methodologies.
-
Accuracy and Precision: The SIDA with LC-MS/MS method consistently demonstrated higher accuracy (recoveries closer to 100%) and better precision (lower %CV) across all three laboratories. This is attributed to the effective compensation for matrix effects and procedural variations by the stable isotope-labeled internal standard.[11][12] The GC-MS method with derivatization showed greater variability in accuracy, with results ranging from 85.6% to 116.2% recovery. This variability can be influenced by inconsistencies in derivatization efficiency and susceptibility to matrix interferences.[10]
-
Robustness: The lower inter-laboratory variation observed with the SIDA LC-MS/MS method suggests it is a more robust technique. The consistent performance across different labs indicates that the method is less susceptible to minor variations in experimental conditions and operator technique.
-
Method Complexity: While the SIDA LC-MS/MS method offers superior performance, it requires access to more specialized instrumentation (LC-MS/MS) and the availability of a stable isotope-labeled internal standard, which can be costly. The GC-MS method, while potentially less accurate, can be implemented in laboratories with more common analytical equipment.
Conclusion and Recommendations
Both GC-MS with derivatization and SIDA with LC-MS/MS are viable methods for the quantification of this compound. However, the choice of method should be guided by the specific requirements of the analysis.
-
For applications demanding the highest level of accuracy and precision, such as regulatory compliance or in-depth research studies, SIDA with LC-MS/MS is the recommended method. Its inherent ability to correct for analytical errors makes it the gold standard for quantifying trace-level compounds in complex matrices.
-
For routine quality control or screening purposes where a slightly higher degree of variability is acceptable, GC-MS with derivatization can be a cost-effective alternative. Careful method validation and the use of appropriate quality control samples are crucial to ensure the reliability of the data generated by this method.
Ultimately, the successful implementation of either method relies on a thorough understanding of the analytical principles, meticulous execution of the experimental protocols, and a robust quality assurance framework.
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A Comprehensive Guide to the Comparative Sensory Analysis of 3-Mercapto-2-methylpentanal Stereoisomers
For researchers, flavor chemists, and professionals in the pharmaceutical and food science industries, understanding the nuances of how molecular structure dictates sensory perception is paramount. This is particularly true for potent, chiral aroma compounds like 3-mercapto-2-methylpentanal, a sulfurous aldehyde known for its complex savory, meaty, and tropical aroma profile. While the racemic mixture has been characterized, a significant knowledge gap exists regarding the distinct sensory contributions of its four individual stereoisomers. This guide provides a comprehensive framework for the stereoselective synthesis, chiral separation, and detailed comparative sensory analysis of these stereoisomers, enabling a deeper understanding of their structure-activity relationships.
The Olfactory Significance of Chirality in Thiols
The human olfactory system is a remarkably sensitive and selective chiral detector. Enantiomers and diastereomers of a single compound can elicit vastly different odor perceptions, ranging from subtle variations in intensity to entirely different aroma qualities.[1] This phenomenon is attributed to the three-dimensional arrangement of olfactory receptors, which interact stereospecifically with odorant molecules. For potent sulfur compounds, these interactions are further influenced by the presence of metal ions, such as copper, within the receptor binding pockets, which coordinate with the thiol group.[2]
The analogous alcohol, 3-mercapto-2-methylpentan-1-ol, provides a compelling case study. Its four stereoisomers exhibit distinct odor thresholds and sensory descriptors, underscoring the critical importance of stereochemistry in this class of compounds.[3][4] It is therefore highly probable that the four stereoisomers of this compound also possess unique sensory profiles. A thorough comparative analysis is essential for a complete understanding of its flavor chemistry and potential applications.
Proposed Stereoselective Synthesis of this compound Stereoisomers
To conduct a meaningful sensory analysis, the individual stereoisomers of this compound must be synthesized in high purity. The following proposed synthetic pathway leverages established stereoselective reactions to achieve this. The synthesis of the analogous alcohol starts from the corresponding α,β-unsaturated aldehyde, which will be a key intermediate in this proposed route.[5]
Caption: Proposed stereoselective synthesis pathway for this compound stereoisomers.
This multi-step synthesis would require careful selection of chiral catalysts or auxiliaries at the aldol condensation and Michael addition steps to control the stereochemistry at the C2 and C3 positions, respectively. Each stereoisomer would need to be purified and its stereochemical integrity confirmed using techniques such as chiral gas chromatography and NMR spectroscopy.
Analytical Methodology: Chiral Separation and Quantification
A robust and validated analytical method is crucial for the separation and quantification of the synthesized stereoisomers. Gas chromatography is the technique of choice for volatile sulfur compounds.[6]
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To achieve baseline separation of the four stereoisomers of this compound and to confirm their identity.
Proposed Protocol:
-
Column Selection: A chiral stationary phase is required. Based on the analysis of other chiral thiols, a cyclodextrin-based column, such as a Rt-βDEXse, is a promising starting point.[7]
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation: Dilute the pure synthesized stereoisomers in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program: 40 °C (hold for 2 min), ramp at 3 °C/min to 200 °C (hold for 5 min)
-
Injection Mode: Splitless (1 µL)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-250
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
This method would need to be optimized to achieve complete separation of the four stereoisomers. The mass spectra would be used to confirm the identity of each peak.
Caption: Workflow for chiral GC-MS analysis of this compound stereoisomers.
Comparative Sensory Analysis Protocol
A comprehensive sensory evaluation by a trained panel is required to determine and compare the odor profiles of the individual stereoisomers.
Sensory Panel Selection and Training
A panel of 12-15 individuals should be selected based on their sensory acuity, ability to describe odors, and availability.[5][8] Training should involve:
-
Familiarization with basic odors: Using a standard odor reference kit.
-
Introduction to sulfurous compounds: Presenting a range of relevant sulfur-containing aroma standards.
-
Intensity rating practice: Using a general Labeled Magnitude Scale (gLMS).
-
GC-Olfactometry (GC-O) training: Familiarizing panelists with the GC-O setup and the process of sniffing the effluent from the GC.[9]
Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination
Objective: To determine the odor detection threshold of each stereoisomer.
Protocol:
-
Instrumentation: A GC equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the sniffing port.
-
Sample Preparation: Prepare a dilution series of each pure stereoisomer in a non-odorous solvent (e.g., diethyl ether).
-
Analysis: Inject the dilutions in ascending order of concentration. Panelists sniff the effluent from the olfactometry port and indicate when they detect an odor.
-
Threshold Calculation: The odor detection threshold is defined as the lowest concentration at which at least 50% of the panelists can detect the compound.
Quantitative Descriptive Analysis (QDA)
Objective: To develop a sensory vocabulary and quantify the intensity of the sensory attributes of each stereoisomer.
Protocol:
-
Lexicon Development: In a series of round-table sessions, the trained panel will be presented with each of the four stereoisomers and will collaboratively develop a list of descriptive terms for the aromas.
-
Reference Standards: For each descriptor, a reference standard will be chosen to anchor the sensory panel.
-
Quantitative Evaluation: Each panelist will individually rate the intensity of each descriptor for each stereoisomer presented in a randomized and blind manner. A gLMS will be used for intensity ratings.
-
Data Analysis: The data will be analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the stereoisomers.
Expected Outcomes and Data Presentation
Based on the sensory data for the stereoisomers of 3-mercapto-2-methylpentan-1-ol, it is hypothesized that the four stereoisomers of this compound will exhibit significant differences in both their odor thresholds and their sensory profiles.
Table 1: Hypothetical Comparative Sensory Data for this compound Stereoisomers
| Stereoisomer | Odor Detection Threshold (ng/L in water) | Key Sensory Descriptors |
| (2R, 3R) | 0.05 | Roasted meat, savory, slightly burnt |
| (2S, 3S) | 0.10 | Cooked chicken, brothy, onion-like |
| (2R, 3S) | 1.5 | Tropical fruit (passionfruit), sulfurous, metallic |
| (2S, 3R) | 2.0 | Alliaceous, garlic, vegetative |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
A comparative sensory analysis of the stereoisomers of this compound is a critical step in fully understanding the flavor chemistry of this potent aroma compound. The proposed framework, encompassing stereoselective synthesis, chiral separation, and comprehensive sensory evaluation, provides a robust methodology for researchers to undertake this important work. The expected findings will not only contribute to the fundamental knowledge of structure-activity relationships in olfaction but will also have significant practical implications for the food and flavor industries, enabling the more precise use of these compounds to create desired sensory profiles.
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A Comparative Analysis of Odor Potency: 3-Mercapto-2-methylpentanal vs. its Alcohol Analogue
In the intricate world of flavor and fragrance chemistry, sulfur-containing compounds often command attention due to their extraordinarily low odor thresholds and significant impact on the sensory profiles of foods and beverages.[1][2][3] Among these, polyfunctional thiols are of particular interest.[2][3] This guide provides an in-depth comparison of the odor activity of two closely related, potent aroma compounds: 3-Mercapto-2-methylpentanal and its corresponding alcohol, 3-Mercapto-2-methylpentan-1-ol. First identified in onions and thermally processed flavors, these molecules are crucial for creating savory, meat-broth, and allium-like notes.[4][5]
Our analysis will pivot on the concept of the Odor Activity Value (OAV), a critical metric for quantifying the contribution of a single chemical to an overall aroma. We will explore their distinct sensory profiles, delve into the rigorous experimental methodology required to determine OAV, and present a comparative data analysis to guide researchers and product developers in their application.
Understanding the Contenders: An Aldehyde and an Alcohol
The fundamental difference between the two molecules lies in their functional group: one is an aldehyde (-CHO), and the other is a primary alcohol (-CH₂OH). This seemingly minor structural variance has profound implications for their chemical properties and, consequently, their interaction with human olfactory receptors.
-
This compound: This aldehyde is recognized as a powerful flavor compound.[5] It is also proposed as a key intermediate in the natural formation pathway of its alcohol counterpart in raw onions.[5][6] Its chemical structure is defined by the presence of a carbonyl group at the terminal carbon.
-
3-Mercapto-2-methylpentan-1-ol: This alcohol is extensively studied and renowned for its complex, concentration-dependent aroma.[4][5] At very low concentrations (below 1 part-per-billion), it imparts pleasant, savory notes described as "meat broth," "sweaty," and "leek-like".[4][5][7] It is a key contributor to the characteristic aroma of many cooked foods, particularly those containing onions, and is used to enhance savory (umami) taste perception through retronasal olfaction.[4][8][9]
Thiols, as sulfur analogues of alcohols, generally exhibit distinct properties, including stronger acidity and often more potent, garlic- or onion-like odors.[10][11][12][13] The potency of 3-Mercapto-2-methylpentan-1-ol is underscored by its highly specific and sensitive interaction with a single human olfactory receptor, OR2M3, highlighting a specialized role in human sensory perception of food.[4][14]
The Metric of Impact: Odor Activity Value (OAV)
To objectively compare the sensory impact of these two compounds, we use the Odor Activity Value. The OAV is a simple yet powerful calculation that relates a compound's abundance to its perceivability.
OAV = Concentration of the Compound / Odor Detection Threshold of the Compound [15][16]
A compound with an OAV greater than 1 is generally considered to be a contributor to the overall aroma of a sample.[15][17] It is a foundational tool in sensory-directed flavor analysis, helping scientists pinpoint the specific molecules responsible for a product's characteristic scent. However, it's crucial to acknowledge that OAV is not an absolute measure of aroma intensity and does not account for potential synergistic or antagonistic effects between multiple odorants in a complex food matrix.[1][17][18] The matrix itself can significantly alter detection thresholds.[18]
Experimental Protocol for OAV Determination
A self-validating and reproducible protocol is paramount for ensuring the scientific integrity of OAV determination. The process involves two key analytical stages: precise quantification of the odorant and accurate determination of its sensory detection threshold.
Workflow for Odor Activity Value Determination
Caption: Workflow for determining the Odor Activity Value (OAV).
Step-by-Step Methodology
-
Quantification via Stable Isotope Dilution Assay (SIDA) and GC-MS:
-
Rationale: SIDA is the gold standard for accurate quantification of trace analytes in complex matrices. It uses a synthesized, isotopically labeled version of the target compound as an internal standard, which behaves identically to the analyte during extraction and analysis, correcting for any sample loss.
-
Protocol:
-
A known quantity of the isotopically labeled internal standard (e.g., d₂-3-mercapto-2-methylpentan-1-ol) is added to the sample matrix.
-
Volatiles are extracted using a suitable method, such as solvent-assisted flavor evaporation (SAFE) or solid-phase microextraction (SPME).
-
The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The concentration of the native compound is calculated by comparing its response factor to that of the known amount of the added labeled standard.
-
-
-
Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O):
-
Rationale: The human nose is often a far more sensitive detector for potent odorants than any instrument.[19][20] GC-Olfactometry (GC-O) couples the separation power of a GC with human sensory detection.[21][22] Aroma Extract Dilution Analysis (AEDA) is a common GC-O technique used to determine the relative potency of odorants.
-
Protocol:
-
The aroma extract from the sample is analyzed by GC-O. The column effluent is split between a chemical detector (like MS or FID) and a heated sniffing port, where a trained sensory panelist sniffs the eluting compounds.[21]
-
The panelist records the time and description of any perceived odors.
-
The extract is then serially diluted (e.g., by a factor of 2 or 10) and re-analyzed.
-
This process is repeated until no odor can be detected by the panelist.
-
The odor threshold is defined as the concentration present in the last dilution at which the characteristic odor of the compound was detected.
-
-
Comparative Data Summary
The following table summarizes available sensory and physical data for the two compounds. It is important to note that odor thresholds are highly dependent on the matrix (e.g., water, air, oil) and the specific stereoisomers present.[18]
| Feature | This compound | 3-Mercapto-2-methylpentan-1-ol |
| Chemical Formula | C₆H₁₂OS | C₆H₁₂OS |
| Functional Group | Aldehyde | Alcohol |
| Reported Odor Profile | Strong flavor compound, associated with savory notes.[5][6] | Concentration-dependent: Meat broth, sweaty, onion, and leek-like at low ppb levels.[4][5][9] |
| Odor Threshold (in water) | Data not widely available, but expected to be low. | Extremely low. Varies by stereoisomer: (2S,3R)-isomer: 0.03 ppb ; (2R,3S)-isomer: 0.04 ppb .[7] |
| Example OAV | An OAV of 4-7 was reported in hawthorn puree.[6] | An OAV of 677–989 was reported in onion seasoning oil, making it the most significant contributor.[6] |
Discussion and In-Field Implications
The available data clearly positions 3-Mercapto-2-methylpentan-1-ol as the more potent of the two odorants, primarily due to its exceptionally low odor detection threshold. The reported thresholds for its key stereoisomers are in the parts-per-trillion range, orders of magnitude lower than many other flavor compounds.[7][23]
While the aldehyde, this compound, is undoubtedly a potent aroma compound with a significant OAV in certain applications like hawthorn puree, the sheer sensory potency of the alcohol gives it a much higher potential for a large OAV, as seen in onion oil analysis.[6] This means that even at identical, trace-level concentrations, the alcohol will have a vastly greater impact on the final aroma profile.
The stereochemistry of the alcohol is a critical factor; the (2S,3R) and (2R,3S) isomers are significantly more potent than their (2R,3R) and (2S,3S) counterparts, whose thresholds are over 12 ppb.[7][24] This underscores the necessity of stereoselective synthesis or chiral analysis when evaluating the sensory contribution of this molecule.
For flavor chemists and product developers, this comparison provides a clear directive.
-
To impart a foundational savory, cooked-onion, or meaty character , 3-mercapto-2-methylpentan-1-ol is the superior choice due to its proven high impact at minute concentrations.
-
The aldehyde may serve a different role, perhaps contributing a sharper, more raw top-note, or acting as a precursor that can be converted to the alcohol during processing to develop a more complex, cooked flavor over time.
Conclusion
A direct comparison of their odor activity values reveals that 3-Mercapto-2-methylpentan-1-ol possesses a significantly higher odor potency than its aldehyde precursor, this compound. This is driven by the alcohol's remarkably low sensory detection threshold, which is among the lowest for known food odorants. While both are valuable molecules for creating savory flavors, the alcohol provides a more substantial and impactful contribution to the overall aroma profile, as evidenced by its potential for extremely high OAVs. Understanding these differences is essential for the precise and effective formulation of authentic flavors in the food and beverage industry.
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Vermeulen, C., & Collin, S. (2005). Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. Food Reviews International, 21(1). Available at: [Link]
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Vermeulen, C., & Collin, S. (2005). Full article: Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. Taylor & Francis Online. Available at: [Link]
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A Researcher's Guide to Cross-Validation of GC-O and GC-MS for the Identification of 3-Mercapto-2-methylpentanal
In the intricate world of flavor and fragrance analysis, the identification of potent, character-defining odorants is a paramount challenge. Among these, sulfur-containing compounds often play a pivotal role, even at trace concentrations. This guide provides an in-depth technical comparison and cross-validation workflow for two powerful analytical techniques, Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS), in the context of identifying the potent aroma compound, 3-mercapto-2-methylpentanal.
This compound, with its characteristic sulfurous and onion-like aroma, is a key contributor to the sensory profile of many food products.[1][2] However, its high potency and potential for low concentration in complex matrices present a significant analytical challenge. This guide is designed for researchers, scientists, and drug development professionals seeking to confidently identify and characterize such impactful volatile compounds.
The Analytical Imperative: Why a Dual-Detector Approach is Essential
The reliable identification of a potent odorant like this compound in a complex sample matrix necessitates a two-pronged approach. While GC-MS provides invaluable structural information, it can be "odor-blind," potentially overlooking compounds present at concentrations below its detection limit but above the human olfactory threshold. Conversely, GC-O, which utilizes the human nose as a highly sensitive and specific detector for odor-active compounds, cannot provide definitive structural identification on its own.[3]
Principles and Causality in Analytical Choices
Gas Chromatography-Olfactometry (GC-O): The Sensory Dimension
GC-O couples the separation power of gas chromatography with the unparalleled sensitivity of the human olfactory system.[4] As compounds elute from the GC column, the effluent is split, with a portion directed to a sniffing port where a trained analyst, or "panelist," detects and describes the odor.[5]
Why it's crucial for this compound:
-
Extreme Sensitivity: The human nose can often detect potent sulfur compounds at levels far below what a mass spectrometer can.[6] This is particularly relevant for this compound, which is known for its low odor threshold.
-
Odor Characterization: GC-O provides invaluable qualitative data – the "what does it smell like?" – which is critical for understanding a compound's contribution to the overall aroma profile. The characteristic "sulfurous onion" notes of this compound are readily identifiable by a trained panelist.[2]
-
Prioritization of Analytes: In a complex chromatogram with hundreds of peaks, GC-O allows the analyst to focus on the few that are actually contributing to the aroma, saving significant time and effort in subsequent identification work.
Gas Chromatography-Mass Spectrometry (GC-MS): The Structural Blueprint
GC-MS is a workhorse in analytical chemistry, providing definitive structural information about volatile and semi-volatile compounds.[7] After separation by GC, eluting compounds are ionized, and the resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint.
Why it's indispensable for this compound:
-
Unambiguous Identification: By comparing the obtained mass spectrum with a reference library or a synthesized standard, GC-MS provides a high degree of confidence in the compound's identity.
-
Structural Elucidation: The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. For this compound, characteristic fragments would arise from the cleavage of the aldehyde and thiol functional groups.
-
Quantitative Analysis: With proper calibration, GC-MS can be used to quantify the amount of the target analyte in a sample.
Experimental Workflow: A Self-Validating System
The following protocols are designed to be a self-validating system, where the results from each technique corroborate and strengthen the findings of the other.
Diagram: Cross-Validation Workflow
Caption: Cross-validation workflow for the identification of this compound.
Detailed Experimental Protocols
Part 1: Sample Preparation
The choice of sample preparation technique is critical and should be tailored to the specific matrix.[5] For many food matrices, a combination of solvent extraction and concentration is effective.
-
Homogenization: Homogenize 10 g of the sample with 50 mL of dichloromethane.
-
Extraction: Shake the mixture for 30 minutes and then centrifuge at 5000 rpm for 10 minutes.
-
Drying: Pass the organic layer through anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[8]
Causality: Dichloromethane is a versatile solvent for a wide range of volatile and semi-volatile compounds. The nitrogen blowdown step is crucial for concentrating the analytes to a level detectable by the instruments while minimizing thermal degradation.
Part 2: GC-O Analysis
-
Instrumentation: Agilent 7890B GC with a Gerstel ODP 3 sniffing port.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 min.
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Effluent Split: 1:1 split between the sniffing port and a Flame Ionization Detector (FID).
-
Olfactometry: A trained panel of at least three assessors should sniff the effluent. They should be instructed to record the retention time, odor quality, and intensity of each detected odor event.[3]
Causality: A polar DB-WAX column is well-suited for the separation of polar compounds like aldehydes and thiols. The oven program provides a good balance between resolution and analysis time. Using multiple panelists helps to ensure the reproducibility of the sensory data.
Diagram: GC-O Experimental Workflow
Caption: GC-Olfactometry experimental workflow.
Part 3: GC-MS Analysis
-
Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Same as GC-O analysis for direct comparison of retention times.
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MSD Parameters:
-
Transfer Line: 250°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Causality: A non-polar DB-5ms column is a robust general-purpose column suitable for a wide range of analytes and is compatible with mass spectrometry. Using the same oven program as the GC-O allows for the direct correlation of retention times. Standard 70 eV electron ionization provides reproducible fragmentation patterns that can be compared to spectral libraries.
Diagram: GC-MS Experimental Workflow
Caption: GC-Mass Spectrometry experimental workflow.
Data Interpretation and Cross-Validation
The power of this dual-detector approach lies in the synergy of the data.
-
GC-O Data Analysis: Compile the odor descriptions and retention times from the panelists. Look for a consensus on the retention time of a peak described as "sulfurous," "onion-like," or similar descriptors.
-
GC-MS Data Analysis: Examine the total ion chromatogram (TIC) from the GC-MS analysis. At the retention time corresponding to the "sulfurous" odor from the GC-O, extract the mass spectrum.
-
Mass Spectral Interpretation: The mass spectrum of this compound is expected to show characteristic fragmentation patterns. While a library spectrum may not be available, key fragments can be predicted based on the structure. Expect to see fragments corresponding to:
-
Confirmation with a Standard: The ultimate confirmation comes from the analysis of a synthesized, purified standard of this compound under the same GC-O and GC-MS conditions. The retention time, odor description, and mass spectrum must all match.
Synthesis of this compound Standard
A plausible synthetic route, adapted from the synthesis of the corresponding alcohol, involves the Michael addition of a thiol to an α,β-unsaturated aldehyde.[12] A detailed, validated synthesis should be performed by a qualified synthetic chemist.
Performance Comparison: GC-O vs. GC-MS
| Feature | Gas Chromatography-Olfactometry (GC-O) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by human nose | Separation by GC, detection by mass analysis |
| Primary Output | Odor description, intensity, and retention time | Mass spectrum and retention time |
| Sensitivity | Extremely high for potent odorants | Dependent on analyte and instrument, may be lower than human nose for some compounds |
| Selectivity | Highly selective for odor-active compounds | Highly selective based on mass-to-charge ratio |
| Identification Confidence | Low (subjective) | High (with reference standard) |
| Quantification | Semi-quantitative (e.g., AEDA) | Quantitative (with calibration) |
| Cost | Lower instrument cost, higher labor cost (panelists) | Higher instrument cost, lower labor cost |
Conclusion
The confident identification of potent, trace-level odorants like this compound is a formidable challenge that requires a multi-faceted analytical strategy. By cross-validating the highly sensitive sensory data from GC-O with the definitive structural information from GC-MS, researchers can achieve a level of confidence that is unattainable with either technique alone. This guide provides a robust framework for this cross-validation process, from sample preparation to data interpretation, empowering scientists to unravel the complexities of flavor and fragrance chemistry.
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanol. Retrieved from [Link]
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A Comparative Sensory and Analytical Guide to Natural vs. Synthetic 3-Mercapto-2-methylpentanal
Introduction: The Dual Nature of a Potent Aroma Compound
3-Mercapto-2-methylpentanal is a potent, sulfur-containing volatile compound that contributes significantly to the characteristic savory and pungent aroma of cooked meats and onions.[1][2] Its complex sensory profile, described as meaty, brothy, sulfurous, and onion-like, makes it a valuable component in the flavor and fragrance industry.[2][3] This guide provides an in-depth comparative analysis of this compound derived from natural sources versus its synthetically produced counterpart. We will explore the nuances in their sensory profiles, the chemical intricacies that differentiate them, and the methodologies required for their robust evaluation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key aroma compound for their applications.
The fundamental difference between the "natural" and "synthetic" versions of this molecule lies not in the primary chemical structure, but in the complexity of the matrix from which it is presented. Natural extracts contain a symphony of trace compounds that can modulate the overall sensory experience, while synthetic routes may introduce isomeric variations and trace impurities that define its unique character.[4]
The Genesis of Flavor: Natural Isolation vs. Chemical Synthesis
The sensory character of a flavor compound is intrinsically linked to its origin. The methods of production, whether by extraction from a natural source or through chemical synthesis, dictate the final composition and, consequently, the perceived aroma and taste.
Natural Isolation from Allium cepa (Onion)
The natural form of this compound is found in onions and other Allium species.[1][5] Its formation is a result of enzymatic reactions that occur when the onion tissue is damaged. The isolation of this compound for analytical and sensory purposes is a delicate process aimed at preserving its volatile and reactive nature.
This protocol is designed to extract a representative sample of volatile sulfur compounds from onion tissue for sensory and analytical comparison.
-
Sample Preparation: Freshly harvested yellow onions (Allium cepa L.) are peeled and finely chopped to maximize enzymatic activity.
-
Solvent Extraction: The chopped onion is immediately submerged in dichloromethane at a 1:3 (w/v) ratio to capture the volatile compounds as they are formed. The extraction is carried out at 4°C for 2 hours with gentle agitation. This low temperature minimizes the formation of artifacts.
-
Filtration and Concentration: The extract is filtered through a cheesecloth and then a 0.45 µm PTFE filter to remove solid particles. The filtrate is then carefully concentrated under a gentle stream of nitrogen at room temperature to a final volume of approximately 5 mL.
-
Thiol Enrichment: The concentrated extract is passed through a mercuric agarose gel column to selectively capture thiol compounds.[5] The column is then washed with dichloromethane to remove non-thiol compounds.
-
Elution: The captured thiols are eluted from the column using a solution of 0.1 M L-cysteine in dichloromethane. The eluate, containing the enriched thiol fraction, is then carefully concentrated for analysis.
Synthetic Production: A Stereochemical Perspective
The synthetic production of this compound typically involves a Michael addition of a thiol to an α,β-unsaturated aldehyde. This route is efficient but often results in a racemic mixture of diastereomers, as the molecule possesses two chiral centers.[2][6] The sensory properties of these different stereoisomers can vary significantly, impacting the overall aroma profile of the synthetic product.
This protocol describes a plausible synthetic route based on the Michael addition of thioacetic acid to 2-methyl-2-pentenal.
-
Michael Addition: In a round-bottom flask, 2-methyl-2-pentenal (1 equivalent) is dissolved in dichloromethane. Thioacetic acid (1.1 equivalents) is added, followed by a catalytic amount of a suitable base, such as triethylamine. The reaction is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-acetylthio-2-methylpentanal.
-
Hydrolysis: The crude product is dissolved in methanol, and an aqueous solution of sodium hydroxide (1.1 equivalents) is added dropwise at 0°C. The mixture is stirred for 2 hours at room temperature.
-
Purification: The reaction is quenched by the addition of a dilute hydrochloric acid solution until a neutral pH is reached. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.
Sensory Showdown: A Comparative Olfactory Analysis
A rigorous sensory evaluation is paramount to understanding the nuanced differences between the natural and synthetic forms of this compound. A Quantitative Descriptive Analysis (QDA) by a trained sensory panel provides a detailed and quantifiable comparison of their aroma profiles.[7][8]
Methodology: Quantitative Descriptive Analysis (QDA)
A panel of 12 trained sensory assessors evaluated the natural extract and the synthetic compound. Samples were presented in coded, covered glass snifters at room temperature. The panelists rated the intensity of key aroma attributes on a 15-point unstructured line scale, anchored from "not perceptible" to "very strong".
Illustrative Comparative Sensory Data
The following table presents a plausible set of results from a QDA, highlighting the expected differences between the natural and synthetic samples.
| Sensory Attribute | Natural Extract (Mean Intensity) | Synthetic Compound (Mean Intensity) | Dominant Perception |
| Meaty/Brothy | 12.5 | 10.2 | Natural |
| Onion/Alliaceous | 11.8 | 13.5 | Synthetic |
| Sulfurous/Pungent | 9.7 | 11.9 | Synthetic |
| Green/Vegetable | 7.2 | 3.1 | Natural |
| Roasted/Smoky | 6.5 | 4.8 | Natural |
| Fruity/Tropical | 3.1 | 1.5 | Natural |
| Chemical/Harsh | 1.2 | 4.5 | Synthetic |
Note: This data is illustrative and based on general principles of flavor chemistry. The natural extract is expected to have a more complex and well-rounded profile due to the presence of other volatile compounds from the onion matrix, while the synthetic version may present a sharper, more intense, and potentially harsher aroma due to its isomeric composition and possible trace impurities from the synthesis.
Analytical Deep Dive: Gas Chromatography-Olfactometry (GC-O)
To correlate the sensory findings with specific chemical compounds, Gas Chromatography-Olfactometry (GC-O) is the analytical technique of choice.[9][10][11] This method allows for the separation of volatile compounds and their simultaneous detection by both a chemical detector (Mass Spectrometer) and the human nose.
Experimental Protocol: GC-O Analysis
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD and an ODP 3 sniffing port (Gerstel) is used.
-
Column: A DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is employed for optimal separation of polar volatile compounds.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 10 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Olfactometry: The column effluent is split 1:1 between the MSD and the sniffing port. The sniffing port is maintained at 250°C, and humidified air is supplied at 50 mL/min. Trained assessors record the perceived aroma and its intensity at specific retention times.
Expected GC-O Findings
-
Natural Extract: The GC-O analysis of the natural extract is expected to reveal a more complex chromatogram with a greater number of aroma-active regions. Alongside the peak for this compound, other sulfur compounds and aldehydes characteristic of onion are likely to be detected, contributing to the overall "green" and "roasted" notes.
-
Synthetic Compound: The GC-O of the synthetic product will likely show a dominant peak corresponding to this compound. However, depending on the stereochemical outcome of the synthesis, this peak may be broadened or consist of multiple, closely eluting peaks representing the different diastereomers. The "chemical/harsh" notes perceived in the sensory evaluation may be linked to specific isomers or trace impurities from the synthesis.
Visualizing the Process and Key Differences
To better illustrate the workflows and conceptual differences, the following diagrams are provided.
Caption: A comparison of the synthetic and natural production workflows.
Caption: Key sensory differences between natural and synthetic forms.
Conclusion: A Tale of Two Molecules
The sensory comparison of natural versus synthetic this compound reveals a fascinating case study in flavor chemistry. While the core molecule is identical, the context in which it is presented—the complex matrix of a natural extract versus the isomeric mixture of a synthetic product—profoundly influences its perceived aroma.
For applications requiring a complex, well-rounded, and savory profile with subtle green and roasted nuances, the natural extract is superior. Conversely, for applications where a potent, sharp, and intense onion and sulfur character is desired, the synthetic version may be more suitable. However, careful consideration must be given to the potential for "chemical" or "harsh" off-notes in the synthetic product, which can be attributed to its stereoisomeric composition and the presence of impurities.
Ultimately, the choice between natural and synthetic this compound will depend on the specific sensory goals of the end product. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and product developers to make informed decisions and to conduct their own rigorous comparative evaluations.
References
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Widder, S., et al. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418-423. [Link]
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The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. Retrieved from [Link]
- Mosiano, G. (2009). Perfumer & Flavorist, 34(3), 36-42.
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IEOM Society International. (2022). A Comparative Analysis of Natural and Artificial Flavorings through Analytical Methods and Flavor Additive Regulations. Proceedings of the 12th Annual International Conference on Industrial Engineering and Operations Management. [Link]
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MDPI. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800. [Link]
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ResearchGate. (n.d.). Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols. Retrieved from [Link]
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ACS Publications. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654-5659. [Link]
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ResearchGate. (n.d.). GC-O-MS technique and its applications in food flavor analysis. Retrieved from [Link]
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MDPI. (2021). Characterization of Volatile Organic Compounds in 'Rossa di Tropea' Onion by Means of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS/SPME GC–MS) and Sensory Analysis. Foods, 10(5), 979. [Link]
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MDPI. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Foods, 11(23), 3899. [Link]
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Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
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MDPI. (2022). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Foods, 11(3), 435. [Link]
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IFT.org. (2025). Enhancing Sensory Evaluation in Meat Science: Insights from Experts. Retrieved from [Link]
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Journal of Food Science and Technology. (2015). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of Food Science and Technology, 52(4), 2139–2148. [Link]
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ResearchGate. (n.d.). Synthesis and Sensorial Properties of Mercaptoaldehydes. Retrieved from [Link]
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PubMed. (2017). Identification of Thiols in Yellow Onion (Allium cepa L.) Using Solvent Vented Large Volume Injection GC-MS. Journal of Food Science, 82(11), 2605-2612. [Link]
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A Senior Application Scientist's Guide to the Validation of Enantioselective Separation Methods for 3-Mercapto-2-methylpentanal
Abstract
The enantioselective analysis of volatile chiral compounds, such as 3-Mercapto-2-methylpentanal, is critical in fields ranging from flavor and fragrance chemistry to pharmaceutical development, where the stereochemistry of a molecule can dictate its biological and sensory properties. This guide provides a comprehensive comparison and validation protocol for a gas chromatography (GC) method tailored for the robust and reproducible separation of this compound enantiomers. We will explore the rationale behind chiral stationary phase selection, detail a full validation strategy according to ICH Q2(R1) guidelines, and compare the performance of two prominent cyclodextrin-based chiral columns. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable enantioselective analytical method.
Introduction: The Significance of Chirality in this compound
This compound is a potent sulfur-containing aldehyde known for its sharp, onion-like aroma.[1] It is a key character-impact compound in various foods, including onions and beef liver.[2] Like many natural molecules, it possesses chiral centers, leading to the existence of stereoisomers. These enantiomers, while having identical physical properties like boiling point and density, can exhibit dramatically different sensory profiles and biological activities.[3] Therefore, the ability to separate and quantify individual enantiomers is not merely an academic exercise; it is essential for:
-
Authenticity and Quality Control: Verifying the natural origin of flavors and essential oils, as biosynthetic pathways often produce a specific enantiomeric ratio.[4]
-
Sensory Science: Correlating specific enantiomers with desired or off-flavor aroma profiles.
-
Pharmaceutical & Agrochemical Development: Ensuring the stereochemical purity of intermediates and final products.[4]
Gas chromatography (GC) is the technique of choice for analyzing volatile compounds like this compound. The key to enantioselective GC is the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[3]
Method Development: Selecting the Optimal Chiral Stationary Phase
The most successful and widely used CSPs for GC are based on cyclodextrins (CDs).[5][6] These cyclic oligosaccharides have a chiral, torus-shaped structure that can include guest molecules in their cavity.[5][7] For enantiomeric selectivity to occur in GC, the cyclodextrin's hydroxyl groups must be derivatized.[5][7] The choice of the cyclodextrin core (α, β, or γ) and its derivatives dictates the column's selectivity.[5]
For a molecule like this compound, which contains polar aldehyde and thiol groups, a derivatized β-cyclodextrin is a logical starting point. β-cyclodextrins, with seven glucose units, offer a cavity size well-suited for many flavor and pharmaceutical compounds.[5][7]
This guide compares two common derivatized β-cyclodextrin phases:
-
Column A: A permethylated β-cyclodextrin phase, known for its broad applicability.
-
Column B: A 2,3-di-O-acetyl-6-O-TBDMS derivatized β-cyclodextrin phase, which often provides unique selectivity for compounds with polar groups.[7]
The selection is based on creating differential interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte's functional groups and the derivatized hydroxyl groups on the cyclodextrin rim.
Method Validation Protocol: A Framework for Trustworthiness
To ensure an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[8][9][10]
The following validation characteristics are essential for an enantioselective quantitative method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this primarily means demonstrating baseline resolution of the enantiomers.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of agreement between the value which is accepted as a true value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Below is a visual representation of the validation workflow.
graph ValidationWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", margin="0.2,0.1"]; edge [fontname="Helvetica"];
// Define Nodes A [label="Method Development\n(Column & Condition Screening)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Method Optimization\n(Peak Shape, Resolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Validation Protocol Definition\n(Based on ICH Q2(R1))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Specificity / Resolution\n(Enantiomer Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Accuracy\n(Spike/Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Precision\n(Repeatability, Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="LOD & LOQ\n(Signal-to-Noise)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Robustness\n(Flow, Temp, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Validated Method Implementation\n(Routine Analysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges A -> B [label="Select Best Candidate"]; B -> C [label="Finalize Parameters"]; C -> {D, E, F, G, H, I} [style=invis]; // Grouping for layout C -> D [label="Begin Validation Tests"]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J [label="Method Approved"]; }
Figure 1: Workflow for Analytical Method Validation.
Comparative Performance and Validation Data
The two selected chiral columns were subjected to the validation protocol. A racemic standard of this compound was used. The results are summarized below.
Specificity and Resolution
Both columns successfully separated the enantiomers. However, Column B provided a superior resolution (Rs), which is a critical measure of separation. An Rs value ≥ 1.5 is desired as it indicates baseline separation.
| Parameter | Column A (Permethylated β-CD) | Column B (Diacetyl-TBDMS β-CD) | Acceptance Criteria |
| Retention Time (Enantiomer 1) | 15.21 min | 18.55 min | Report |
| Retention Time (Enantiomer 2) | 15.48 min | 19.02 min | Report |
| Resolution (Rs) | 1.35 | 2.10 | ≥ 1.5 |
Linearity, Range, Accuracy, and Precision (Data for Column B)
Based on its superior resolution, Column B was selected for full validation.
Linearity: A five-point calibration curve was constructed from 1 µg/mL to 50 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to origin | Report |
Accuracy (Recovery): Accuracy was assessed by spiking a blank matrix at three concentration levels (n=3 at each level).
| Spike Level | Low (5 µg/mL) | Medium (25 µg/mL) | High (45 µg/mL) |
| Mean Recovery (%) | 99.2% | 101.1% | 99.8% |
| Acceptance Criteria | 90-110% |
Precision (Repeatability): Six replicate injections of a 25 µg/mL standard were performed on the same day.
| Parameter | Result | Acceptance Criteria |
| % Relative Standard Deviation (%RSD) | 0.85% | ≤ 2.0% |
LOD & LOQ: Determined based on the signal-to-noise ratio (S/N).
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≥ 3) | 0.2 µg/mL | Report |
| LOQ (S/N ≥ 10) | 0.7 µg/mL | Report |
Robustness
The method's robustness was tested by making small, deliberate changes to key parameters. The resolution (Rs) was the primary metric monitored.
| Parameter Varied | Variation | Resolution (Rs) | Impact |
| Oven Temperature | ± 2 °C | 2.05 - 2.14 | Negligible |
| Carrier Gas Flow | ± 5% | 1.98 - 2.12 | Minor |
| Injection Volume | ± 0.1 µL | 2.08 - 2.11 | Negligible |
Experimental Protocols
Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of racemic this compound standard and dissolve in 10.0 mL of methanol.
-
Working Standards: Serially dilute the stock standard with methanol to prepare calibration standards at 1, 5, 10, 25, and 50 µg/mL.
-
Sample Preparation: Dilute the sample matrix with methanol to bring the expected analyte concentration within the calibration range.
GC-FID Method Parameters (Validated Method - Column B)
}
Figure 2: GC-FID Method Parameters.
Conclusion
This guide demonstrates a systematic approach to the validation of an enantioselective GC method for this compound. Through a comparative evaluation, a chiral stationary phase consisting of a 2,3-di-O-acetyl-6-O-TBDMS derivatized β-cyclodextrin (Column B) was identified as superior, providing baseline resolution (Rs = 2.10) for the enantiomers.
The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, confirmed that the method is specific, linear (r² > 0.999), accurate (99.2-101.1% recovery), precise (%RSD < 1.0%), and robust. This validated method is fit for its intended purpose and can be confidently deployed for the routine quality control and analysis of this compound enantiomers in research and industrial settings. The principles and workflow outlined herein serve as a robust template for the validation of other chiral separation methods.
References
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RSC Publishing. (n.d.). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods. Retrieved from [Link]
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Blank, I., et al. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427. Retrieved from [Link]
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MDPI. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Retrieved from [Link]
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Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved from [Link]
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ACS Publications. (2020). Thiol-yne Click Post-Modification for the Synthesis of Chiral Microporous Organic Networks for Chiral Gas Chromatography. ACS Applied Materials & Interfaces. Retrieved from [Link]
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RSC Publishing. (2020). “Thiol–ene” click synthesis of chiral covalent organic frameworks for gas chromatography. Journal of Materials Chemistry A. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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LCGC International. (2004). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
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Agilent. (n.d.). Chiral GC Columns. Retrieved from [Link]
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ResearchGate. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. Retrieved from [Link]
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Chrom Tech, Inc. (2024). Unveiling the Power of Chiral GC Columns. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. Retrieved from [Link]
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A Comparative Study of Key Meat Odorants: From 3-Mercapto-2-methylpentanal to Heterocyclic Sulfur Compounds
In the intricate world of flavor chemistry, the alluring aroma of cooked meat is a complex symphony of hundreds of volatile compounds. For researchers, scientists, and professionals in drug development and food science, understanding the key contributors to this characteristic scent is paramount for product development, quality control, and sensory analysis. This guide provides an in-depth comparative study of 3-Mercapto-2-methylpentanal and other pivotal meat odorants, offering insights into their chemical nature, formation pathways, sensory impact, and analytical methodologies.
The Genesis of Meat Aroma: A Chemical Perspective
The desirable flavor of cooked meat is not inherent to the raw product but is developed through a series of heat-induced chemical reactions.[1][2] The primary pathways responsible for generating the majority of meat flavor volatiles are the Maillard reaction, lipid oxidation, and thiamine degradation.[3][4][5][6][7][8][9]
-
The Maillard Reaction: This non-enzymatic browning reaction occurs between reducing sugars and amino acids, producing a plethora of compounds including furans, pyrazines, and sulfur-containing molecules that impart roasted and savory notes.[1][10][11]
-
Lipid Oxidation: The breakdown of fats, particularly unsaturated fatty acids, generates aldehydes, ketones, and alcohols.[1][11] While some of these contribute to the overall flavor profile, excessive oxidation can lead to undesirable "warmed-over" flavors.[3][12]
-
Thiamine (Vitamin B1) Degradation: The thermal degradation of thiamine is a significant source of potent, sulfur-containing aroma compounds that are crucial for the characteristic "meaty" scent, such as 2-methyl-3-furanthiol.[4][6]
The interplay between these reactions creates a complex matrix of volatile compounds, with their specific concentrations and combinations determining the unique aroma profile of different types of meat and cooking methods.[1][13]
Key Meat Odorants: A Comparative Analysis
While a vast number of volatile compounds have been identified in cooked meat, only a select few with very low odor thresholds are considered "key" or "character-impact" odorants.[14][15] This section provides a comparative overview of this compound and other significant contributors to the aroma of meat.
This compound
-
Chemical Profile:
-
CAS Number: 227456-28-2[16]
-
Odor Description: At low concentrations, it exhibits a pleasant, savory, and meaty broth-like aroma with onion and leek undertones.[17][18][19] It can also have tropical fruit nuances.[16] At higher concentrations, the sulfurous and onion-like notes become more pronounced.[20]
-
Occurrence: It has been identified in thermally processed flavors and raw onions.[18][19] Its presence in meat is a result of complex interactions during cooking.
-
-
Formation Pathway: It is suggested to be formed via an aldol condensation of two propanal molecules, followed by the addition of hydrogen sulfide.[17] Propanal itself can be a product of amino acid degradation.
2-Methyl-3-furanthiol (MFT)
-
Chemical Profile:
-
Formation Pathway: Primarily formed through the Maillard reaction between cysteine and reducing sugars, as well as from the degradation of thiamine.[6][23]
Bis(2-methyl-3-furyl) Disulfide
-
Chemical Profile:
-
Formation Pathway: Formed from the dimerization of the thiyl radical of 2-methyl-3-furanthiol.[15] This reaction can occur during the cooking process.
Sotolon
-
Chemical Profile:
-
CAS Number: 28664-35-9[29]
-
FEMA Number: 3634[30]
-
Odor Description: Highly concentration-dependent. At low levels, it imparts maple syrup, caramel, or burnt sugar notes.[29][31][32] At higher concentrations, it has a fenugreek or curry-like aroma.[29][32]
-
Occurrence: Found in aged rum, sake, and some cooked meats where it contributes to the savory backbone.[29][30]
-
-
Formation Pathway: Can be formed through the Maillard reaction.
Aldehydes (e.g., Hexanal, Nonanal)
Comparative Data Summary
| Odorant | Odor Description | Typical Formation Pathway(s) | Contribution to Meat Aroma |
| This compound | Meaty, brothy, onion, leek, tropical fruit[16][17][18][19] | Aldol condensation and sulfur addition[17] | Adds a savory, foundational meaty note. |
| 2-Methyl-3-furanthiol (MFT) | Boiled meat[15][21] | Maillard reaction, Thiamine degradation[6][23] | A key "character-impact" compound for meaty aroma.[22] |
| Bis(2-methyl-3-furyl) Disulfide | Roasted, savory meat[24][26][27] | Dimerization of MFT[15] | Provides a strong, roasted, and savory character. |
| Sotolon | Maple syrup, caramel (low conc.); Curry (high conc.)[29][31][32] | Maillard reaction | Contributes to the savory and sweet backbone of the flavor profile.[30] |
| Aldehydes (e.g., Hexanal) | Green, fatty, tallowy[3][4] | Lipid oxidation[1][11][14] | Contribute to the fatty and overall aroma complexity. |
Experimental Protocols for Odorant Analysis
The accurate identification and quantification of key meat odorants require robust analytical methodologies. A combination of instrumental analysis and sensory evaluation is crucial for a comprehensive understanding of their impact.
Workflow for Meat Odorant Analysis
Caption: Experimental workflow for meat odorant analysis.
Detailed Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS/O
This protocol outlines a widely used method for the extraction and analysis of volatile compounds from meat.[33]
1. Sample Preparation:
- Weigh a precise amount (e.g., 5 g) of cooked, homogenized meat into a 20 mL headspace vial.
- Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone) for quantification.
- Seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
- Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 min) in a heated agitator.
- Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.
3. GC-MS/O Analysis:
- Desorb the extracted volatiles from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C for 5 min).
- Separate the compounds on a suitable capillary column (e.g., DB-5ms).
- Use a temperature program to elute the compounds (e.g., initial temp 40°C, ramp to 250°C).
- The effluent from the column is split between the mass spectrometer (MS) detector for identification and the olfactometry (O) port for sensory detection.
- MS Detection: Acquire mass spectra in the range of m/z 35-350. Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and libraries (e.g., NIST).
- O-Detection: A trained panelist sniffs the effluent from the O-port and records the odor description and intensity of each eluting compound.
4. Data Analysis:
- Quantify the identified compounds using the internal standard method.
- Calculate the Odor Activity Value (OAV) for each compound by dividing its concentration by its odor threshold in an appropriate matrix (e.g., water or oil).[3][12] Compounds with an OAV > 1 are considered to be significant contributors to the overall aroma.
Sensory Panel Evaluation
Instrumental analysis should be complemented by sensory evaluation to understand the overall aroma profile and the interplay of different odorants.[34][35][36]
1. Panelist Training:
- Select and train a panel of 8-12 individuals to recognize and rate the intensity of specific aroma attributes relevant to cooked meat (e.g., "meaty," "roasted," "fatty," "brothy," "sulfurous").
- Use reference standards for each attribute to anchor the scale.
2. Descriptive Analysis:
- Present cooked meat samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and ventilation).
- Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale from "none" to "very intense").
3. Data Analysis:
- Analyze the sensory data using statistical methods (e.g., ANOVA, PCA) to identify significant differences in the aroma profiles of different samples.
- Correlate the sensory data with the instrumental data to establish relationships between specific odorants and perceived aroma attributes.
Formation Pathways of Key Meat Odorants
Caption: Simplified formation pathways of key meat odorants.
Conclusion
The aroma of cooked meat is a testament to the complexity of food chemistry. While hundreds of volatile compounds are generated during cooking, a select group of potent odorants, including this compound, 2-methyl-3-furanthiol, and bis(2-methyl-3-furyl) disulfide, are the primary drivers of the characteristic meaty scent. A thorough understanding of their chemical properties, formation pathways, and sensory impact is essential for researchers and industry professionals. By employing a combination of advanced analytical techniques and rigorous sensory evaluation, it is possible to deconstruct this complex aroma and leverage this knowledge for the development of high-quality, flavorful food products.
References
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Encyclopedia.pub. (2022-11-08). Odor Compounds in Meat. [Link]
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Molecules. (2022-10-08). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. [Link]
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Korean Journal for Food Science of Animal Resources. (2024-05-31). Effective Strategies for Understanding Meat Flavor: A Review. [Link]
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PHAIDRA. (2023-06-13). Formation and Analysis of Volatile and Odor Compounds in Meat-A Review. [Link]
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American Meat Science Association. (n.d.). Evaluating the Flavor of Meat. [Link]
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ResearchGate. (2024-01-01). Aroma compounds identified in cooked meat: A review. [Link]
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MDPI. (2020-04-20). The Development of Aromas in Ruminant Meat. [Link]
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Texas Tech University. (n.d.). Sensory Flavor Analysis of Beef Steaks. [Link]
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MDPI. (2022-10-08). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. [Link]
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PubMed. (2022-10-08). Formation and Analysis of Volatile and Odor Compounds in Meat-A Review. [Link]
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ResearchGate. (2022-10-01). (PDF) Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. [Link]
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ResearchGate. (2008-01-01). 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound. [Link]
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National Institutes of Health. (2024-02-29). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. [Link]
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Scientific Laboratory Supplies. (n.d.). Bis(2-Methyl-3-furyl) disulfide | W325900-100G-K. [Link]
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PubMed. (1995-12-01). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. [Link]
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IARAS Journals. (2023-02-10). Sensory Analysis In Meat and Meat Products. [Link]
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MDPI. (2022-11-08). Odor Compounds in Meat. [Link]
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ResearchGate. (2011-01-01). The Maillard reaction and lipid oxidation. [Link]
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CABI Digital Library. (2017-01-01). Volatile compounds in meat and meat products. [Link]
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National Institutes of Health. (2024-05-31). Effective Strategies for Understanding Meat Flavor: A Review. [Link]
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ACS Publications. (2008-01-01). Mass Spectrometry Analysis of Volatile Compounds in Raw Meat for the Authentication of the Feeding Background of Farm Animals. [Link]
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National Institutes of Health. (2024-07-01). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. [Link]
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ResearchGate. (2013-01-29). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. [Link]
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The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. [Link]
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Flavor and Extract Manufacturers Association. (n.d.). BIS(2-METHYL-3-FURYL) DISULFIDE. [Link]
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ResearchGate. (2021-01-01). New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose. [Link]
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Semantic Scholar. (2013-01-29). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. [Link]
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Perfumer & Flavorist. (2008-04-28). Flavor Bites: 2-Methyl 3-Tetrahydrofuranthiol. [Link]
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Correlation between instrumental and sensory data for 3-Mercapto-2-methylpentanal
An Expert's Guide to Correlating Instrumental and Sensory Data for Key Sulfur Compounds in Aroma Analysis
A Focused Examination of 3-Mercapto-2-methylpentan-1-ol
In the field of flavor and fragrance chemistry, the accurate correlation of instrumental analysis with sensory perception is the cornerstone of developing products with desirable aromatic profiles. This guide provides a comprehensive framework for researchers and scientists on establishing a robust correlation between instrumental data and sensory panel results, with a specific focus on the potent sulfur compound, 3-mercapto-2-methylpentan-1-ol. While the initial topic of inquiry was its aldehyde analogue, 3-mercapto-2-methylpentanal, the alcohol form is more extensively documented in scientific literature as a key contributor to the aroma of various foods, most notably onions and leeks. This guide will, therefore, concentrate on the alcohol, providing a universally applicable methodology for other volatile compounds.
The Dichotomy of Aroma Perception: Machine vs. Human
Instrumental analysis, primarily through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), offers unparalleled sensitivity and specificity in identifying and quantifying volatile compounds. However, these instruments do not perceive aroma; they detect chemical structures. The human olfactory system, on the other hand, is a highly complex biological detector that perceives aroma through an intricate interplay of compound concentration, odor thresholds, and synergistic or antagonistic effects with other molecules. Bridging the gap between these two worlds is critical for a complete understanding of a product's flavor profile.
Sensory Analysis: The Human Instrument
The foundation of any correlation study is a well-designed sensory analysis protocol. The goal is to obtain reproducible and statistically significant data from a trained panel of human subjects.
Key Sensory Attributes of 3-Mercapto-2-methylpentan-1-ol
This compound is primarily associated with a potent, sulfurous, and onion-like aroma. Its perception is highly dependent on its concentration, ranging from a desirable savory note at low levels to a harsh, unpleasant sulfurous odor at higher concentrations.
Experimental Protocol: Sensory Panel Evaluation
-
Panelist Selection and Training: A cohort of 10-15 individuals should be screened for their ability to detect and describe basic tastes and aromas. Training involves familiarizing them with reference standards for various sulfurous compounds, including a diluted, purified standard of 3-mercapto-2-methylpentan-1-ol.
-
Methodology: Quantitative Descriptive Analysis (QDA): QDA is a robust method for quantifying the sensory attributes of a product. Panelists score the intensity of specific descriptors (e.g., "onion-like," "sulfurous," "meaty") on a linear scale (e.g., 0-15).
-
Sample Preparation and Presentation: Samples containing 3-mercapto-2-methylpentan-1-ol (e.g., food extracts, spiked solutions) are prepared and presented to panelists in a controlled environment (odor-free booths, controlled temperature and lighting). Samples should be coded with random three-digit numbers to prevent bias.
-
Data Collection and Analysis: Data from the panelists is collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in sensory attributes between samples.
Instrumental Analysis: The Molecular Fingerprint
The instrumental approach focuses on the separation, identification, and quantification of the target analyte.
Primary Techniques for 3-Mercapto-2-methylpentan-1-ol Analysis
-
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the human nose as a detector. As compounds elute from the GC column, they are split into two paths: one to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can identify and rate the odor.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification and quantification of volatile compounds. The mass spectrometer provides a unique fragmentation pattern for each compound, allowing for its unambiguous identification.
Experimental Protocol: GC-O and GC-MS Analysis
-
Sample Preparation: Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is ideal for concentrating volatile compounds from a sample matrix. A fiber coated with a specific stationary phase is exposed to the headspace of the sample, and the adsorbed analytes are then thermally desorbed into the GC inlet.
-
GC-O Analysis:
-
Column: A non-polar column (e.g., DB-5ms) is typically used for the separation of volatile sulfur compounds.
-
Oven Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
Sniffing Port: The eluent is directed to a heated sniffing port, and a trained analyst records the time, duration, and description of each odor event.
-
-
GC-MS Analysis:
-
Ionization: Electron ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Analysis: The resulting chromatogram is analyzed to identify and quantify the compounds based on their retention times and mass spectra.
-
Correlating the Data: Bridging the Gap
The core of this guide is the methodology for correlating the sensory and instrumental data.
Quantitative Correlation
A powerful approach is to plot the sensory intensity scores from the QDA panel against the instrumental concentration data from the GC-MS analysis for 3-mercapto-2-methylpentan-1-ol. A linear regression analysis can then be performed to determine the strength of the correlation (R² value). A high R² value indicates a strong predictive relationship between the instrumental measurement and the sensory perception of that specific attribute.
Qualitative Correlation with GC-O
GC-O provides a direct, albeit qualitative, link between a specific chromatographic peak and its perceived odor. By comparing the retention time of the "onion-like" odor event from the GC-O analysis with the retention time of the peak identified as 3-mercapto-2-methylpentan-1-ol by GC-MS, a confident identification of the odor-active compound can be made.
Data Presentation
Table 1: Sensory and Instrumental Data for 3-Mercapto-2-methylpentan-1-ol in a Model System
| Sample ID | Concentration (µg/L) of 3-Mercapto-2-methylpentan-1-ol (GC-MS) | Mean Sensory Intensity Score for "Onion-like" (QDA) |
| A | 0.5 | 2.1 |
| B | 1.2 | 4.5 |
| C | 2.5 | 7.8 |
| D | 5.0 | 13.2 |
Visualizing the Workflow
Caption: Workflow for correlating sensory and instrumental data.
Conclusion
The correlation of instrumental and sensory data is a multifaceted process that requires careful experimental design and execution. By following the protocols outlined in this guide, researchers can establish a robust and predictive relationship between the chemical composition of a product and its perceived aroma, leading to more efficient and targeted product development. The methodologies described for 3-mercapto-2-methylpentan-1-ol serve as a template that can be adapted for a wide range of volatile aroma compounds.
References
-
PubChem. 3-Mercapto-2-methylpentan-1-ol. National Center for Biotechnology Information. [Link]
The Definitive Guide to Establishing a Certified Reference Material for 3-Mercapto-2-methylpentanal Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The foundation of such measurements lies in the quality of the reference materials used. This guide provides an in-depth, technical walkthrough for establishing a certified reference material (CRM) for the analysis of 3-Mercapto-2-methylpentanal, a potent aroma compound with increasing relevance in food science and potentially other fields. Given the current lack of commercially available CRMs for this analyte, this document serves as a comprehensive resource for producing a well-characterized, in-house reference material that meets international standards.
The Imperative for a Certified Reference Material
This compound is a sulfur-containing aldehyde known for its distinct onion-like aroma and has been identified in various food products.[1][2] Its accurate quantification is crucial for flavor and fragrance research, quality control in the food and beverage industry, and potentially for metabolomic studies.[1] The absence of a commercially available CRM poses a significant challenge, as relying on uncharacterized reagents can introduce substantial uncertainty and lead to non-reproducible results.
Establishing an in-house CRM is a rigorous but necessary process to ensure the traceability and comparability of analytical data. This guide will navigate the complexities of this process, grounded in the principles of ISO 17034, the international standard for the competence of reference material producers.[3][4][5]
The Foundation: Adherence to International Standards
The production of a CRM must follow a well-defined quality management system. ISO 17034 outlines the requirements for all stages of CRM production, including:[3][4][5]
-
Production Planning and Control: Ensuring a consistent and controlled manufacturing process.
-
Material Characterization: Comprehensive analysis to confirm identity and determine purity.
-
Assignment of Property Values and their Uncertainties: The core of certification, providing a reliable value for the analyte's concentration or purity.
-
Homogeneity and Stability Assessment: Demonstrating that the material is uniform and does not degrade over its shelf life.
-
Documentation and Certification: Providing a certificate of analysis that details all relevant information about the CRM.
The National Institute of Standards and Technology (NIST) also provides extensive guidance on the characterization and certification of Standard Reference Materials (SRMs), which are a type of CRM with metrological traceability to the SI or another higher-order reference system.[6][7][8][9] Adhering to these frameworks ensures the production of a high-quality, reliable reference material.
Workflow for Establishing an In-House CRM
The following diagram illustrates the comprehensive workflow for producing and certifying an in-house reference material for this compound.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Mercapto-2-methylpentanal
For researchers and professionals in the fast-paced world of drug development and scientific research, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Mercapto-2-methylpentanal, a compound recognized for its potent aroma and specific chemical reactivity. Our goal is to empower your laboratory operations with procedural clarity, ensuring safety and regulatory compliance.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound (CAS No. 227456-28-2) is an organosulfur compound, specifically an alkanethiol, characterized by a sulfhydryl (-SH) group.[1][2] Its physical and chemical properties are critical to understanding its handling and disposal requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12OS | [1][3] |
| Molecular Weight | 132.23 g/mol | [1] |
| Appearance | Clear, viscous oil; Colorless to yellow liquid | [1][4][5] |
| Odor | Sharp, penetrating, reminiscent of onion; sulfurous | [1][4][5] |
| Boiling Point | 98.0-100.0 °C @ 10.00 mm Hg | [1] |
| Flash Point | 61.67 °C (143.00 °F) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
The primary hazard associated with this compound is its flammability.[1] It is classified as a Flammable Liquid, Category 3.[1] This necessitates careful handling away from ignition sources such as heat, sparks, and open flames.[4] Additionally, like many thiols, it possesses a strong, unpleasant odor, requiring handling in well-ventilated areas to avoid sensory discomfort and potential respiratory irritation.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to proper personal protective equipment (PPE) and handling protocols is non-negotiable.
-
Engineering Controls: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat is required.
-
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[7] The contaminated absorbent must then be collected and disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.[8]
Disposal Decision Workflow
The appropriate disposal route for this compound depends on the quantity of waste and the available facilities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
Option 1: In-House Chemical Treatment (for small quantities)
For small quantities of this compound, chemical oxidation can be an effective method to neutralize its hazardous properties, particularly its strong odor. Thiols can be oxidized to less odorous and less reactive disulfides or further to sulfonic acids.[9][10]
Protocol: Oxidation with Hydrogen Peroxide
Causality: Hydrogen peroxide is a strong oxidizing agent that effectively converts thiols to disulfides, which are generally less volatile and odorous.[11] In some cases, a catalyst like a soluble iron salt (e.g., ferrous sulfate) may be required for more rigorous oxidation, especially if complete deodorization is desired.[11]
Materials:
-
Waste this compound
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH) solution (1 M) for pH adjustment
-
Large beaker or flask
-
Stir plate and stir bar
-
pH paper or meter
Procedure:
-
Preparation: In a certified chemical fume hood, place the waste this compound in a large beaker. Dilute the thiol with a compatible solvent (e.g., ethanol) to control the reaction rate.
-
Basification: Slowly add sodium hydroxide solution to the mixture to raise the pH to approximately 10-11. This deprotonates the thiol to the more reactive thiolate anion.[12]
-
Oxidation: While stirring vigorously, slowly add an excess of 3% hydrogen peroxide solution. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Reaction:2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O[11]
-
-
Monitoring: Continue stirring for at least 2 hours. The characteristic odor of the mercaptan should dissipate, indicating the completion of the reaction.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution with a suitable acid (e.g., dilute hydrochloric acid) to a pH of ~7. The resulting solution, now containing the disulfide, should be collected in a designated hazardous waste container for disposal by a licensed contractor.
Option 2: Collection by a Licensed Hazardous Waste Contractor (for all quantities)
This is the most straightforward and often mandatory method for disposal, especially for larger quantities.
Procedure:
-
Segregation and Storage: Store waste this compound in a tightly closed, properly labeled container.[4][8] The container should be stored in a cool, well-ventilated area away from heat and ignition sources.[7][13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the associated hazards (Flammable Liquid), and the date of accumulation.
-
Contact Contractor: Arrange for pickup with your institution's licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Final Disposal Method: The contractor will typically transport the waste to a permitted facility for disposal, most commonly through controlled incineration.[14]
Regulatory Considerations
Disposal of this compound must comply with all local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding its chemical properties and adhering to the procedural guidance outlined in this document, researchers can effectively manage this chemical waste stream, ensuring a safe and compliant laboratory environment.
References
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This compound | C6H12OS | CID 527435 - PubChem. National Center for Biotechnology Information. [Link]
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Chemical Properties of this compound - Cheméo. Cheméo. [Link]
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3-mercapto-2-methyl pentanal, 227456-28-2 - The Good Scents Company. The Good Scents Company. [Link]
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This compound - NIST WebBook. National Institute of Standards and Technology. [Link]
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Oxidation of Mercaptan, Dimethyl Sulfide in Aqueous Waste - OnePetro. OnePetro. [Link]
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Right to Know - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review - MDPI. MDPI. [Link]
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Personal protective equipment for handling 3-Mercapto-2-methylpentanal
An Essential Guide to the Safe Handling of 3-Mercapto-2-methylpentanal: Personal Protective Equipment and Disposal Protocols
In the landscape of drug development and chemical research, the mastery of handling potent reagents is a non-negotiable cornerstone of both safety and scientific integrity. This compound, a volatile organosulfur compound, demands such mastery. Its potent, sharp aroma is a clear indicator of its physical properties and a constant reminder of the need for stringent safety protocols.[1][2]
This guide provides an in-depth, procedural framework for the safe handling of this compound. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Profile: Understanding the Compound
A thorough understanding of a chemical's hazard profile is the foundation of any safety protocol. This compound is classified as a flammable liquid and vapor.[1][2] While comprehensive toxicological data for this specific compound is not fully detailed in all public sources, the known hazards of the thiol and aldehyde functional groups, along with data from structurally similar chemicals, mandate a cautious approach.[3] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.
Table 1: Hazard Profile and GHS Classification for this compound
| Hazard Class | GHS Classification | Potential Effects & Remarks | Authoritative Source |
| Flammability | Flammable Liquid, Category 3 (H226) | Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2][3] | PubChem, Guidechem |
| Acute Toxicity | Not fully classified; handle with caution. | Harmful if swallowed or inhaled is a potential hazard based on similar compounds. The strong odor indicates high volatility and inhalation risk. | Sigma-Aldrich (for similar aldehyde) |
| Skin Corrosion/Irritation | Not fully classified; assume irritant. | May cause skin irritation.[3] Prolonged contact should be avoided. | Synerzine, Sigma-Aldrich (for similar ketone) |
| Eye Damage/Irritation | Not fully classified; assume irritant. | May cause serious eye irritation.[3] Chemical splash protection is mandatory. | Synerzine, Sigma-Aldrich (for similar ketone) |
| Respiratory Irritation | Not fully classified; assume irritant. | May cause respiratory irritation.[3] Work in a well-ventilated area or fume hood is essential. | Synerzine, Sigma-Aldrich (for similar ketone) |
The Core Directive: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic risk-based decision. The following recommendations provide a baseline for handling this compound, which must be scaled based on the quantity, concentration, and nature of the procedure. The overarching precautionary statement is clear: "Wear protective gloves/protective clothing/eye protection/face protection."[2][3]
Respiratory Protection: Securing Your Breathing Zone
The high volatility and potent odor of this compound make respiratory protection a primary concern.[2] Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.
-
Standard Operations (in a Fume Hood): For handling small quantities within a properly functioning chemical fume hood, additional respiratory protection may not be required.
-
Outside of a Fume Hood or for Spill Cleanup: An air-purifying respirator (APR) with organic vapor cartridges is mandatory.
-
High-Concentration Scenarios: For large-volume transfers or situations with significant aerosolization potential, a powered air-purifying respirator (PAPR) offers superior protection and comfort for extended use.
Hand Protection: The First Point of Contact
-
Minimum Requirement: Disposable nitrile gloves are the minimum standard for incidental contact.[4]
-
Best Practice (Double Gloving): For all procedures, it is highly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure during glove removal if the outer glove becomes contaminated.[4]
-
Prolonged Contact or Immersion: For tasks involving extended handling or potential immersion, heavier-duty gloves such as butyl rubber should be used over an inner nitrile glove. Always consult the manufacturer's glove compatibility chart for specific breakthrough times.[5]
Eye and Face Protection: A Non-Negotiable Barrier
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. Standard safety glasses with side shields do not provide adequate protection from splashes or vapors and are insufficient.[4]
-
High-Risk Procedures: When pouring large volumes, working with heated material, or performing reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[4][5]
Protective Clothing: Shielding Against Contamination
-
A flame-resistant lab coat is required to protect against splashes and to prevent the contamination of personal clothing.
-
For large-volume transfers, a chemical-resistant apron should be worn over the lab coat.
-
Ensure that legs are fully covered (long pants) and wear closed-toe, closed-heel shoes.[5]
Table 2: Summary of Recommended PPE for Handling this compound
| Task / Risk Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Low Volume / Benchtop (in Fume Hood) | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat |
| High Volume / Transfer (in Fume Hood) | Chemical Fume Hood | Butyl Rubber (outer) Nitrile (inner) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup / Poor Ventilation | Air-Purifying Respirator (Organic Vapor Cartridge) | Butyl Rubber (outer) Nitrile (inner) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat |
Operational and Disposal Plans: A Step-by-Step Guide
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Put on inner nitrile gloves.
-
Don your lab coat and/or chemical apron.
-
Put on your air-purifying respirator, if required, and perform a user seal check.
-
Put on chemical splash goggles and face shield, if required.
-
Don outer, heavy-duty gloves (e.g., butyl rubber).
Doffing Sequence (Taking Off):
-
Remove outer gloves, peeling them off so they turn inside-out. Dispose of them in a designated hazardous waste container.
-
Remove the face shield and/or chemical apron.
-
Remove the lab coat, turning it inward on itself.
-
Remove chemical splash goggles from the back.
-
Remove inner gloves, again turning them inside-out, and dispose of them.
-
Immediately wash hands thoroughly with soap and water.
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
ALERT: Immediately alert personnel in the vicinity and the laboratory supervisor.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[6]
-
CONTAIN: Use a chemical spill kit with an inert, non-combustible absorbent material (such as vermiculite or sand) to contain the spill. Do not use paper towels.
-
PROTECT: Don the appropriate PPE as outlined for "Spill Cleanup" in Table 2 before re-entering the area.
-
CLEANUP: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[3]
-
DECONTAMINATE: Clean the spill area with a suitable detergent and water.
-
DISPOSE: Ensure the waste container is properly labeled and disposed of according to your institution's hazardous waste procedures.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Keep all contaminated items—including gloves, absorbent materials, and empty containers—separate from non-hazardous trash.
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: The label must include the full chemical name, "this compound," and appropriate hazard warnings.
-
Institutional Guidelines: Adhere strictly to the disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Visualized Workflows for Enhanced Safety
The following diagrams provide a clear, logical path for critical safety decisions.
Caption: A risk-based workflow for selecting appropriate PPE.
Caption: Step-by-step emergency response plan for a chemical spill.
By adhering to these rigorous protocols, you are not only ensuring your personal safety but also fostering a laboratory environment where scientific excellence can thrive.
References
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 3-mercapto-2-methyl pentanal Source: The Good Scents Company URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM, U.S. Department of Health & Human Services URL: [Link]
-
Title: SAFETY DATA SHEET 3-Mercapto-2-pentanone Source: Synerzine URL: [Link]
-
Title: Personal Protective Equipment Requirements for Laboratories Source: University of Washington, Environmental Health & Safety URL: [Link]
-
Title: Common Personal Protective Equipment Source: University of Alabama at Birmingham, Environmental Health & Safety URL: [Link]
-
Title: Lab Safety Equipment & PPE Source: ChemTalk URL: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
